2-Amino-5-mercapto-1,3,4-thiadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3S2/c3-1-4-5-2(6)7-1/h(H2,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGIVSREGUOIJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNC(=S)S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051486 | |
| Record name | 5-Amino-1,3,4-thiadiazole-2-thiol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2349-67-9 | |
| Record name | 2-Amino-5-mercapto-1,3,4-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2349-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-Amino-1,3,4-thiadiazole-2-thiol | |
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| Record name | 5-amino-1,3,4-thiadiazole-2-thiol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12348 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | 2349-67-9 | |
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| Record name | 2349-67-9 | |
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| Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5-amino- | |
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| Record name | 5-Amino-1,3,4-thiadiazole-2-thiol | |
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| Record name | 5-amino-1,3,4-thiadiazole-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.345 | |
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| Record name | 5-AMINO-1,3,4-THIADIAZOLE-2-THIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1HEG7V21S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole from Thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT), a pivotal heterocyclic compound with wide-ranging applications in medicinal chemistry and drug development. The primary focus of this document is the prevalent and efficient synthetic route commencing from thiosemicarbazide (B42300). This guide delineates detailed experimental protocols, presents a comparative analysis of various reaction conditions, and offers insights into the reaction mechanism, purification techniques, and potential challenges. The content is structured to be a valuable resource for researchers and professionals engaged in the synthesis and application of thiadiazole derivatives.
Introduction
This compound (AMT) is a five-membered heterocyclic compound containing sulfur and nitrogen atoms, which is a subject of significant interest in the field of medicinal chemistry. Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antidepressant properties. The versatile nature of the AMT core allows for various chemical modifications, making it a valuable scaffold for the design and development of novel therapeutic agents.
The most common and economically viable method for the synthesis of AMT is the cyclization of thiosemicarbazide with carbon disulfide in a basic medium.[1][2] This reaction is relatively straightforward and can be performed under various conditions, leading to good yields of the desired product. This guide will explore this synthetic route in detail.
Synthesis of this compound from Thiosemicarbazide
The synthesis of AMT from thiosemicarbazide involves a one-pot reaction where thiosemicarbazide is treated with carbon disulfide in the presence of a base. The base plays a crucial role in facilitating the reaction by deprotonating the thiosemicarbazide, thereby increasing its nucleophilicity.
General Reaction Scheme
The overall chemical transformation can be represented as follows:
Thiosemicarbazide + Carbon Disulfide --> this compound
Reaction Mechanism
The reaction proceeds through a multi-step mechanism involving nucleophilic addition and subsequent intramolecular cyclization with the elimination of hydrogen sulfide.
Caption: Reaction mechanism for the synthesis of AMT.
Comparative Data of Synthetic Methods
The yield and reaction conditions for the synthesis of AMT can vary depending on the base, solvent, and temperature used. The following table summarizes quantitative data from various reported methods.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sodium Hydroxide (B78521) | Ethanol (B145695) | Reflux | 8 | 76 | [3] |
| Potassium Hydroxide | Aqueous | 140 | Not specified | Good | [2] |
| Anhydrous Sodium Carbonate | Ethanol | Not specified | Not specified | Not specified | [2] |
| Ammonium (B1175870) Salt of bis-2,5-mercapto-1,3,4-thiadiazole | Aqueous | > 40 | 5 | 90 | [4] |
Experimental Protocols
This section provides detailed experimental procedures for two common methods of synthesizing AMT from thiosemicarbazide.
Method 1: Synthesis using Sodium Hydroxide in Ethanol
This protocol is adapted from a procedure described by S. M. Aly et al.
Materials:
-
Thiosemicarbazide
-
Carbon Disulfide
-
Sodium Hydroxide
-
Absolute Ethanol
-
Hydrochloric Acid (10%)
-
Distilled Water
Procedure:
-
In a round-bottom flask, dissolve 0.02 mol of thiosemicarbazide and 0.02 mol of sodium hydroxide in 50 mL of absolute ethanol.
-
To this solution, slowly add 0.062 mol of carbon disulfide with constant stirring.
-
The reaction mixture is then heated under reflux for 8 hours.
-
After reflux, the mixture is concentrated by evaporating a portion of the solvent.
-
The concentrated solution is then acidified with 10% hydrochloric acid, which results in the formation of a greenish-yellow precipitate.
-
The precipitate is collected by filtration and washed thoroughly with cold water.
-
The crude product is then recrystallized from ethanol to obtain pure this compound.[3]
Method 2: Synthesis in Aqueous Phase
This protocol is based on a process described in a U.S. Patent.
Materials:
-
Thiosemicarbazide
-
Carbon Disulfide
-
Aqueous mother liquor from a previous reaction (containing the ammonium salt of bis-2,5-mercapto-1,3,4-thiadiazole)
-
Water
Procedure:
-
In a reactor equipped with a stirrer and reflux condenser, charge 300 ml of an aqueous mother liquor from a previous synthesis and 45.5 grams of thiosemicarbazide.
-
Heat the mixture to 75°C.
-
Begin the addition of 45 grams of carbon disulfide over a period of 4 hours.
-
After the addition is complete, continue heating the mixture at 90°C for an additional hour.
-
Allow the solution to cool, which will cause the product to precipitate.
-
Filter the precipitated this compound, wash it with a small amount of water, and dry.[4]
Mandatory Visualizations
General Experimental Workflow
Caption: A typical experimental workflow for AMT synthesis.
Troubleshooting Logic
Caption: A logical guide for troubleshooting synthesis issues.
Characterization of this compound
The synthesized AMT can be characterized using various spectroscopic techniques:
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Look for characteristic peaks corresponding to N-H stretching (amine), C=N stretching (thiadiazole ring), and C-S stretching.
-
¹H-NMR (Proton Nuclear Magnetic Resonance): The spectrum will show signals for the amine protons and the thiol proton. The chemical shifts will depend on the solvent used.
-
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show signals for the two carbon atoms in the thiadiazole ring.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.
Safety and Handling
-
Thiosemicarbazide: This compound is toxic if swallowed and may cause skin irritation.[5] It is important to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[1]
-
Carbon Disulfide: This is a highly flammable and toxic liquid. It should be handled with extreme caution in a fume hood. Avoid contact with skin and eyes, and do not inhale its vapors.
-
Bases (NaOH, KOH): These are corrosive and should be handled with care to avoid skin and eye burns.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.
Conclusion
The synthesis of this compound from thiosemicarbazide is a well-established and efficient method. By carefully controlling the reaction conditions, high yields of the desired product can be achieved. This guide provides the necessary technical details, including experimental protocols and comparative data, to aid researchers in the successful synthesis and further exploration of this important heterocyclic scaffold for drug discovery and development.
References
Spectral Analysis of 2-Amino-5-mercapto-1,3,4-thiadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral analysis of 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT) utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. AMT is a crucial heterocyclic compound with diverse applications in pharmaceuticals, owing to its wide range of biological activities. Understanding its structural and electronic properties through spectral analysis is fundamental for its application in drug design and development.
Core Concepts: Tautomerism
A critical aspect of the spectral analysis of this compound is its existence in tautomeric forms: the thiol and thione forms. This equilibrium influences the spectral data, and its understanding is key to accurate interpretation. The thiol form contains a mercapto (-SH) group, while the thione form has a thiocarbonyl (C=S) group and an adjacent N-H bond. The presence of both forms can be observed in both NMR and IR spectra, often influenced by the solvent and physical state of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of AMT. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectral Data
The proton NMR spectrum of this compound derivatives typically exhibits signals corresponding to the amine (NH₂) and thiol (SH) or amide (NH) protons. The chemical shifts of these protons are sensitive to the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In many derivatives, the amino protons appear as a broad singlet. The thiol proton, when present in the thiol tautomer, also typically appears as a broad, exchangeable singlet.
Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -SH | 12.56 - 14.50 | br s | Exchangeable with D₂O.[1] |
| -NH (thione form) | 3.042 - 3.124 | m | |
| Aromatic-CH | 6.80 - 8.82 | m | Dependent on the substituent.[1][2] |
| -N=CH- | 6.58 - 9.41 | s | [1] |
Note: Chemical shifts are reported for derivatives and can vary.
¹³C NMR Spectral Data
The carbon NMR spectrum provides insight into the carbon framework of the molecule. The chemical shifts of the carbon atoms in the thiadiazole ring are particularly informative. The presence of the thione tautomer is often confirmed by a signal in the range of 180-190 ppm, corresponding to the C=S carbon.
Table 2: Representative ¹³C NMR Spectral Data for this compound Derivatives
| Carbon | Chemical Shift (δ, ppm) |
| C=S (thione) | 186.9 |
| C-N= (C2) | 164.2 |
| C=N (C5) | 157 - 159 |
| Aromatic Carbons | 109 - 165 |
Note: Chemical shifts are reported for derivatives and can vary.[1][3]
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in AMT and its derivatives. The vibrational frequencies of different bonds provide a molecular fingerprint.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amine) | 3284 - 3416 | Medium-Strong |
| N-H stretch (thione) | 3042 - 3124 | Medium |
| S-H stretch (thiol) | 2350 - 2676 | Medium, Broad |
| C=N stretch (ring) | 1589 - 1639 | Strong |
| C-S stretch | 600 - 756 | Medium |
The IR spectrum often provides evidence for the thiol-thione tautomerism. A broad band in the region of 2350-2676 cm⁻¹ is indicative of the S-H stretching of the thiol form, while a band in the 3042-3124 cm⁻¹ range can be attributed to the N-H stretching of the thione form.[1][3]
Experimental Protocols
NMR Spectroscopy
A general procedure for obtaining NMR spectra of this compound or its derivatives is as follows:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and allow for the observation of exchangeable protons.[4]
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to reference the chemical shifts to 0.00 ppm.[3][4]
-
Transfer the solution to a 5 mm NMR tube.[4]
-
-
Data Acquisition:
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Reference the spectrum to the internal standard.
-
Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
-
Identify and assign the chemical shifts of all peaks.
-
IR Spectroscopy
The following is a typical protocol for acquiring an IR spectrum:
-
Sample Preparation:
-
For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on the ATR crystal.[3]
-
-
Data Acquisition:
-
Record the IR spectrum using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.[3]
-
-
Data Analysis:
-
Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Visualizing the Workflow and Structure-Spectra Relationship
The following diagrams, generated using the DOT language, illustrate the experimental workflow for spectral analysis and the logical relationship between the molecular structure of AMT and its spectral features.
Caption: Experimental workflow for NMR and IR spectral analysis.
Caption: Relationship between AMT structure and its spectral features.
References
An In-depth Technical Guide to the Physicochemical Properties and Solubility of 2-Amino-5-mercapto-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties and solubility of 2-Amino-5-mercapto-1,3,4-thiadiazole, a versatile heterocyclic compound with significant applications in pharmaceutical and medicinal chemistry. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Core Physicochemical Properties
This compound, a key building block in the synthesis of various biologically active molecules, possesses a unique set of physicochemical characteristics that are crucial for its application in drug design and development. A summary of these properties is presented in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 5-amino-3H-1,3,4-thiadiazole-2-thione | [1] |
| CAS Number | 2349-67-9 | [2][3] |
| Molecular Formula | C₂H₃N₃S₂ | [1] |
| Molecular Weight | 133.20 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [2][3] |
| Melting Point | 234 °C (decomposes) | [2][3] |
| Boiling Point | Not applicable (decomposes) | N/A |
| pKa | Experimental data not readily available. The molecule possesses both acidic (thiol) and basic (amino) groups, and its ionization will be pH-dependent. Theoretical calculations on similar structures suggest the thiol proton is acidic. | [4] |
| logP (Octanol-Water Partition Coefficient) | 0.3 (Computed) | [1] |
Solubility Profile
The solubility of this compound is a critical parameter for its formulation and delivery as a potential therapeutic agent. While precise quantitative solubility data in common solvents is not extensively documented in publicly available literature, qualitative information and protocols for solubilization in mixed solvent systems for biological assays are available.
| Solvent System | Solubility | Source(s) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (37.54 mM) | [5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (37.54 mM) | [5] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (37.54 mM) | [5] |
It is important to note that organic molecules often exhibit low solubility in purely aqueous solutions. The use of co-solvents like DMSO is a common strategy to enhance solubility for in vitro and in vivo studies.[6]
Experimental Protocols
This section provides detailed methodologies for the determination of key physicochemical properties of this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature at which the solid compound transitions to a liquid state.
Materials:
-
This compound sample
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially to approach the expected melting point (around 234 °C).
-
As the temperature nears the expected melting point, reduce the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting). The melting point is reported as this range.
-
Since this compound decomposes at its melting point, observation of darkening or gas evolution should be noted.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant(s) (pKa) of the compound.
Materials:
-
This compound sample
-
Potentiometer with a calibrated pH electrode
-
Burette
-
Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (B78521) (e.g., 0.1 M)
-
Beaker
-
Magnetic stirrer and stir bar
-
Deionized water
-
Inert gas (e.g., nitrogen)
Procedure:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water. A co-solvent may be necessary if the aqueous solubility is low.
-
Place the solution in a beaker with a magnetic stir bar and begin stirring gently.
-
Purge the solution with an inert gas to remove dissolved carbon dioxide.
-
Immerse the calibrated pH electrode into the solution.
-
Titrate the solution with the standardized acid (e.g., HCl) by adding small, precise volumes from the burette.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point(s).
-
Repeat the titration with the standardized base (e.g., NaOH).
-
Plot the pH values against the volume of titrant added to generate titration curves.
-
The pKa value(s) can be determined from the midpoint of the buffer region(s) or by analyzing the derivative of the titration curve to find the inflection point(s).
logP Determination (Shake-Flask Method)
Objective: To determine the octanol-water partition coefficient (logP) of the compound.
Materials:
-
This compound sample
-
1-Octanol (B28484) (pre-saturated with water)
-
Water or buffer solution (pre-saturated with 1-octanol)
-
Separatory funnel or centrifuge tubes
-
Shaker or vortex mixer
-
Centrifuge (if using tubes)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Prepare pre-saturated 1-octanol and aqueous phases by vigorously mixing equal volumes of each and allowing them to separate.
-
Accurately weigh a small amount of this compound and dissolve it in either the aqueous or octanol (B41247) phase.
-
Add a known volume of this solution to a separatory funnel or centrifuge tube.
-
Add a known volume of the other phase to the funnel or tube.
-
Shake the mixture vigorously for a set period (e.g., 10-30 minutes) to allow for partitioning of the compound between the two phases.
-
Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to break it.
-
Carefully separate the two phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method. A calibration curve should be prepared for accurate quantification.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of the compound in an aqueous medium.
Materials:
-
This compound sample
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
Vials with screw caps
-
Thermostated shaker or incubator
-
Filtration or centrifugation equipment to separate undissolved solid
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer. The presence of excess solid is crucial to ensure saturation.
-
Seal the vial and place it in a thermostated shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, stop the agitation and allow any undissolved solid to settle.
-
Carefully remove a sample of the supernatant without disturbing the solid. This can be done by filtration through a low-binding filter (e.g., 0.22 µm PVDF) or by centrifugation followed by sampling of the clear supernatant.
-
Dilute the sample if necessary and determine the concentration of the dissolved compound using a validated analytical method.
-
The determined concentration represents the equilibrium solubility of the compound under the specified conditions.
Visualizations
Synthesis Workflow
The following diagram illustrates a common synthetic route for this compound starting from thiosemicarbazide.[7]
Caption: Synthesis workflow for this compound.
Biological Activities and Applications
This diagram provides a logical overview of the known biological activities and potential applications of this compound and its derivatives in drug discovery.[8][9][10]
Caption: Biological activities and applications of this compound.
Conclusion
References
- 1. This compound | C2H3N3S2 | CID 2723847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 2349-67-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound 2349-67-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Electrochemical study of this compound in the absence and presence of p-benzoquinone: an efficient strategy for the electrosynthesis of new 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. scispace.com [scispace.com]
- 10. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
Tautomeric Forms of 2-Amino-5-mercapto-1,3,4-thiadiazole in Different Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric forms of 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT), a heterocyclic compound of significant interest in medicinal chemistry. Understanding the predominant tautomeric forms in different solvent environments is crucial for drug design, as it directly influences the molecule's physicochemical properties, such as hydrogen bonding capability, lipophilicity, and receptor-binding affinity. This guide details the experimental and computational methodologies used to study the tautomerism of AMT and presents available quantitative data to facilitate further research and development.
Introduction to Tautomerism in this compound
This compound (AMT) can exist in several tautomeric forms due to the migration of protons between the exocyclic amino and mercapto groups and the nitrogen atoms within the thiadiazole ring. The principal tautomeric equilibria involve the amino-imino and thione-thiol isomerism. These forms are in dynamic equilibrium, and the position of this equilibrium is significantly influenced by the surrounding solvent environment.
The main tautomeric forms are:
-
Amino-thiol form: The aromatic form with an exocyclic amino (-NH₂) group and a thiol (-SH) group.
-
Imino-thiol form: A tautomer with an exocyclic imino (=NH) group and a thiol (-SH) group.
-
Amino-thione form: A tautomer with an exocyclic amino (-NH₂) group and a thione (C=S) group, where the proton from the mercapto group has migrated to a ring nitrogen.
-
Imino-thione form: A tautomer with an exocyclic imino (=NH) group and a thione (C=S) group.
The relative stability of these tautomers is a critical factor in determining the molecule's overall properties and biological activity.
Influence of Solvents on Tautomeric Equilibrium
The polarity of the solvent plays a crucial role in determining the predominant tautomeric form of AMT. Generally, polar solvents tend to stabilize the more polar tautomer through dipole-dipole interactions and hydrogen bonding. For AMT and its derivatives, the thione form is often found to be the predominant and more stable tautomer in the solid state and in polar solvents like dimethyl sulfoxide (B87167) (DMSO).[1][2] In contrast, non-polar solvents may favor the less polar thiol form.
Quantitative Data on Tautomeric Forms
While extensive experimental data on the tautomeric equilibrium constants of AMT in a wide range of solvents is limited, computational studies using Density Functional Theory (DFT) provide valuable insights into the relative stabilities of the tautomers. The following table summarizes the calculated total energies and dipole moments for the amino-thiol and amino-thione tautomers in the gas phase and in different solvents.
| Tautomer | Solvent | Total Energy (Hartree) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| Amino-thiol | Gas Phase | -817.9133 | 0.00 | 3.45 |
| Amino-thione | Gas Phase | -817.9095 | 2.38 | 6.78 |
| Amino-thiol | Chloroform | -817.9234 | 0.00 | 4.89 |
| Amino-thione | Chloroform | -817.9221 | 0.82 | 9.87 |
| Amino-thiol | DMSO | -817.9255 | 0.00 | 5.21 |
| Amino-thione | DMSO | -817.9251 | 0.25 | 10.76 |
| Amino-thiol | Water | -817.9258 | 0.00 | 5.27 |
| Amino-thione | Water | -817.9255 | 0.19 | 10.89 |
Data is illustrative and based on typical computational results for similar systems. Actual values may vary based on the specific computational method and parameters used.
The data suggests that while the amino-thiol form is more stable in the gas phase, the energy difference between the tautomers decreases significantly in polar solvents, indicating a shift in the equilibrium towards the more polar amino-thione form.
Experimental Protocols
The study of tautomerism in AMT relies on a combination of spectroscopic techniques and computational modeling.
Synthesis of this compound
A common method for the synthesis of AMT involves the cyclization of thiosemicarbazide (B42300) with carbon disulfide in a basic medium.[3]
Materials:
-
Thiosemicarbazide
-
Carbon disulfide (CS₂)
-
Anhydrous sodium carbonate (Na₂CO₃) or potassium hydroxide (B78521) (KOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve thiosemicarbazide in ethanol containing an equimolar amount of sodium carbonate or potassium hydroxide.
-
Add carbon disulfide dropwise to the stirring solution at room temperature.
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and pour it into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to monitor the tautomeric equilibrium in different solvents. The different tautomers will exhibit distinct absorption maxima (λmax), and the changes in the absorption spectra with solvent polarity can provide qualitative and quantitative information about the equilibrium.
Protocol:
-
Sample Preparation: Prepare stock solutions of AMT in a range of solvents with varying polarities (e.g., hexane, chloroform, ethyl acetate, ethanol, methanol, DMSO, water). Prepare a series of dilutions for each solvent to determine the molar absorptivity.
-
Instrument Parameters: Use a dual-beam UV-Vis spectrophotometer. Set the wavelength range from 200 to 500 nm. Use the respective pure solvent as a blank.
-
Data Acquisition: Record the absorption spectra for each solution.
-
Data Analysis: Identify the λmax for the bands corresponding to the different tautomers. The relative intensities of these bands can be used to estimate the ratio of the tautomers in each solvent. For quantitative analysis, the molar absorptivity of each pure tautomer is required, which can be challenging to obtain experimentally.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the detailed structural elucidation of tautomers and for quantifying their ratios in solution.[4]
Protocol:
-
Sample Preparation: Prepare solutions of AMT in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD). The concentration should be sufficient for good signal-to-noise, typically 5-10 mg/mL.
-
Instrument Parameters: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, acquire standard single-pulse experiments.
-
For ¹³C NMR, use a proton-decoupled pulse sequence (e.g., zgpg30).
-
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra for each sample.
-
Data Analysis:
-
Qualitative Analysis: Identify the distinct sets of signals corresponding to each tautomer. The chemical shifts of the protons and carbons attached to or near the sites of tautomerization (e.g., NH₂, SH, and the thiadiazole ring atoms) will be different for each form.
-
Quantitative Analysis: Determine the ratio of the tautomers by integrating well-resolved, non-overlapping signals in the ¹H NMR spectrum that are unique to each tautomer. The ratio of the integrals will be proportional to the molar ratio of the tautomers. For example: Tautomer Ratio (A:B) = (Integral of signal for A) / (Integral of signal for B)
-
Computational Chemistry
Density Functional Theory (DFT) calculations are widely used to predict the relative stabilities of tautomers in the gas phase and in solution.
Protocol (General Workflow):
-
Structure Building: Build the 3D structures of all possible tautomers of AMT using a molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energy).
-
Solvation Modeling: To study the effect of solvents, repeat the geometry optimization and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM), specifying the desired solvent.
-
Data Analysis: Compare the calculated Gibbs free energies of the tautomers in the gas phase and in each solvent to determine their relative stabilities and predict the position of the tautomeric equilibrium.
Conclusion
The tautomerism of this compound is a critical factor influencing its chemical and biological properties. This guide has outlined the key tautomeric forms and the significant role of the solvent in modulating the equilibrium. While computational studies provide valuable quantitative insights into the relative stabilities of the tautomers, further experimental investigations are needed to obtain a comprehensive set of tautomeric ratios in a wider range of solvents. The detailed experimental protocols provided herein offer a framework for conducting such studies, which will be invaluable for the rational design of novel AMT-based therapeutic agents.
References
An In-depth Technical Guide to the Crystal Structure and Polymorphism of 2-Amino-5-mercapto-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-mercapto-1,3,4-thiadiazole (AMT) is a versatile heterocyclic compound that serves as a crucial scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The therapeutic potential of AMT and its analogues is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. This technical guide provides a comprehensive overview of the crystal structure and the potential for polymorphism in this compound, offering insights for researchers and professionals in drug design and development.
Tautomerism: A Key Structural Feature
A critical aspect of the molecular structure of this compound is its existence in different tautomeric forms. The molecule can undergo proton transfer to exist in equilibrium between the amino-thiol form and the imino-thione form. Computational and experimental studies have extensively investigated this tautomerism, revealing that the imino-thione tautomer is generally the more stable form in the solid state and in solution. This preference is a significant determinant of the molecule's hydrogen bonding patterns and, consequently, its crystal packing.
Crystal Structure
Studies on closely related derivatives, such as 2-amino-5-methyl-1,3,4-thiadiazole (B108200) and 2-amino-5-ethyl-1,3,4-thiadiazole, have revealed that the molecular packing is heavily influenced by hydrogen bonding.[2] In the case of the unsubstituted AMT, the presence of both amino and thiol/thione groups allows for the formation of extensive hydrogen-bond networks, which are crucial in stabilizing the crystal lattice. The packing in the parent compound is described as a one-dimensional hydrogen-bonding network, which contrasts with the three-dimensional associations observed in its alkyl-substituted counterparts.[2]
Polymorphism
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in drug development as it can significantly impact a drug's solubility, stability, and bioavailability. While direct and extensive experimental studies on the polymorphism of pure this compound are not prevalent in the reviewed literature, the observed differences in the crystal packing of its derivatives strongly suggest that AMT is likely to exhibit polymorphic behavior.[2]
The existence of different tautomers and the molecule's capacity for varied hydrogen-bonding patterns are strong indicators of its potential to crystallize in multiple forms under different conditions (e.g., solvent, temperature, and saturation). Further research employing techniques such as differential scanning calorimetry (DSC), powder X-ray diffraction (PXRD), and single-crystal X-ray diffraction under various crystallization conditions is warranted to fully characterize the polymorphic landscape of AMT.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the cyclization of thiosemicarbazide (B42300) with carbon disulfide in a basic medium.[3]
Materials:
-
Thiosemicarbazide
-
Carbon disulfide
-
Anhydrous sodium carbonate
-
Ethanol
-
Concentrated hydrochloric acid
Procedure:
-
A mixture of thiosemicarbazide and anhydrous sodium carbonate is prepared in ethanol.[3]
-
Carbon disulfide is added to the mixture.[3]
-
The reaction mixture is refluxed for several hours.
-
After cooling, the solution is acidified with concentrated hydrochloric acid to precipitate the product.[3]
-
The resulting solid is filtered, washed with water, and dried to yield this compound.[3]
Recrystallization for Purification and Polymorph Screening
Recrystallization is a fundamental technique for purifying solid compounds and can also be employed to screen for different polymorphs by varying the solvent and cooling rate.
General Protocol:
-
Solvent Selection: The crude product is dissolved in a minimal amount of a suitable hot solvent. Common solvents for this class of compounds include ethanol, and mixtures like DMF/water.
-
Hot Filtration: If insoluble impurities are present, the hot solution is filtered.
-
Crystallization: The solution is allowed to cool slowly to room temperature. The rate of cooling can be controlled to potentially isolate different crystalline forms. For instance, slow cooling may yield a thermodynamically stable form, while rapid cooling (e.g., in an ice bath) might produce a metastable polymorph.
-
Isolation and Drying: The formed crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Data Presentation
Due to the lack of a publicly available peer-reviewed article with the specific crystallographic data for CCDC 110680, a table of these parameters cannot be provided. However, for drug development professionals, it is highly recommended to access the Cambridge Structural Database directly for this information.
Biological Activity and Signaling Pathways
Derivatives of this compound have shown significant promise as anticancer agents by targeting key cellular signaling pathways.[4][5]
Anticancer Mechanisms
Several signaling pathways have been identified as targets for the anticancer activity of 2-amino-1,3,4-thiadiazole (B1665364) derivatives.
-
ERK Pathway Inhibition: Certain derivatives can inhibit the activation of the ERK1/2 pathway, which is crucial for cell proliferation. This inhibition leads to cell cycle arrest in the G0/G1 phase.[4]
-
CDK2 Inhibition: As a key regulator of the cell cycle, Cyclin-Dependent Kinase 2 (CDK2) is another important target. Specific derivatives have been shown to inhibit CDK2, leading to cell cycle arrest and apoptosis.[4]
-
JNK Pathway Modulation: The c-Jun N-Terminal Kinase (JNK) signaling pathway is involved in both cell survival and apoptosis. Some thiadiazole derivatives can modulate JNK activity, promoting apoptosis in cancer cells.[4]
Below are Graphviz diagrams illustrating these signaling pathways and the points of intervention by 2-amino-1,3,4-thiadiazole derivatives.
Conclusion
This compound is a molecule of significant interest in medicinal chemistry. Its structural characteristics, particularly its tautomerism and capacity for extensive hydrogen bonding, are key to its solid-state properties and biological activity. While detailed crystallographic data for the parent compound requires access to specialized databases, and the full extent of its polymorphism is yet to be explored, the available information on its derivatives and their mechanisms of action provides a solid foundation for future research. The ability of its derivatives to modulate critical signaling pathways in cancer cells underscores the therapeutic potential of this scaffold. Further investigation into the solid-state chemistry of AMT will be invaluable for the development of stable and effective drug candidates.
References
Quantum Chemical Insights into 2-Amino-5-mercapto-1,3,4-thiadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations in the study of 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT), a heterocyclic compound of significant interest in medicinal chemistry. The inherent tautomerism and diverse biological activities of AMT and its derivatives necessitate a detailed understanding of its electronic and structural properties, which can be effectively elucidated through computational methods. This document outlines the typical computational protocols, presents key quantitative data derived from such studies, and illustrates the workflow of these theoretical investigations.
Introduction to this compound
This compound is a versatile scaffold in drug design, known to exhibit a range of biological activities. A critical aspect of its chemistry is the existence of thiol-thione tautomerism, which significantly influences its reactivity and interaction with biological targets.[1] Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the tautomeric equilibrium, molecular geometry, vibrational spectra, and electronic properties of such molecules. These computational approaches provide insights that are crucial for understanding structure-activity relationships and for the rational design of new therapeutic agents.
Experimental Protocols: Quantum Chemical Calculations
The following section details a typical computational methodology employed for the theoretical study of this compound and its derivatives.
2.1. Software and Computational Level of Theory
All quantum chemical calculations are typically performed using the Gaussian suite of programs.[2] The molecular structures of the different tautomers of this compound are optimized using Density Functional Theory (DFT). A popular and effective functional for this class of molecules is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[3][4] To ensure accuracy, a triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p), is commonly employed for all atoms.[5]
2.2. Geometry Optimization and Vibrational Analysis
The initial molecular geometries are built and subsequently optimized in the gas phase without any symmetry constraints. The optimization process is continued until the forces on each atom are negligible, and the geometry corresponds to a minimum on the potential energy surface. To confirm that the optimized structures are true minima, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable equilibrium geometry. The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental infrared and Raman spectra.[5]
2.3. Electronic Property Analysis
The electronic properties of the optimized structures are further investigated by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and their energy gap (ΔE = ELUMO - EHOMO) are crucial descriptors of the molecule's chemical reactivity, kinetic stability, and electronic transitions.[2][6] The distribution of these orbitals provides insights into the electron-donating and electron-accepting capabilities of different parts of the molecule.
Data Presentation
The following tables summarize the quantitative data typically obtained from DFT calculations on this compound and its closely related derivatives. The data presented here is representative of calculations performed at the B3LYP/6-311G(d,p) or a similar level of theory.
Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-S1 | 1.771 | S1-C2-N3 | 116.2 |
| C5-S1 | 1.843 | C2-N3-N4 | 109.7 |
| C2-N3 | 1.293 | N3-N4-C5 | 122.9 |
| N3-N4 | 1.379 | N4-C5-S1 | 104.7 |
| C5-N4 | 1.368 | N4-C5-N6 | 120.5 |
| C5-N6 | 1.367 | S1-C5-N6 | 134.8 |
| N6-H7 | 1.009 | C5-N6-H7 | 121.0 |
| N6-H8 | 1.014 | C5-N6-H8 | 121.0 |
| C2-S9 | 1.771 | H7-N6-H8 | 118.0 |
Note: Atom numbering corresponds to the standard IUPAC nomenclature for the 1,3,4-thiadiazole (B1197879) ring, with the amino group at position 2 and the mercapto group at position 5.
Table 2: Calculated Vibrational Frequencies (Selected Modes)
| Vibrational Mode | Frequency (cm-1) | Description |
| ν(N-H) stretch (asym) | 3550 | Asymmetric stretching of the amino group |
| ν(N-H) stretch (sym) | 3450 | Symmetric stretching of the amino group |
| ν(S-H) stretch | 2560 | Stretching of the mercapto group |
| δ(N-H) scissoring | 1630 | Scissoring deformation of the amino group |
| ν(C=N) stretch | 1550 | Stretching of the carbon-nitrogen double bond in the ring |
| ν(N-N) stretch | 1154 | Stretching of the nitrogen-nitrogen single bond in the ring |
| ν(C-S) stretch | 665 | Stretching of the carbon-sulfur single bonds in the ring |
Table 3: Electronic Properties
| Parameter | Value (eV) |
| HOMO Energy | -6.5 to -7.0 |
| LUMO Energy | -1.5 to -2.0 |
| HOMO-LUMO Energy Gap (ΔE) | 4.5 to 5.5 |
Visualization of Computational Workflow
The following diagram illustrates the typical workflow for performing quantum chemical calculations on a molecule like this compound.
References
- 1. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 2. article.sapub.org [article.sapub.org]
- 3. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-zeta basis set 6-311+G(d,p) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2-Amino-5-mercapto-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal properties of 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT), a heterocyclic compound of significant interest in medicinal chemistry and materials science. Understanding the thermal stability and decomposition pathway of AMT is crucial for its application in drug development, synthesis of derivatives, and formulation studies.
Core Concepts: Thermal Stability of this compound
This compound, also known as 5-amino-1,3,4-thiadiazole-2-thiol, is a tautomeric compound. Its thermal behavior is a critical parameter for its handling, storage, and application. The stability of AMT is influenced by factors such as temperature, atmospheric conditions, and the presence of other substances.
Melting Point and Onset of Decomposition
The melting point of this compound is consistently reported to be in the range of 234-235 °C, with decomposition occurring at this temperature.[1] This indicates that the melting process is immediately followed by thermal degradation.
Quantitative Thermal Analysis Data
While detailed quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of the free ligand is not extensively available in the public domain, studies on its metal complexes provide valuable insights. The thermal decomposition of AMT is understood to occur in a multi-step process.
| Thermal Event | Technique | Observed Characteristics | Inferred Process |
| Melting with Decomposition | Melting Point Apparatus, DSC | Sharp endothermic peak around 234-235 °C | Fusion immediately followed by decomposition |
| Decomposition Stage 1 | TGA/DTG | Initial weight loss | Fragmentation of the thiadiazole ring and loss of gaseous products. |
| Decomposition Stage 2 | TGA/DTG | Subsequent weight loss at higher temperatures | Further breakdown of intermediate fragments. |
Note: The specific temperature ranges and percentage weight loss for each decomposition stage of the free ligand are not detailed in the available literature. Studies on its metal complexes suggest the decomposition of the organic ligand occurs in distinct steps.
Decomposition Pathway and Products
The thermal decomposition of this compound in an air atmosphere is a complex process involving the breakdown of the heterocyclic ring. The evolved gaseous products have been identified as carbon dioxide (CO₂), sulfur dioxide (SO₂), nitrogen dioxide (NO₂), and water (H₂O)[2]. This suggests a complete oxidative decomposition at elevated temperatures.
A proposed general decomposition pathway is initiated by the cleavage of the less stable bonds within the thiadiazole ring, followed by oxidation of the resulting fragments.
Caption: Proposed thermal decomposition pathway of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature for the thermal analysis of heterocyclic compounds like this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and mass loss of the sample upon heating.
Apparatus: A thermogravimetric analyzer.
Methodology:
-
A sample of 2-5 mg of this compound is weighed accurately into a ceramic or platinum crucible.
-
The crucible is placed in the TGA furnace.
-
The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
The analysis is performed under a controlled atmosphere, typically nitrogen or air, with a constant flow rate (e.g., 50 mL/min).
-
The mass of the sample is recorded continuously as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset and peak decomposition temperatures and the percentage of weight loss for each decomposition step.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in the sample as a function of temperature.
Apparatus: A differential scanning calorimeter.
Methodology:
-
A sample of 2-5 mg of this compound is weighed accurately into an aluminum pan and hermetically sealed.
-
An empty sealed aluminum pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The sample is heated from ambient temperature to a temperature above its decomposition point at a constant heating rate (e.g., 10 °C/min).
-
The analysis is conducted under an inert atmosphere, such as nitrogen, with a constant flow rate.
-
The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
The resulting DSC thermogram is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).
Caption: General experimental workflow for TGA and DSC analysis of this compound.
Conclusion
This compound exhibits thermal decomposition at its melting point of approximately 234-235 °C. The decomposition is a multi-step process that, in the presence of air, leads to the formation of gaseous products including CO₂, SO₂, NO₂, and H₂O. While precise quantitative data on the thermal degradation of the free ligand is limited in publicly accessible literature, the provided information and protocols serve as a foundational guide for researchers and professionals working with this versatile molecule. Further detailed thermal analysis is recommended to fully elucidate the decomposition kinetics and mechanism for specific applications.
References
The Electrochemical Versatility of 2-Amino-5-mercapto-1,3,4-thiadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-mercapto-1,3,4-thiadiazole (AMT) is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structure, featuring both an amino and a thiol group, imparts a rich electrochemical profile, making it a valuable candidate for the development of novel sensors, corrosion inhibitors, and therapeutic agents.[1][2] The inherent nucleophilic properties arising from the amine and thiol functionalities allow for a diverse range of applications, including polymerization reactions.[1][3] This technical guide provides an in-depth analysis of the electrochemical behavior of AMT, focusing on its voltammetric characteristics, the influence of experimental conditions, and its electro-catalyzed reactions. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and application of this versatile molecule.
Core Electrochemical Behavior
The electrochemical behavior of AMT is characterized by an irreversible redox system.[1][3] The oxidation of AMT is primarily attributed to the formation of disulfide bonds.[4] Studies utilizing cyclic voltammetry (CV) and linear sweep voltammetry (LSV) have elucidated the fundamental electrochemical processes of AMT at various electrode surfaces, including glassy carbon (GCE) and carbon paste electrodes (CPE).[1][3][4][5][6]
The electrochemical oxidation of AMT is significantly dependent on the pH of the supporting electrolyte.[4][5] Generally, the oxidation potential of AMT decreases as the pH increases, indicating the involvement of protons in the electrode reaction.[4] At a glassy carbon electrode, in an acetic acid buffer/ethanol (B145695) mixture, AMT exhibits an irreversible redox system with a distinct anodic (oxidation) and cathodic (reduction) peak.[1][3]
Quantitative Electrochemical Data
The following tables summarize the key quantitative data reported for the electrochemical behavior of this compound and its derivatives under various experimental conditions.
Table 1: Oxidation Potentials of 2-Mercapto-5-R-amino-1,3,4-thiadiazole Derivatives [4]
| Derivative (R-group) | pH | Oxidation Peak Potential (V vs. Ag/AgCl) |
| Amino | 1.2 | ~0.9 ± 0.1 |
| Amino | 8.0 - 10.0 | ~0.6 ± 0.1 |
| Phenylamino | - | +0.45 ± 0.03 (first peak) |
| Phenylamino | - | +0.65 ± 0.03 (second peak) |
Table 2: Voltammetric Determination of 2-Mercapto-5-R-amino-1,3,4-thiadiazole Derivatives [4]
| Derivative (R-group) | Concentration Range (mol L⁻¹) | Detection Limit (μmol L⁻¹) |
| 5-amino | 2.5 x 10⁻⁶ - 7.5 x 10⁻⁴ | 2.3 |
| 5-acetylamino | 2.5 x 10⁻⁶ - 7.5 x 10⁻⁴ | 12.3 |
| 5-allylamino | 2.5 x 10⁻⁶ - 7.5 x 10⁻⁴ | 11.6 |
| 5-phenylamino | 2.5 x 10⁻⁶ - 7.5 x 10⁻⁴ | 1.2 |
Experimental Protocols
Cyclic Voltammetry of AMT[1][3][5][6]
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl
-
Auxiliary Electrode: Platinum wire
-
Electrolyte: 0.2 M Acetic acid buffer / Ethanol solution mixture (e.g., 90/10 v/v)
-
Analyte Concentration: 1.0 mM AMT
-
Procedure: The electrochemical cell is assembled with the three-electrode system. The cyclic voltammogram is recorded by scanning the potential within a defined range at a specific scan rate (e.g., 50 mV s⁻¹). The resulting voltammogram reveals the oxidation and reduction peaks of AMT.
Linear Sweep Voltammetry of 2-Mercapto-5-R-amino-1,3,4-thiadiazole Derivatives[4]
-
Working Electrode: Carbon Paste Electrode (CPE) (graphite/solid paraffin (B1166041) ratio 2:1)
-
Reference Electrode: Ag/AgCl
-
Electrolyte: Aqueous solutions with various buffers (pH 1.2 to 10.0)
-
Potential Range: -0.1 V to +1.3 V
-
Sweep Rate: 20 or 50 mV s⁻¹
-
Procedure: The current-potential curves are recorded in the anodic direction to observe the oxidation peaks of the thiadiazole derivatives. The influence of pH on the oxidation potential is studied by varying the buffer solution.
Electrosynthesis of a 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)benzene-1,4-diol (ATB)[1]
-
Reactants: 0.25 mmol Hydroquinone (B1673460) (HQ) and 0.5 mmol AMT
-
Solvent: 50 mL ethanol and 50 mL acetic acid buffer (0.2 M, pH = 5.0)
-
Electrolysis Cell: Divided cell
-
Applied Potential: 0.35 V vs. Ag/AgCl
-
Procedure: The reactants are dissolved in the solvent mixture and placed in the electrolysis cell. A constant potential is applied to the working electrode to facilitate the electrochemical synthesis of the new thiadiazole derivative.
Electrochemical Mechanisms and Pathways
The electrochemical behavior of AMT often follows an "electron transfer + chemical reaction" (EC) mechanism.[1][3][5][6] This is particularly evident in its interaction with other electroactive species.
Electrochemical Oxidation of AMT and Dimerization
The primary electrochemical oxidation pathway for AMT involves the thiol group, leading to the formation of a disulfide-linked dimer. This process is initiated by an electron transfer, followed by a chemical coupling reaction.
Caption: Electrochemical oxidation of AMT leading to dimerization.
Reaction with p-Benzoquinone
AMT can act as a nucleophile in the presence of electrochemically generated p-benzoquinone (p-BQ), which is the oxidized form of hydroquinone (HQ).[1][3][5][6][7] This reaction demonstrates an EC mechanism where the electrochemical generation of an electrophile is followed by a chemical reaction with AMT.
Caption: EC mechanism of AMT with electrochemically generated p-benzoquinone.
Experimental Workflow for Electrochemical Analysis
A typical experimental workflow for investigating the electrochemical behavior of AMT involves several key stages, from sample preparation to data analysis.
Caption: General workflow for cyclic voltammetry analysis of AMT.
Applications in Drug Development and Research
The electrochemical properties of AMT and its derivatives are highly relevant to drug development and scientific research.
-
Analytical Applications: The well-defined voltammetric signals of AMT allow for the development of simple, precise, and accurate methods for its quantitative determination.[4] Modified electrodes using AMT have been fabricated for the detection of other biologically important molecules, such as quercetin (B1663063).[8]
-
Electrosynthesis: The electrochemical reactivity of AMT provides a facile and cost-effective route for the synthesis of novel 1,3,4-thiadiazole derivatives with potential biological activities.[1][3][5][6][7] This method aligns with the principles of green chemistry by using electrons as a clean reagent.[5]
-
Corrosion Inhibition: The ability of AMT to form protective films on metal surfaces makes it an effective corrosion inhibitor.
-
Pharmacological Activity: 1,3,4-thiadiazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][9] Understanding the electrochemical behavior of the parent molecule, AMT, is crucial for designing new derivatives with enhanced therapeutic potential.
Conclusion
The electrochemical behavior of this compound is a rich and multifaceted area of study with significant implications for analytical chemistry, synthetic chemistry, and drug discovery. Its characteristic irreversible redox behavior, pH-dependent oxidation, and reactivity towards electrochemically generated species provide a versatile platform for a wide range of applications. This guide has summarized the key electrochemical data, experimental protocols, and mechanistic pathways to provide a solid foundation for researchers and professionals working with this important heterocyclic compound. Further exploration of its electrochemical properties will undoubtedly continue to unlock new possibilities in science and technology.
References
- 1. Electrochemical study of this compound in the absence and presence of p-benzoquinone: an efficient strategy for the electrosynthesis of new 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Study of Some Transition Metal Ions Complexes of Schiff-Mannich Base Derived from 2- amino-5-mercpto -1,3,4 thiadiazole [jmchemsci.com]
- 3. Electrochemical study of this compound in the absence and presence of p -benzoquinone: an efficient strategy for the electrosyn ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07250E [pubs.rsc.org]
- 4. Electrochemical study of some 2-mercapto-5-R-ammino-1,3,4-thiadiazole derivatives using carbon paste electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Electrochemical study of this compound in the absence and presence of p-benzoquinone: an efficient strategy for the electrosynthesis of new 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrochemical study of this compound in the absence and presence of p-benzoquinone: an efficient strategy for the electrosynthesis of new 1,3,4-thiadiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Electrochemical polymerized 5-amino-2-mercapto-1,3,4-thiadiazole modified single use sensors for detection of quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Acidity Constants (pKa) of 2-Amino-5-mercapto-1,3,4-thiadiazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acidity constants (pKa) of 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT), a heterocyclic compound of significant interest in medicinal chemistry and drug development. Understanding the ionization behavior of AMT is crucial for predicting its physicochemical properties, such as solubility and lipophilicity, which in turn influence its pharmacokinetic and pharmacodynamic profiles. This document summarizes the available quantitative pKa data, details the experimental methodologies for their determination, and visualizes the protonation and tautomeric equilibria of the molecule.
Tautomerism of this compound
This compound can exist in different tautomeric forms, primarily the amino-thiol and the imino-thione forms. The thione-thiol tautomerism is a key aspect of its chemistry. The equilibrium between these forms can be influenced by factors such as the solvent and pH.
Acidity Constants (pKa)
The acidity of this compound is characterized by two distinct pKa values, which correspond to the protonation of the amino group and the deprotonation of the thiol group. An electrochemical study investigating the redox behavior of AMT at various pH values determined these constants.[1]
Data Presentation
The experimentally determined pKa values for this compound are summarized in the table below.
| pKa Value | Assigned Group | Predominant Species at pH < pKa | Predominant Species at pH > pKa | Experimental Method |
| pKa1 = 3.0 | Amino group (-NH₂) | Protonated amino group (-NH₃⁺) | Neutral amino group (-NH₂) | Electrochemical Analysis |
| pKa2 = 7.0 | Thiol group (-SH) | Neutral thiol group (-SH) | Deprotonated thiolate (-S⁻) | Electrochemical Analysis |
Protonation and Deprotonation Equilibria
The protonation state of this compound varies with the pH of the solution.
-
At pH < 3.0: The amino group is predominantly protonated, and the molecule carries a net positive charge.
-
Between pH 3.0 and 7.0: The molecule exists predominantly in its neutral form.
-
At pH > 7.0: The thiol group is deprotonated, resulting in a molecule with a net negative charge.
The following diagram illustrates the pH-dependent protonation states of the molecule.
Caption: pH-dependent protonation states of this compound.
Tautomeric Equilibria and Deprotonation
The deprotonation of the thiol group is part of a tautomeric equilibrium between the thiol and thione forms. The following diagram illustrates this relationship.
Caption: Tautomeric equilibrium and deprotonation of this compound.
Experimental Protocols
While the specific pKa values for the parent compound were determined electrochemically, potentiometric and spectrophotometric titrations are common and precise methods for determining the dissociation constants of organic compounds, including derivatives of 2-mercapto-5-R-amino-1,3,4-thiadiazole.[2]
Potentiometric Titration
This method involves monitoring the pH of a solution of the compound as a titrant (a strong base, e.g., 0.1 M NaOH) is added incrementally.
Workflow for Potentiometric pKa Determination:
Caption: Experimental workflow for potentiometric pKa determination.
Spectrophotometric Analysis
This technique relies on the different UV-Vis absorption spectra of the protonated and deprotonated forms of the molecule.
Workflow for Spectrophotometric pKa Determination:
Caption: Experimental workflow for spectrophotometric pKa determination.
Conclusion
The acidity constants of this compound have been determined to be pKa1 = 3.0 and pKa2 = 7.0, corresponding to the protonation of the amino group and the deprotonation of the thiol group, respectively. These values are critical for understanding the behavior of this molecule in biological systems and for the rational design of new drug candidates. The experimental protocols outlined provide a basis for the accurate determination of these and other dissociation constants for related compounds.
References
Methodological & Application
Synthesis of Schiff Base Derivatives from 2-Amino-5-mercapto-1,3,4-thiadiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Schiff base derivatives from 2-Amino-5-mercapto-1,3,4-thiadiazole. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3]
Introduction
Schiff bases, characterized by the azomethine group (-C=N-), are a class of organic compounds synthesized from the condensation of a primary amine with an active carbonyl compound.[1] When derived from heterocyclic amines like this compound, the resulting Schiff bases often exhibit enhanced biological activities. The 1,3,4-thiadiazole (B1197879) ring itself is a versatile pharmacophore known to be present in various compounds with demonstrated therapeutic effects.[4][5] The synthesis of Schiff base derivatives of this heterocyclic core has been a fruitful area of research, leading to the development of potent antimicrobial and anticancer agents.[6][7]
Applications
Schiff base derivatives of this compound have been extensively studied for various therapeutic applications:
-
Antimicrobial Activity: These compounds have shown significant activity against a spectrum of bacteria, including both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., E. coli, Klebsiella pneumoniae) strains. They also exhibit antifungal activity against pathogens like Candida albicans.[1][4]
-
Anticancer Activity: Several derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, such as neuroblastoma, colon cancer, and prostate cancer.[7] The 1,3,4-thiadiazole moiety is a key feature in some anticancer drugs.[2][8]
-
Other Biological Activities: Researchers have also explored their potential as anti-inflammatory, analgesic, anticonvulsant, and antiviral agents.[2]
Experimental Protocols
This section details the generalized and specific protocols for the synthesis of Schiff base derivatives from this compound.
General Synthesis of Schiff Bases
A common and straightforward method for the synthesis of these Schiff bases involves the condensation reaction between this compound and a substituted aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, p-nitrobenzaldehyde, p-chlorobenzaldehyde)
-
Ethanol (B145695) (spectral grade)
-
Glacial acetic acid (catalyst, optional)
Procedure:
-
Dissolve this compound (1 molar equivalent) in ethanol in a round-bottom flask.
-
Add the substituted aromatic aldehyde (1 molar equivalent) to the solution.
-
A few drops of glacial acetic acid can be added as a catalyst.[4]
-
Heat the reaction mixture under reflux for a period of 4 to 6 hours.[9]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.[4][9]
-
Dry the purified Schiff base derivatives and determine their melting points and yields.
Synthesis of a Specific Derivative: 5-((4-(dimethylamino)benzylidene)amino)-1,3,4-thiadiazole-2-thiol
This protocol describes the synthesis of a specific Schiff base from p-(dimethylamino)benzaldehyde.
Procedure:
-
In a round-bottom flask, dissolve 0.1 mol of this compound in ethanol.
-
Add 0.1 mol of p-(dimethylamino)benzaldehyde to the solution.
-
Add 3-4 drops of glacial acetic acid to the mixture.
-
Heat the mixture under reflux for 3 hours.[4]
-
Concentrate the resulting solution and allow it to cool.
-
Filter the orange crystals that separate out and recrystallize them from ethanol.[4]
-
The final product is obtained with a reported yield of 66% and a melting point of 173-175 °C.[4]
Data Presentation
Physical and Spectral Data of Synthesized Schiff Base Derivatives
| Compound ID | Ar Group | Molecular Formula | Yield (%) | Melting Point (°C) |
| Ia | -C₆H₅ | C₉H₇N₃S₂ | - | - |
| Ib | -C₆H₄-p-NO₂ | C₉H₆N₄O₂S₂ | - | - |
| Ic | -C₆H₄-p-Cl | C₉H₆ClN₃S₂ | - | - |
| Id | -C₆H₄-p-N(CH₃)₂ | C₁₁H₁₂N₄S₂ | 66 | 173-175[4] |
| Ie | -C₆H₄-o-OH | C₉H₇N₃OS₂ | - | - |
Data not available is denoted by '-'.
Key Spectroscopic Data
| Compound ID | IR (cm⁻¹) ν(C=N) | ¹H NMR (δ, ppm) Azomethine proton (-N=CH-) |
| Ia | 1589-1639 | 6.58 (s, 1H) |
| Ib | 1589-1639 | 6.58 (s, 1H) |
| Ic | 1589-1639 | 6.69 (s, 1H) |
| Id | 1589-1639 | - |
| Ie | 1589-1639 | - |
This table presents a summary of key spectral data. For detailed assignments, refer to the cited literature.[9]
Visualizations
Experimental Workflow for Schiff Base Synthesis
Caption: General experimental workflow for the synthesis of Schiff base derivatives.
Logical Relationship of Synthesis and Application
Caption: Relationship between synthesis and biological applications.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. sphinxsai.com [sphinxsai.com]
- 3. scispace.com [scispace.com]
- 4. Synthesis and Biological Study of Some Transition Metal Ions Complexes of Schiff-Mannich Base Derived from 2- amino-5-mercpto -1,3,4 thiadiazole [jmchemsci.com]
- 5. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 6. Synthesis, characterization, antioxidant and anticancer activities of a new Schiff base and its M(II) complexes derived from 5-fluorouracil | Semantic Scholar [semanticscholar.org]
- 7. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. services.kfu.edu.sa [services.kfu.edu.sa]
Application Notes and Protocols: 2-Amino-5-mercapto-1,3,4-thiadiazole as a Precursor for Novel Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and antimicrobial evaluation of derivatives of 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT). This scaffold has emerged as a promising precursor for the development of potent antimicrobial agents with activity against a broad spectrum of bacteria and fungi. The following sections detail synthetic strategies, experimental protocols, quantitative antimicrobial data, and insights into the potential mechanisms of action.
Introduction
The 1,3,4-thiadiazole (B1197879) ring is a privileged scaffold in medicinal chemistry, known to be a component in various clinically used drugs.[1][2] Derivatives of this compound (AMT) have attracted significant attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The presence of reactive amino and thiol groups at the 2 and 5 positions of the thiadiazole ring allows for a wide range of chemical modifications, leading to the synthesis of novel compounds with enhanced biological profiles. This document focuses on the application of AMT as a precursor for the development of new antimicrobial agents.
Synthetic Strategies and Workflows
The primary synthetic routes for deriving antimicrobial agents from AMT involve modifications at its amino and thiol groups. Common strategies include the formation of Schiff bases, thiazolidinones, and other heterocyclic systems.
A general workflow for the synthesis of Schiff base and thiazolidinone derivatives of AMT is depicted below. The initial step typically involves the condensation of the amino group of AMT with an appropriate aldehyde to form a Schiff base (an imine). Subsequent cyclization of the Schiff base with thioglycolic acid yields a thiazolidinone ring.
Caption: Synthetic workflow for Schiff base and thiazolidinone derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound (AMT)
This protocol describes the synthesis of the precursor AMT from thiosemicarbazide (B42300).
Materials:
-
Thiosemicarbazide
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (B78521) (NaOH) or anhydrous sodium carbonate
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve thiosemicarbazide and sodium hydroxide in absolute ethanol in a round-bottom flask.
-
Slowly add carbon disulfide to the solution with constant stirring.
-
Reflux the mixture for several hours (typically 3-8 hours).[4]
-
After reflux, concentrate the reaction mixture by distilling off the ethanol.
-
Cool the residue and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the yellowish-white precipitate, wash with cold water, and recrystallize from ethanol to obtain pure this compound.[4]
Protocol 2: Synthesis of Schiff Base Derivatives of AMT
This protocol details the synthesis of Schiff bases by reacting AMT with various aromatic aldehydes.
Materials:
-
This compound (AMT)
-
Substituted aromatic aldehyde (e.g., salicylaldehyde, vanillin)
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve an equimolar amount of AMT and the desired aromatic aldehyde in absolute ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 3-4 hours.[4]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or DMF) to afford the pure Schiff base.
Protocol 3: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This protocol outlines a common method for evaluating the antimicrobial activity of the synthesized compounds.
Materials:
-
Synthesized AMT derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae)
-
Fungal strain (e.g., Candida albicans)
-
Nutrient agar (B569324) or Mueller-Hinton agar
-
Sabouraud Dextrose Agar (for fungi)
-
Standard antibiotic (e.g., Ampicillin, Ciprofloxacin)
-
Standard antifungal (e.g., Fluconazole)
-
Dimethyl sulfoxide (B87167) (DMSO) (solvent)
-
Sterile Petri dishes, cork borer, and incubator
Procedure:
-
Prepare sterile agar plates by pouring molten agar into Petri dishes and allowing them to solidify.
-
Prepare a microbial inoculum of the test organism and swab it uniformly over the surface of the agar plate.
-
Using a sterile cork borer, create wells of uniform diameter in the agar.
-
Prepare solutions of the synthesized compounds and standard drugs in DMSO at a specific concentration (e.g., 100 µg/mL).
-
Add a fixed volume (e.g., 100 µL) of each test solution and the control (DMSO) into separate wells.
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28-30°C for 48 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for quantifying the antimicrobial potency of the compounds.
Materials:
-
Synthesized AMT derivatives
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Microbial inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard)
-
Standard antimicrobial agents
-
Resazurin or other viability indicators (optional)
Procedure:
-
Prepare a serial two-fold dilution of the test compounds and standard drugs in the appropriate broth in a 96-well plate.
-
Add a standardized inoculum of the test microorganism to each well.
-
Include a positive control (broth with inoculum) and a negative control (broth only) in each plate.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Quantitative Antimicrobial Data
The following tables summarize the antimicrobial activity of representative AMT derivatives from the literature.
Table 1: Antibacterial Activity of AMT Derivatives (Zone of Inhibition in mm)
| Compound | Derivative Type | S. aureus | S. epidermidis | E. coli | Klebsiella sp. | Reference |
| M2 | Amide | 10 | 11 | 12 | 11 | [5] |
| M4 | Schiff Base | 14 | 13 | 15 | 13 | [5] |
| M5 | Oxazepine | 20 | 21 | 22 | 20 | [5] |
| M6 | Thiazolidinone | 22 | 23 | 24 | 22 | [5] |
| Ampicillin | Standard Drug | 25 | 26 | 27 | 26 | [5] |
Table 2: Antifungal Activity of AMT Derivatives (Zone of Inhibition in mm)
| Compound | Derivative Type | C. albicans | Reference |
| M2 | Amide | 12 | [5] |
| M4 | Schiff Base | 14 | [5] |
| M5 | Oxazepine | 21 | [5] |
| M6 | Thiazolidinone | 23 | [5] |
| Ampicillin | Standard Drug | 25 | [5] |
Table 3: Minimum Inhibitory Concentration (MIC) of Selected AMT Derivatives (µg/mL)
| Compound | Derivative Type | S. aureus | E. coli | A. niger | Reference |
| 9d-f | Phenylaminophenol | 25 | 25 | 25 | [6] |
| 15 | Nitroaniline | - | - | - | [6] |
| 26 | Tris-disubstituted | 8-31.25 | 8-31.25 | - | [6] |
| Ciprofloxacin | Standard Drug | 18-20 | - | - | [6] |
Note: '-' indicates data not available in the cited reference.
Proposed Mechanisms of Action
Molecular docking and enzymatic studies suggest that AMT derivatives may exert their antimicrobial effects through the inhibition of essential microbial enzymes. Two potential targets that have been investigated are DNA gyrase and dihydrofolate reductase (DHFR).
Inhibition of DNA Gyrase
DNA gyrase is a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair. Its inhibition leads to the disruption of these vital processes and ultimately bacterial cell death. Several 1,3,4-thiadiazole derivatives have been identified as potential inhibitors of the GyrB subunit of DNA gyrase.[7][8][9]
Caption: Proposed mechanism of action via DNA gyrase inhibition.
Inhibition of Dihydrofolate Reductase (DHFR)
DHFR is a key enzyme in the folate biosynthesis pathway, which is responsible for the production of tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA and RNA synthesis, leading to the arrest of cell growth and proliferation. Some 1,3,4-thiadiazole derivatives have shown the potential to inhibit DHFR.[10][11]
Caption: Proposed mechanism of action via DHFR inhibition.
Conclusion
This compound is a versatile and valuable precursor for the synthesis of a wide array of derivatives with significant antimicrobial properties. The synthetic accessibility and the potential for diverse functionalization make it an attractive scaffold for the development of new antimicrobial agents to combat the growing challenge of drug resistance. Further research focusing on lead optimization, in-depth mechanistic studies, and in vivo efficacy evaluations is warranted to translate these promising findings into clinically useful therapeutics.
References
- 1. scispace.com [scispace.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 4. Synthesis and Biological Study of Some Transition Metal Ions Complexes of Schiff-Mannich Base Derived from 2- amino-5-mercpto -1,3,4 thiadiazole [jmchemsci.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Thiazolo[4,5-d]pyridazine analogues as a new class of dihydrofolate reductase (DHFR) inhibitors: Synthesis, biological evaluation and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Inhibitors of DNA Gyrase-GyrB Subunit and/or Topoisomerase IV-ParE Subunit May Treat Infectious Diseases Caused by Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sciforum.net [sciforum.net]
- 11. Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Amino-5-mercapto-1,3,4-thiadiazole in corrosion inhibition for mild steel.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mild steel, a cornerstone material in numerous industrial applications, is highly susceptible to corrosion, particularly in acidic environments. This degradation leads to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Among these, heterocyclic compounds containing nitrogen and sulfur atoms have shown exceptional promise due to their ability to adsorb onto the metal surface and form a protective barrier. 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT) is a prominent member of this class of inhibitors, demonstrating high protective efficacy for mild steel in acidic media.
This document provides detailed application notes and experimental protocols for evaluating the corrosion inhibition properties of AMT on mild steel. It is intended for researchers and scientists in the fields of materials science, chemistry, and engineering.
Mechanism of Corrosion Inhibition
The corrosion inhibition of mild steel by this compound in acidic solutions is primarily attributed to its adsorption onto the metal surface.[1][2][3][4][5][6] The AMT molecule contains multiple adsorption centers, including nitrogen and sulfur atoms with lone pairs of electrons, and a delocalized π-electron system in the thiadiazole ring.
The inhibition mechanism involves the following key steps:
-
Adsorption: AMT molecules adsorb onto the mild steel surface. This adsorption can be a combination of physisorption (electrostatic interaction between the charged metal surface and the protonated inhibitor) and chemisorption (covalent bond formation between the heteroatoms and the vacant d-orbitals of iron).[1][2][6]
-
Protective Film Formation: The adsorbed AMT molecules form a protective film that isolates the mild steel from the corrosive environment.
-
Blocking of Active Sites: This film blocks the active sites for both the anodic dissolution of iron and the cathodic hydrogen evolution reaction.
The adsorption of AMT on the mild steel surface often follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the surface.[1][2][3][4]
Caption: Corrosion inhibition mechanism of AMT on mild steel.
Quantitative Data on Inhibition Performance
The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which can be determined using various experimental techniques. The following tables summarize the inhibition efficiency of AMT and its derivatives under different conditions.
Table 1: Inhibition Efficiency of this compound (AMT) from Weight Loss Measurements
| Concentration (M) | Corrosive Medium | Immersion Time (h) | Temperature (K) | Inhibition Efficiency (%) | Reference |
| 1.0 x 10⁻² | 0.5 M HCl | 120 | Ambient | >99 | [7] |
Table 2: Inhibition Efficiency of AMT Derivatives from Potentiodynamic Polarization
| Inhibitor | Concentration (mM) | Corrosive Medium | Temperature (K) | Inhibition Efficiency (%) | Reference |
| 2-mercapto-5-(2-methoxyethyl)amino-1,3,4-thiadiazole | 0.5 | 1 M HCl | 303 | 92.2 | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments used to evaluate the corrosion inhibition performance of this compound are provided below.
Caption: General experimental workflow for evaluating corrosion inhibitors.
Weight Loss Measurement
This gravimetric method is a straightforward technique to determine the average corrosion rate over a specific period.
Materials and Equipment:
-
Mild steel coupons of known dimensions
-
Abrasive papers (e.g., silicon carbide) of various grits
-
Analytical balance (accuracy ±0.1 mg)
-
Corrosive medium (e.g., 1 M HCl)
-
This compound
-
Volumetric flasks and pipettes
-
Water bath or thermostat
-
Desiccator
-
Acetone and distilled water for cleaning
Procedure:
-
Coupon Preparation: Mechanically polish the mild steel coupons with a series of abrasive papers to achieve a smooth, mirror-like surface.
-
Cleaning: Degrease the polished coupons by washing with acetone, followed by rinsing with distilled water.
-
Drying and Weighing: Dry the coupons thoroughly in a desiccator and accurately weigh them using an analytical balance to determine the initial weight (Winitial).
-
Inhibitor Solution Preparation: Prepare solutions of the corrosive medium with and without various concentrations of AMT.
-
Immersion: Immerse the pre-weighed coupons in the prepared solutions for a specified period (e.g., 24, 48, 72 hours) at a constant temperature.
-
Post-Immersion Cleaning: After the immersion period, retrieve the coupons, and remove the corrosion products by cleaning with a suitable solution (e.g., a solution containing HCl, Sb₂O₃, and SnCl₂), followed by rinsing with distilled water and acetone.
-
Drying and Final Weighing: Dry the cleaned coupons in a desiccator and weigh them to determine the final weight (Wfinal).
-
Calculation:
-
Calculate the weight loss (ΔW) = Winitial - Wfinal.
-
Calculate the corrosion rate (CR) in mm/year using the formula: CR = (K × ΔW) / (A × T × D) where K is a constant (8.76 × 10⁴), ΔW is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of mild steel in g/cm³.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CRblank - CRinhibitor) / CRblank] × 100 where CRblank is the corrosion rate in the absence of the inhibitor and CRinhibitor is the corrosion rate in the presence of the inhibitor.
-
Potentiodynamic Polarization (PDP)
This electrochemical technique provides information on the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode: mild steel; counter electrode: platinum; reference electrode: saturated calomel (B162337) electrode (SCE) or Ag/AgCl)
-
Mild steel working electrode
-
Corrosive medium with and without inhibitor
Procedure:
-
Electrode Preparation: Prepare the mild steel working electrode by embedding it in a suitable resin, leaving a known surface area exposed. Polish the exposed surface to a mirror finish.
-
Cell Setup: Assemble the three-electrode cell with the mild steel working electrode, platinum counter electrode, and reference electrode immersed in the test solution.
-
Open Circuit Potential (OCP) Stabilization: Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.
-
Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Data Analysis:
-
Plot the logarithm of the current density (log i) versus the potential (E) to obtain the Tafel plot.
-
Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr,blank - icorr,inhibitor) / icorr,blank] × 100 where icorr,blank is the corrosion current density in the absence of the inhibitor and icorr,inhibitor is the corrosion current density in the presence of the inhibitor.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, allowing for the characterization of the protective film formed by the inhibitor.
Materials and Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Three-electrode electrochemical cell
-
Mild steel working electrode
-
Corrosive medium with and without inhibitor
Procedure:
-
Electrode and Cell Setup: Prepare the electrode and set up the electrochemical cell as described in the PDP protocol.
-
OCP Stabilization: Allow the system to reach a steady-state OCP.
-
Impedance Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Analysis:
-
Present the impedance data as Nyquist plots (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).
-
Model the impedance data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct).
-
The charge transfer resistance (Rct) is inversely proportional to the corrosion rate.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct,inhibitor - Rct,blank) / Rct,inhibitor] × 100 where Rct,blank is the charge transfer resistance in the absence of the inhibitor and Rct,inhibitor is the charge transfer resistance in the presence of the inhibitor.
-
Conclusion
This compound is a highly effective corrosion inhibitor for mild steel in acidic environments. Its protective action is due to the formation of an adsorbed film on the metal surface, which blocks the corrosion process. The experimental protocols detailed in this document provide a comprehensive framework for researchers to evaluate and quantify the performance of AMT and other potential corrosion inhibitors. Accurate and reproducible data obtained from these methods are crucial for the development of advanced corrosion protection strategies.
References
- 1. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 2. researchgate.net [researchgate.net]
- 3. chesci.com [chesci.com]
- 4. Comprehensive evaluation of 5-imino-1,2,4-dithiazolidine-3-thione as a corrosion inhibitor for mild steel in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijiset.com [ijiset.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Metal Complex Formation with 2-Amino-5-mercapto-1,3,4-thiadiazole and Transition Metals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes derived from 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT) and various transition metals. The unique structural features of AMT, a heterocyclic compound containing sulfur and nitrogen atoms, make it a versatile ligand for forming stable complexes with a range of metal ions. These complexes have garnered significant interest due to their diverse biological activities, including antimicrobial and anticancer properties.[1][2][3][4][5]
Ligand Profile: this compound (AMT)
This compound (C₂H₃N₃S₂) is a five-membered heterocyclic compound.[1] It exists in tautomeric forms, the thione and thiol forms, which influences its coordination behavior with metal ions. The presence of multiple donor sites (amino nitrogen, ring nitrogen, and thiol sulfur) allows it to act as a versatile chelating agent.[6]
Synthesis of Transition Metal Complexes
The synthesis of transition metal complexes with AMT typically involves the reaction of a metal salt (e.g., chloride or acetate) with the ligand in a suitable solvent, often with gentle heating. The stoichiometry of the reactants can be varied to obtain complexes with different metal-to-ligand ratios, commonly 1:1 or 1:2.[1][7]
Quantitative Data from Synthesis
| Metal Complex | M:L Ratio | Yield (%) | Melting Point (°C) | Color | Reference |
| Co(II) Complex | 1:1 | - | >300 | Brown | [7] |
| Ni(II) Complex | 1:1 | - | >300 | Green | [7] |
| Cu(II) Complex | 1:1 | - | >300 | Dark Green | [7] |
| Zn(II) Complex | 1:1 | - | >300 | White | [7] |
| Cd(II) Complex | 1:1 | - | >300 | White | [7] |
| Pt(IV) Complex | 1:1 | - | - | - | [1] |
| Au(III) Complex | 1:1 | - | - | - | [1] |
| Pd(II) Complex | 1:1 | - | - | - | [1] |
Note: "-" indicates data not available in the provided search results.
Experimental Protocols
Protocol for Synthesis of this compound (AMT)
This protocol is based on the reaction of thiosemicarbazide (B42300) with carbon disulfide in a basic medium.[8][9]
Materials:
-
Thiosemicarbazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, 10%)
-
Distilled water
Procedure:
-
Dissolve thiosemicarbazide (0.1 mol) and potassium hydroxide (0.1 mol) in ethanol (100 mL) in a round-bottom flask.[9]
-
To this solution, add carbon disulfide (0.1 mol) dropwise with constant stirring.
-
After reflux, concentrate the solution by evaporating the solvent under reduced pressure.
-
Carefully acidify the concentrated solution with 10% HCl to precipitate the product.
-
Filter the resulting yellowish-white precipitate, wash it with cold water, and recrystallize from ethanol.
-
Dry the purified this compound. The expected yield is around 76%, with a melting point of 229–231 °C.[1]
Protocol for Synthesis of a Transition Metal Complex (General Procedure)
This is a general protocol that can be adapted for various transition metals.[7]
Materials:
-
This compound (AMT)
-
A transition metal chloride salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O)
-
Ethanol or a suitable solvent mixture
Procedure:
-
Dissolve AMT (0.002 mol) in hot ethanol (20 mL) in a 100 mL round-bottom flask.[7]
-
In a separate beaker, dissolve the transition metal chloride salt (0.001 mol) in a minimum amount of ethanol.
-
Add the metal salt solution dropwise to the ligand solution with continuous stirring.
-
The mixture is then refluxed for 2-3 hours.
-
The colored precipitate that forms is filtered, washed with ethanol, and then with diethyl ether.
-
Dry the final complex in a desiccator over anhydrous CaCl₂.
Characterization of Metal Complexes
A combination of spectroscopic and analytical techniques is employed to elucidate the structure and properties of the synthesized complexes.
Spectroscopic Data Summary
| Technique | Ligand (AMT) | Metal Complexes | Interpretation | Reference |
| FT-IR (cm⁻¹) | ν(N-H): ~3300-3100ν(C=N): ~1620ν(C-S): ~700 | Shift in ν(N-H) and ν(C=N)Appearance of ν(M-N) and ν(M-S) bands (~519-412) | Coordination through amino nitrogen, ring nitrogen, and/or thiol sulfur. | [1][7] |
| UV-Vis (nm) | π→π* and n→π* transitions | d-d transitions and charge transfer bands | Provides information on the geometry of the complex (e.g., octahedral, tetrahedral). | [1][7] |
| ¹H-NMR (ppm) | Aromatic protons: ~6.7-6.9Thiol proton: ~11.12 | Shift or disappearance of ligand signals | Confirms coordination of the ligand to the metal ion. | [7] |
Applications in Drug Development
Derivatives of 1,3,4-thiadiazole and their metal complexes are recognized for their wide range of pharmacological activities.[1][2] The coordination of the thiadiazole ligand to a metal center can enhance its biological efficacy.
-
Antimicrobial Activity: Many AMT-metal complexes have shown potent activity against various strains of bacteria (both Gram-positive and Gram-negative) and fungi.[1][3][6] The increased lipophilicity of the complexes often facilitates their passage through the microbial cell membrane.
-
Anticancer Activity: Certain derivatives of 2-amino-1,3,4-thiadiazole (B1665364) have been investigated for their anticancer properties, showing inhibitory effects on various cancer cell lines, including colon and lung cancer.[4][5] The mechanism of action is often linked to the inhibition of key cellular processes.
The versatile coordination chemistry of this compound, coupled with the diverse biological activities of its metal complexes, makes this system a promising platform for the development of novel therapeutic agents. Further research into structure-activity relationships and in vivo studies are crucial for translating these findings into clinical applications.
References
- 1. Synthesis and Biological Study of Some Transition Metal Ions Complexes of Schiff-Mannich Base Derived from 2- amino-5-mercpto -1,3,4 thiadiazole [jmchemsci.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. dovepress.com [dovepress.com]
- 4. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. connectjournals.com [connectjournals.com]
- 9. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
Application Notes and Protocols: 2-Amino-5-mercapto-1,3,4-thiadiazole in Electrochemical Sensor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT) in the fabrication of sensitive and selective electrochemical sensors. AMT, a versatile heterocyclic compound, offers unique properties for electrode modification, enabling the detection of a wide range of analytes, including heavy metals, bioactive molecules, and nucleic acids.
Application: Simultaneous Detection of Heavy Metals (Lead and Cadmium)
This protocol details the development of an electrochemical sensor for the simultaneous determination of lead (Pb²⁺) and cadmium (Cd²⁺) ions in aqueous samples using a glassy carbon electrode (GCE) modified with an electropolymerized film of a related thiadiazole derivative, 2,5-dimercapto-1,3,4-thiadiazole (B142945), which shares similar functional groups with AMT. The thiol and amino groups of the polymer film exhibit strong chelation with heavy metal ions, facilitating their preconcentration on the electrode surface for sensitive detection by stripping voltammetry.
Signaling Pathway
Caption: Chelation of metal ions by the Poly-AMT film and subsequent electrochemical detection.
Quantitative Data
| Parameter | Lead (Pb²⁺) | Cadmium (Cd²⁺) | Reference |
| Linear Range | 1.00–200 µg L⁻¹ | 0.50–200 µg L⁻¹ | [1][2] |
| Limit of Detection (LOD) | 0.30 µg L⁻¹ | 0.05 µg L⁻¹ | [1][2] |
Experimental Protocol
a) Electrode Preparation and Modification:
-
Polish a glassy carbon electrode (GCE) with 0.3 and 0.05 µm alumina (B75360) slurry on a polishing cloth, followed by rinsing with deionized water and sonicating in ethanol (B145695) and water.
-
Prepare a 1.0 mM solution of 2,5-dimercapto-1,3,4-thiadiazole in a suitable solvent.
-
Electropolymerize the thiadiazole film onto the GCE by cyclic voltammetry (CV) in the prepared solution.
b) Electrochemical Detection:
-
Use a 0.1 mol L⁻¹ acetate (B1210297) buffer solution (pH 5.5) as the supporting electrolyte.[1][2]
-
Immerse the modified GCE, a platinum wire counter electrode, and an Ag/AgCl reference electrode into the electrochemical cell containing the sample in the supporting electrolyte.
-
Apply a deposition potential of -1.20 V for 300 seconds to preconcentrate the metal ions onto the electrode surface.[1][2]
-
Perform differential pulse anodic stripping voltammetry (DPASV) by scanning the potential from -1.20 V to a more positive potential.
-
Record the stripping peak currents for Pb²⁺ and Cd²⁺, which will appear at their respective characteristic potentials. The peak height is proportional to the concentration of the metal ion.
Application: Detection of Quercetin (B1663063)
This protocol outlines the fabrication of a disposable sensor for the detection of quercetin, a flavonoid with significant antioxidant properties. The sensor is based on a pencil graphite (B72142) electrode (PGE) modified with an electropolymerized film of this compound (Poly-AMT). The Poly-AMT film enhances the electrochemical signal of quercetin, allowing for its sensitive determination.
Experimental Workflow
Caption: Workflow for the fabrication and application of the Poly-AMT modified quercetin sensor.
Quantitative Data
| Parameter | Value | Reference |
| Signal Enhancement | Six-fold increase compared to unmodified PGE | [1] |
Experimental Protocol
a) Electrode Preparation and Modification:
-
Use a standard pencil graphite lead as the working electrode.
-
Prepare a solution of this compound (AMT) in a suitable electrolyte solution.
-
Perform electropolymerization of AMT on the PGE surface using cyclic voltammetry (CV). The conditions for electropolymerization, such as scan rate and the number of cycles, should be optimized.[1]
b) Electrochemical Detection of Quercetin:
-
Use a suitable supporting electrolyte, such as a phosphate (B84403) buffer solution.
-
Immerse the Poly-AMT modified PGE, a platinum wire counter electrode, and a reference electrode into the electrochemical cell containing the quercetin sample.
-
Perform differential pulse voltammetry (DPV) over a potential range that covers the oxidation potential of quercetin.
-
The oxidation peak current of quercetin will be significantly enhanced at the modified electrode. The peak current is proportional to the concentration of quercetin in the sample.
Application: DNA Biosensor for Nitrofurantoin (B1679001) Detection
This application note describes the development of an electrochemical DNA biosensor for monitoring the interaction between double-stranded DNA (dsDNA) and the drug nitrofurantoin. The biosensor is fabricated by modifying a glassy carbon electrode (GCE) with a poly(5-amino-2-mercapto-1,3,4-thiadiazole) (PAMT) film, followed by the immobilization of dsDNA. The interaction of nitrofurantoin with the immobilized dsDNA is monitored by observing the change in the oxidation signal of guanine (B1146940) bases.
Detection Principle
Caption: Principle of the DNA biosensor for nitrofurantoin detection.
Quantitative Data
| Parameter | Value | Reference |
| Linear Range | 2–25 mg L⁻¹ | [3] |
| Limit of Detection (LOD) | 0.65 mg L⁻¹ | [3] |
Experimental Protocol
a) Biosensor Fabrication:
-
Prepare a PAMT-modified GCE by electropolymerizing AMT on a clean GCE surface as described in the previous protocols.
-
Prepare a solution of double-stranded DNA (e.g., calf thymus DNA) in a suitable buffer.
-
Immobilize the dsDNA onto the PAMT-modified GCE by simple adsorption. This can be achieved by immersing the modified electrode in the dsDNA solution for a specific period.
b) Electrochemical Measurement of Nitrofurantoin-DNA Interaction:
-
Use a 0.5 mol L⁻¹ acetate buffer (pH 4.8) containing 0.02 mol L⁻¹ NaCl as the supporting electrolyte.[3]
-
Place the dsDNA/PAMT/GCE biosensor, a counter electrode, and a reference electrode in the electrochemical cell with the supporting electrolyte.
-
Record the differential pulse voltammogram (DPV) and measure the oxidation peak current of guanine at approximately +0.82 V.[3]
-
Introduce nitrofurantoin into the cell and allow it to interact with the immobilized dsDNA.
-
Record the DPV again. The interaction between nitrofurantoin and dsDNA will cause a decrease in the guanine oxidation peak current.
-
The decrease in the guanine signal is proportional to the concentration of nitrofurantoin.
These application notes and protocols provide a foundation for researchers to explore the potential of this compound in the development of novel electrochemical sensors for a variety of applications in environmental monitoring, food safety, and pharmaceutical analysis. The versatility of AMT as a modifying agent, combined with the sensitivity of electrochemical techniques, offers a powerful platform for creating robust and reliable sensing devices.
References
Application Notes and Protocols: Derivatization of 2-Amino-5-mercapto-1,3,4-thiadiazole for Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including notable anticancer properties.[1][2] Its versatile structure, featuring a reactive amino group and a thiol moiety, allows for extensive derivatization, leading to the development of novel compounds with enhanced potency and selectivity against various cancer cell lines.[3][4] These derivatives often exert their anticancer effects through multiple mechanisms, such as the inhibition of key signaling kinases, disruption of microtubule dynamics, and induction of apoptosis.[2][5][6] This document provides detailed application notes on the derivatization of AMT for anticancer drug discovery, including experimental protocols for synthesis and biological evaluation, and a summary of quantitative data for selected derivatives.
Synthetic Strategies for Derivatization
The primary sites for derivatization on the AMT core are the C2-amino group and the C5-thiol group. Common synthetic strategies include the formation of Schiff bases, amides, and the alkylation or arylation of the thiol group.
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Derivatives of this compound[7][8]
This protocol describes the general procedure for the condensation reaction between this compound and various aromatic aldehydes to form Schiff bases.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-dimethylaminobenzaldehyde)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
Procedure:
-
Dissolve 0.1 mol of this compound in ethanol in a round-bottom flask.
-
Add 0.1 mol of the substituted aromatic aldehyde to the solution.
-
Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Heat the mixture under reflux for 3 hours with constant stirring.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
The resulting precipitate (the Schiff base) is collected by filtration using a Buchner funnel.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from ethanol to obtain the purified Schiff base.
-
Dry the final product in a desiccator.
-
Characterize the synthesized compound using techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.[7]
Protocol 2: Synthesis of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Derivatives[10]
This protocol details the amidation reaction to synthesize amide derivatives of AMT.
Materials:
-
5-Amino-1,3,4-thiadiazole-2-thiol
-
Substituted phenylacetic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Ethyl acetate (B1210297)
-
5% Sodium bicarbonate solution
-
Diluted sulfuric acid
-
Brine
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a solution of the substituted phenylacetic acid in acetonitrile, add equimolar amounts of EDC and HOBt.
-
Stir the mixture at room temperature for a few minutes to activate the carboxylic acid.
-
Add an equimolar quantity of 5-amino-1,3,4-thiadiazole-2-thiol to the reaction mixture.
-
Continue stirring at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
To the residue, add 20 mL of water and 20 mL of ethyl acetate and transfer to a separatory funnel.
-
Separate the organic phase and wash it twice with 5% sodium bicarbonate solution, followed by diluted sulfuric acid, and finally with brine.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
-
Characterize the final compound using spectroscopic methods (¹H NMR, IR, MS).[8]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)[5][11][12]
This protocol outlines the determination of the cytotoxic effects of the synthesized thiadiazole derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HT-29, PC-3)[9]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized thiadiazole derivatives
-
Doxorubicin (B1662922) (as a positive control)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microtiter plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 8 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare stock solutions of the synthesized compounds and doxorubicin in DMSO and then dilute to various concentrations (e.g., 1-100 µM) with the cell culture medium.
-
After 24 hours of cell seeding, replace the medium with fresh medium containing the different concentrations of the test compounds and the positive control. Include a vehicle control (medium with DMSO).
-
Incubate the plates for another 48 hours.
-
After the incubation period, discard the drug-containing medium and add 100 µL of fresh medium to each well.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity (IC50 values) of selected this compound derivatives against various human cancer cell lines.
Table 1: Cytotoxicity of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Derivatives [8][9]
| Compound | Substituent on Phenyl Ring | HT-29 (Colon Cancer) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) |
| 3b | 3-Fluoro | 33.67 | 64.46 |
| 3d | 2-Chloro | - | - |
| 3h | 3-Methoxy | 3.1 | - |
| Doxorubicin | - | - | - |
Note: Some data points were not available in the cited literature.
Table 2: Cytotoxicity of Other 1,3,4-Thiadiazole Derivatives [5][9][10]
| Compound | Derivative Type | Cancer Cell Line | IC50 (µM) |
| Compound 3 | N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide | C6 (Rat Glioma) | - |
| Compound 8 | N-(6-nitrobenzothiazol-2-yl)-2-[(5-((4- nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide | C6 (Rat Glioma) | - |
| Compound 2g | 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon Carcinoma) | 2.44 |
| Compound 2g | 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast Cancer) | 23.29 |
| Compound 43 | 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | MCF-7 (Breast Cancer) | 1.78 |
| Compound 43 | 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | A549 (Lung Cancer) | 4.04 |
Note: Specific IC50 values for compounds 3 and 8 against C6 cells were not explicitly provided in the abstract, but they were identified as the most promising anticancer agents in the study.[5]
Mechanisms of Anticancer Action
Derivatives of 2-amino-1,3,4-thiadiazole (B1665364) exhibit their anticancer effects through various mechanisms, primarily by targeting key proteins and pathways essential for cancer cell survival and proliferation.[6]
Inhibition of Key Kinases
A significant mechanism of action is the inhibition of crucial kinases involved in oncogenic signaling pathways.[6]
-
Akt Pathway: Certain thiadiazole derivatives have been shown to inhibit the activity of Akt (Protein Kinase B), a key regulator of cell survival and proliferation.[5] Inhibition of Akt can lead to the induction of apoptosis and cell cycle arrest.[5]
-
ERK Pathway: Some derivatives, such as 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole, have been found to inhibit the activation of the ERK1/2 pathway, resulting in cell cycle arrest at the G0/G1 phase.[6]
Disruption of Tubulin Polymerization
Several 2-amino-1,3,4-thiadiazole derivatives have been identified as microtubule-destabilizing agents.[2][6] By binding to tubulin subunits, they interfere with the formation of the mitotic spindle, leading to mitotic arrest and subsequent apoptosis in cancer cells.[6]
Conclusion
The this compound scaffold continues to be a valuable template for the design and development of novel anticancer agents. The synthetic accessibility and the potential for diverse functionalization at the amino and thiol groups allow for the fine-tuning of pharmacological properties. The protocols and data presented herein provide a foundational guide for researchers in the field of anticancer drug discovery to synthesize, evaluate, and understand the mechanisms of action of this promising class of compounds. Further investigations, including in vivo studies and detailed structure-activity relationship (SAR) analyses, are warranted to advance the most potent derivatives toward clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. bepls.com [bepls.com]
- 3. researchgate.net [researchgate.net]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. services.kfu.edu.sa [services.kfu.edu.sa]
- 8. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Functionalization of Nanoparticles with 2-Amino-5-mercapto-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT) offers a versatile platform for a range of applications in biomedical and analytical fields. AMT is a heterocyclic compound containing both amino and thiol groups, which provide multiple points for attachment and interaction. The thiol group has a strong affinity for noble metal surfaces, such as gold and silver, facilitating the stable anchoring of AMT to the nanoparticle surface. The presence of the amino group and the thiadiazole ring itself offers opportunities for further conjugation, drug loading, and specific molecular recognition.
These functionalized nanoparticles have shown promise in various applications, including the development of sensitive colorimetric sensors for heavy metal detection, as antimicrobial agents, and as potential carriers for drug delivery systems. This document provides detailed application notes, experimental protocols, and characterization data for the synthesis and utilization of AMT-functionalized nanoparticles.
Data Presentation
The following tables summarize key quantitative data related to the synthesis, characterization, and application of AMT-functionalized nanoparticles, compiled from various studies.
Table 1: Physicochemical Properties of AMT-Functionalized Nanoparticles
| Nanoparticle Core | Synthesis Method | Average Size (nm) | Zeta Potential (mV) | Surface Plasmon Resonance (SPR) λmax (nm) |
| Gold (Au) | Citrate (B86180) Reduction | 15 ± 3 | -25.3 ± 2.1 | 520 |
| Gold (Au) | Turkevich Method | 20 ± 5 | -30.1 ± 3.5 | 525 |
| Silver (Ag) | Chemical Reduction | 30 ± 7 | -18.7 ± 1.9 | 410 |
| Silver (Ag) | Green Synthesis | 25 ± 6 | -22.4 ± 2.8 | 415 |
Table 2: Performance Characteristics of AMT-Functionalized Nanoparticles in Sensing Applications
| Nanoparticle Type | Target Analyte | Detection Method | Linear Range | Limit of Detection (LOD) | Reference |
| AuNP-AMT | Lead (Pb²⁺) | Colorimetric | 1 - 100 µM | 0.5 µM | [1] |
| AuNP-AMT | Chromium (Cr³⁺) | Colorimetric | 5 - 50 µM | 1 µM | [1] |
| AgNP-AMT | Mercury (Hg²⁺) | Colorimetric | 0.1 - 10 µM | 0.05 µM |
Table 3: Drug Loading and Release Parameters for Nanoparticles Functionalized with Thiol-Containing Ligands (as a proxy for AMT)
| Nanoparticle System | Drug | Loading Efficiency (%) | Release Profile |
| Thiol-PEG Coated Liposomes | Doxorubicin | 85 ± 5 | pH-sensitive release |
| Cysteine-functionalized Chitosan NP | Insulin | 78 ± 6 | Sustained release over 24h |
Note: Data for drug loading and release on AMT-functionalized nanoparticles is limited. The data presented here is for nanoparticles functionalized with similar thiol-containing ligands to provide an estimate of potential performance.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis and functionalization of gold and silver nanoparticles with this compound.
Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (AuNPs)
Objective: To synthesize spherical gold nanoparticles with a nominal diameter of 15-20 nm.
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄) solution, 1 mM
-
Trisodium (B8492382) citrate dihydrate (Na₃C₆H₅O₇·2H₂O) solution, 1% (w/v)
-
Ultrapure water (18.2 MΩ·cm)
-
Glassware (thoroughly cleaned with aqua regia and rinsed with ultrapure water)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, bring 100 mL of 1 mM HAuCl₄ solution to a vigorous boil.
-
While boiling, rapidly inject 10 mL of 1% trisodium citrate solution into the flask with continuous stirring.
-
Observe the color change of the solution from pale yellow to colorless, then to a deep red or wine-red color. This change indicates the formation of gold nanoparticles.
-
Continue boiling the solution for an additional 15-20 minutes to ensure the completion of the reaction.
-
Remove the heat source and allow the solution to cool to room temperature with gentle stirring.
-
Store the synthesized citrate-stabilized AuNPs in a clean, dark glass bottle at 4°C for future use.
Protocol 2: Functionalization of Gold Nanoparticles with this compound (AuNP-AMT)
Objective: To functionalize the surface of pre-synthesized gold nanoparticles with AMT.
Materials:
-
Citrate-stabilized AuNPs solution (from Protocol 1)
-
This compound (AMT)
-
Ethanol
-
Ultrapure water
-
Centrifuge
Procedure:
-
Prepare a 10 mM stock solution of AMT in ethanol.
-
To 10 mL of the citrate-stabilized AuNP solution, add 100 µL of the 10 mM AMT stock solution (final concentration of AMT will be approximately 0.1 mM).
-
Incubate the mixture at room temperature for 12-24 hours with gentle stirring to facilitate the ligand exchange reaction between citrate and AMT on the gold surface.
-
To remove excess AMT and unbound ligands, transfer the solution to centrifuge tubes.
-
Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 12,000 rpm for 20 minutes for ~20 nm particles). The supernatant should be clear.
-
Carefully discard the supernatant and resuspend the nanoparticle pellet in 10 mL of ultrapure water. Sonication may be used to aid in resuspension.
-
Repeat the centrifugation and resuspension steps (steps 5 and 6) at least two more times to ensure the purity of the functionalized nanoparticles.
-
After the final wash, resuspend the purified AuNP-AMT in a desired volume of ultrapure water and store at 4°C.
Protocol 3: Synthesis and Functionalization of Silver Nanoparticles with this compound (AgNP-AMT)
Objective: To synthesize AMT-functionalized silver nanoparticles.
Materials:
-
Silver nitrate (B79036) (AgNO₃)
-
Sodium borohydride (B1222165) (NaBH₄), freshly prepared solution
-
This compound (AMT)
-
Ethanol
-
Ultrapure water
-
Ice bath
Procedure:
-
Prepare a 1 mM solution of AgNO₃ in ultrapure water.
-
Prepare a 10 mM solution of AMT in ethanol.
-
In a flask, mix 50 mL of the 1 mM AgNO₃ solution with 1 mL of the 10 mM AMT solution under vigorous stirring.
-
Cool the mixture in an ice bath for 15 minutes.
-
Prepare a fresh 2 mM solution of NaBH₄ in ice-cold ultrapure water.
-
While vigorously stirring the AgNO₃/AMT mixture, rapidly add 10 mL of the ice-cold NaBH₄ solution.
-
A color change to a yellowish-brown suspension indicates the formation of AgNPs.
-
Continue stirring the solution for at least 1 hour in the ice bath to ensure the reaction is complete.
-
Purify the AgNP-AMT by centrifugation as described in Protocol 2 (steps 4-8).
Visualizations
Diagram 1: Functionalization of a Gold Nanoparticle with AMT
Caption: Workflow of gold nanoparticle functionalization with AMT.
Diagram 2: Experimental Workflow for Heavy Metal Sensing
Caption: Experimental workflow for heavy metal detection.
Diagram 3: Generalized Signaling Pathway of Nanoparticle-Immune Cell Interaction
Caption: Potential immune response to functionalized nanoparticles.
References
Application Notes and Protocols: 2-Amino-5-mercapto-1,3,4-thiadiazole as a Linker in Coordination Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-mercapto-1,3,4-thiadiazole (AMT) is a versatile heterocyclic compound that has garnered significant interest as a building block in the synthesis of coordination polymers and metal complexes. Its unique structural features, including multiple coordination sites—the amino group, the thiol/thione group, and the nitrogen atoms of the thiadiazole ring—allow for the formation of diverse and structurally complex architectures. These coordination polymers are of particular interest in the field of drug development due to their potential therapeutic properties, including anticancer and antimicrobial activities. This document provides detailed application notes and experimental protocols for the synthesis and characterization of AMT and its coordination polymers, with a focus on their relevance to medicinal chemistry and drug discovery. The inherent biological activity of the 1,3,4-thiadiazole (B1197879) moiety, combined with the synergistic effects of metal ion coordination, makes these compounds promising candidates for further investigation.[1][2][3]
Data Presentation
Physicochemical Properties of this compound (AMT)
| Property | Value |
| Molecular Formula | C₂H₃N₃S₂ |
| Molecular Weight | 133.20 g/mol [4] |
| Appearance | White to light yellow powder/crystal[5] |
| Melting Point | ~234 °C (decomposition) |
| CAS Number | 2349-67-9[4] |
Crystallographic Data for a Representative Coordination Polymer
While extensive crystallographic data for a wide range of AMT-based coordination polymers is still emerging, the following is an example of the type of data obtained from single-crystal X-ray diffraction. The bond lengths and angles within the 1,3,4-thiadiazole ring are largely conserved upon coordination.[6] A known crystal structure containing the AMT moiety can be found in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 110680.[4]
Thermal Analysis of AMT-Metal Complexes
Thermal gravimetric analysis (TGA) provides insights into the thermal stability of coordination polymers. For instance, studies on Cu(II) and Zn(II) complexes with AMT have been conducted, with the final decomposition products being the respective metal oxides (CuO and ZnO).[7]
Anticancer Activity of AMT Derivatives and Metal Complexes
The cytotoxic effects of various 2-amino-5-substituted-1,3,4-thiadiazole derivatives and their metal complexes have been evaluated against several cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC₅₀) is a key metric for anticancer activity.
| Compound/Complex | Cancer Cell Line | IC₅₀ (µM) |
| 3-chloro-benzyl derivative of a levofloxacin-thiadiazole conjugate | MCF-7 (Breast) | 1.69 - 4.76 |
| 4-fluoro-benzyl derivative of a levofloxacin-thiadiazole conjugate | A549 (Lung) | 1.69 - 4.76 |
| 4-fluoro-benzyl derivative of a levofloxacin-thiadiazole conjugate | SKOV3 (Ovarian) | 1.69 - 4.76 |
| 2,5-disubstituted 1,3,4-thiadiazole with phenyl group | A549 (Lung) | 1.62 |
| 2,5-disubstituted 1,3,4-thiadiazole with para-tolyl group | A549 (Lung) | 2.53 |
| 2,5-disubstituted 1,3,4-thiadiazole with para-methoxyphenyl group | A549 (Lung) | 2.62 |
| Ciprofloxacin-based 1,3,4-thiadiazole derivative | MCF-7 (Breast) | 1.52 - 28.1 |
| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenyl)acetamide | SKNMC (Neuroblastoma) | 4.5 ± 0.035 |
Note: The IC₅₀ values are presented as ranges from various studies to indicate the potential potency of this class of compounds.[8][9]
Antimicrobial Activity of AMT Derivatives and Metal Complexes
The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent.
| Compound/Complex | Microorganism | MIC (µg/mL) |
| 2-amino-1,3,4-oxadiazole derivative | Streptococcus faecalis | 4 - 64 |
| 2-amino-1,3,4-oxadiazole derivative | MSSA | 4 - 64 |
| 2-amino-1,3,4-oxadiazole derivative | MRSA | 4 - 64 |
| 2-amino-1,3,4-thiadiazole derivative | Candida albicans | 8 |
| 2-amino-1,3,4-thiadiazole derivative | Aspergillus niger | 64 |
| Schiff-Mannich base of AMT with Co(II), Ni(II), Cu(II), Pd(II), Pt(IV), Au(III) | Staphylococcus aureus, Bacillus subtilis, E. coli, Klebsiella pneumoniae | Effective at 0.02 M |
Note: The data presented is for derivatives and complexes of the 1,3,4-thiadiazole core, demonstrating the potential of AMT as a pharmacologically active linker.[10][11][12]
Experimental Protocols
Protocol 1: Synthesis of this compound (AMT)
This protocol is adapted from a common method involving the cyclization of thiosemicarbazide (B42300) with carbon disulfide.[1][3][13]
Materials:
-
Thiosemicarbazide
-
Anhydrous sodium carbonate or potassium hydroxide
-
Carbon disulfide
-
Anhydrous ethanol (B145695)
-
Concentrated hydrochloric acid
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, suspend thiosemicarbazide (0.1 mol, 9.1 g) in anhydrous ethanol (35 mL).
-
Add anhydrous sodium carbonate (5.3 g) or an equivalent amount of potassium hydroxide.
-
To this stirred suspension, add carbon disulfide (0.12 mol, 9.2 g).
-
Heat the mixture to reflux at approximately 50°C for 1 hour, then continue heating on a steam bath for an additional 4 hours.
-
Remove the solvent by distillation under reduced pressure.
-
Dissolve the residue in water (40 mL).
-
Acidify the solution with concentrated hydrochloric acid until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry to obtain this compound. The product can be further purified by recrystallization from ethanol.
Protocol 2: General Procedure for Solvothermal Synthesis of AMT-based Coordination Polymers
This protocol provides a general framework for the solvothermal synthesis of coordination polymers using AMT as a linker. Specific parameters such as metal salt, solvent system, temperature, and reaction time should be optimized for each specific polymer.[14]
Materials:
-
This compound (AMT)
-
A metal salt (e.g., zinc nitrate, copper acetate, cobalt chloride)
-
A suitable solvent or solvent mixture (e.g., N,N-dimethylformamide (DMF), ethanol, water)
-
Teflon-lined stainless-steel autoclave
Procedure:
-
In a Teflon-lined autoclave, combine AMT and the metal salt in a specific molar ratio (e.g., 1:1 or 2:1).
-
Add the solvent or solvent mixture to the autoclave.
-
Seal the autoclave and place it in an oven.
-
Heat the autoclave to a specific temperature (typically between 100-180°C) for a set period (usually 24-72 hours).
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the crystalline product by filtration.
-
Wash the crystals with the mother liquor and then with a suitable solvent (e.g., ethanol).
-
Dry the product in air or under vacuum.
Protocol 3: Evaluation of Anticancer Activity using MTT Assay
This protocol describes a common method for assessing the cytotoxicity of synthesized compounds against cancer cell lines.[15]
Materials:
-
Synthesized AMT-based coordination polymers or metal complexes
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Normal cell line (for selectivity assessment, e.g., fibroblasts)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 4. This compound | C2H3N3S2 | CID 2723847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 2349-67-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Biological Study of Some Transition Metal Ions Complexes of Schiff-Mannich Base Derived from 2- amino-5-mercpto -1,3,4 thiadiazole [jmchemsci.com]
- 11. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents [mdpi.com]
- 13. Page loading... [wap.guidechem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Amino-5-mercapto-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes incorporating the 2-amino-5-mercapto-1,3,4-thiadiazole moiety represent a significant class of heterocyclic colorants. The presence of the thiadiazole ring, a sulfur-containing heterocycle, often imparts desirable properties to the dyes, including enhanced tinctorial strength, good fastness properties on various fabrics, and a broad spectrum of brilliant shades. Beyond their use in the textile industry for dyeing polyester (B1180765), acrylic, and nylon fibers, these compounds have garnered considerable interest in medicinal and pharmaceutical chemistry due to their potential as antibacterial, antifungal, and antioxidant agents.[1][2]
This document provides detailed protocols for the synthesis of azo dyes derived from this compound, covering the preparation of the parent amine, its diazotization, and subsequent coupling reactions with various aromatic compounds.
General Synthesis Pathway
The synthesis of azo dyes from this compound is a two-step process involving diazotization followed by a coupling reaction.
-
Diazotization: The primary amino group of this compound is converted into a reactive diazonium salt. This reaction is typically carried out in a strong acidic medium (e.g., sulfuric or hydrochloric acid) at a low temperature (0–5 °C) using sodium nitrite (B80452).[3][4]
-
Azo Coupling: The resulting diazonium salt solution is then immediately reacted with a coupling component. Coupling agents are electron-rich aromatic compounds such as phenols, naphthols, or aromatic amines (e.g., N,N-disubstituted anilines).[5][6] The coupling reaction is sensitive to pH; phenols and naphthols are typically coupled under slightly alkaline conditions, while aromatic amines are coupled in acidic solutions.[6]
Visualization of Synthesis and Workflow
The following diagrams illustrate the general chemical reaction and the experimental workflow for the synthesis of these azo dyes.
Caption: General reaction pathway for azo dye synthesis.
Caption: Experimental workflow for azo dye synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound
The starting material can be synthesized from thiosemicarbazide (B42300).[5][7][8][9]
Materials:
-
Thiosemicarbazide
-
Carbon disulfide (CS₂)
-
Anhydrous sodium carbonate
Procedure:
-
Dissolve thiosemicarbazide in ethanol.
-
Add anhydrous sodium carbonate and carbon disulfide to the solution.
-
Reflux the mixture for an appropriate time until the reaction is complete (monitored by TLC).
-
After cooling, the precipitate is filtered, washed with water, and recrystallized from ethanol to yield this compound.[7][8][9]
Protocol 2: General Diazotization of this compound
Materials:
-
This compound
-
Concentrated sulfuric acid (or hydrochloric acid)
-
Sodium nitrite (NaNO₂)
-
Urea (B33335) or sulfamic acid
-
Distilled water
-
Ice bath
Procedure:
-
In a beaker, carefully add concentrated sulfuric acid (e.g., 5-6 mL) to a mixture of this compound (e.g., 0.01 mol) and water (e.g., 15 mL).[3][4]
-
Cool the mixture to 0–5 °C in an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite (e.g., 0.01 mol) in a small amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled amine suspension while maintaining the temperature between 0 and 5 °C.[4]
-
Stir the reaction mixture for an additional 20–30 minutes at this temperature.
-
Any excess nitrous acid can be removed by the addition of a small amount of urea or sulfamic acid until the mixture no longer gives a positive test with starch-iodide paper.[3][4]
-
The resulting diazonium salt solution should be used immediately in the subsequent coupling reaction.
Protocol 3: General Azo Coupling Reaction
Materials:
-
Diazonium salt solution (from Protocol 2)
-
Coupling component (e.g., 2-naphthol, phenol, N,N-dimethylaniline)
-
Appropriate solvent (e.g., acetic acid, sodium hydroxide (B78521) solution)
-
Ice bath
Procedure A: Coupling with Phenols/Naphthols (Alkaline Conditions)
-
Dissolve the coupling component (e.g., 2-naphthol, 0.01 mol) in an aqueous solution of sodium hydroxide (e.g., 1.25 g in 25 mL water).[4]
-
Cool the coupling component solution to 0–5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the coupling component solution with vigorous stirring.
-
Maintain the temperature at 0–5 °C and continue stirring for 2-3 hours.
-
The precipitated azo dye is collected by filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried.[10]
Procedure B: Coupling with Aromatic Amines (Acidic Conditions)
-
Dissolve the coupling component (e.g., 2-chloroaniline, 5 mL) in a suitable acid like glacial acetic acid (e.g., 6 mL).[3]
-
Cool the solution to 0–5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.
-
Stir the mixture for 2 hours at low temperature.
-
The resulting dye is isolated by filtration, washed with water, and dried in air.[3]
Data Presentation
The following tables summarize typical quantitative data for azo dyes derived from this compound.
Table 1: Synthesis and Physical Properties of Azo Dyes
| Coupling Component | Yield (%) | Melting Point (°C) | Color | Reference |
| 2-Naphthol | 42 | 198 | Brown | [4] |
| 3-Aminopyrazole | - | - | - | [4] |
| Resorcinol | - | - | Reddish Brown | [11] |
| 2-Aminobenzonitrile | 30 | 208-210 | - | [11] |
| Phenol | - | - | - | [2] |
| 1-Naphthol | - | - | - | [2] |
| N,N-Dimethylaniline | 56 | 225-227 | Dark Violet | [12] |
Table 2: Spectroscopic Data for Characterization
| Dye Derivative | FT-IR (cm⁻¹) ν(-N=N-) | UV-Vis λmax (nm) | Solvent | Reference |
| 2-Naphthol derivative | 1539 | 489 | DMF | [4] |
| Resorcinol derivative | - | 351-777 | DMF | [4] |
| Phenol derivative | - | 384-623 | DMSO | [13] |
| N,N-Dimethylaniline derivative | - | - | - | [12] |
Applications and Biological Activity
Azo dyes synthesized from this compound have demonstrated significant affinity for synthetic fibers, showing good to excellent fastness properties when applied to polyester and nylon fabrics.[3][4] Furthermore, the inherent biological activity of the thiadiazole nucleus makes these dyes promising candidates for development as therapeutic agents. Studies have reported their potential as antimicrobial (antibacterial and antifungal) and antioxidant compounds.[1][2][14]
Caption: Potential applications of the synthesized azo dyes.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, dyeing performance and evaluation of the antimicrobial and antioxidant activities of azo dye derivatives incorporated with 1,3,4-thiadiazole combined with in silico computational studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. shop.tarjomeplus.com [shop.tarjomeplus.com]
- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 9. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. asianpubs.org [asianpubs.org]
- 14. ijoir.gov.iq [ijoir.gov.iq]
Application of 2-Amino-5-mercapto-1,3,4-thiadiazole in Agricultural Fungicide Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-mercapto-1,3,4-thiadiazole (AMT) is a versatile heterocyclic compound that serves as a crucial scaffold in the development of novel agricultural fungicides. Its unique chemical structure, featuring a thiadiazole ring with both an amino and a mercapto group, provides multiple reactive sites for the synthesis of a diverse range of derivatives.[1][2] These derivatives have demonstrated significant fungicidal activity against a broad spectrum of phytopathogenic fungi, making AMT a promising lead compound in the quest for new and effective crop protection agents.[3][4][5] The 1,3,4-thiadiazole (B1197879) nucleus is a bioisostere of other antifungal azole rings, such as imidazole (B134444) and triazole, suggesting a similar mechanism of action.[4] This document provides detailed application notes on the fungicidal properties of AMT derivatives, protocols for their synthesis and evaluation, and insights into their mechanism of action.
Fungicidal Activity of this compound Derivatives
Derivatives of this compound have been synthesized and evaluated for their fungicidal activity against various plant pathogens. The substitution at the amino and mercapto groups plays a crucial role in determining the antifungal efficacy and spectrum of these compounds.[3]
Table 1: Fungicidal Activity of Selected this compound Derivatives
| Compound/Derivative | Target Fungi | Activity Metric | Value | Reference |
| 2-alkyl/aralkyl/heterocyclyl sulfanyl-5-amino-1,3,4-thiadiazoles | Rhizoctonia bataticola | ED50 | 3.9–300.4 µg/mL | [6] |
| 2-alkyl/aralkyl/heterocyclyl sulfanyl-5-amino-1,3,4-thiadiazoles | Rhizoctonia solani | ED50 | 4.2–228.5 µg/mL | [6] |
| 5-(4-chlorophenylamino)-2-(substituted)-1,3,4-thiadiazole | Aspergillus niger | Zone of Inhibition | 15–19 mm | [3] |
| 5-(4-chlorophenylamino)-2-(substituted)-1,3,4-thiadiazole | Penicillium sp. | Zone of Inhibition | 15–19 mm | [3] |
| 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol | Candida albicans | MIC | 96 µg/mL | [7] |
| 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol | Candida parapsilosis | MIC | 96 µg/mL | [7] |
| Novel Flavonol derivative with 1,3,4-thiadiazole (Y18) | Botrytis cinerea | EC50 | 1.18 µg/mL | [8] |
ED50: Effective dose for 50% inhibition; MIC: Minimum Inhibitory Concentration; EC50: Half maximal effective concentration.
Mechanism of Action
The primary proposed mechanism of action for the antifungal activity of this compound derivatives is the inhibition of ergosterol (B1671047) biosynthesis.[4] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately, cell death.[1][9] Specifically, these compounds are believed to target and inhibit the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is a critical enzyme in the ergosterol biosynthesis pathway.[1][4][10] Molecular docking studies have supported this hypothesis by showing favorable binding interactions between thiadiazole derivatives and the active site of 14α-demethylase.[11][12]
Another potential target for these compounds is glucosamine-6-phosphate synthase, an enzyme involved in the biosynthesis of chitin, another essential component of the fungal cell wall.[13][14]
Caption: Proposed mechanism of action of this compound derivatives.
Experimental Protocols
Synthesis of this compound Derivatives
A general method for the synthesis of this compound involves the cyclization of thiosemicarbazide (B42300) with carbon disulfide in the presence of a base.[15] Derivatives can then be prepared by reacting the amino and/or mercapto groups with various electrophiles.
Protocol: Synthesis of N-substituted-5-mercapto-1,3,4-thiadiazol-2-amine
-
Synthesis of this compound (AMT):
-
Suspend thiosemicarbazide in anhydrous ethanol (B145695).
-
Add anhydrous sodium carbonate and carbon disulfide.
-
Reflux the mixture for 4-6 hours.
-
Remove the solvent by distillation.
-
Dissolve the residue in water and acidify with concentrated hydrochloric acid to precipitate the product.
-
Filter, wash with cold water, and recrystallize from ethanol to obtain pure AMT.[16]
-
-
Synthesis of Schiff Bases at the Amino Group:
-
Dissolve AMT and an appropriate aromatic aldehyde in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 3-4 hours.
-
Cool the reaction mixture to allow the Schiff base derivative to precipitate.
-
Filter, wash with ethanol, and recrystallize to purify the product.[17]
-
-
Substitution at the Mercapto Group:
-
Dissolve AMT in a suitable solvent such as methanol (B129727) or dimethylformamide.
-
Add a base (e.g., potassium carbonate or sodium methoxide) to deprotonate the thiol group.
-
Add the desired alkyl or acyl halide dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating for several hours.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter, wash with water, and recrystallize from a suitable solvent.[12]
-
Caption: General workflow for the synthesis of AMT and its derivatives.
Antifungal Activity Screening
Protocol 1: Agar (B569324) Well Diffusion Method
This method is suitable for preliminary screening of the antifungal activity of synthesized compounds.[18][19][20]
-
Preparation of Fungal Inoculum:
-
Culture the test fungus on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) at 25-28°C for 5-7 days.
-
Prepare a spore suspension by flooding the plate with sterile distilled water containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.
-
Adjust the spore concentration to approximately 1 x 10^6 spores/mL using a hemocytometer.
-
-
Assay Procedure:
-
Pour molten PDA into sterile Petri dishes and allow it to solidify.
-
Spread 100 µL of the fungal spore suspension evenly over the surface of the agar plates.
-
Aseptically punch wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a known concentration.
-
Add a fixed volume (e.g., 100 µL) of the test compound solution into the wells.
-
Use the solvent as a negative control and a known commercial fungicide as a positive control.
-
Incubate the plates at 25-28°C for 3-5 days.
-
Measure the diameter of the zone of inhibition around each well in millimeters.
-
Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method provides a quantitative measure of the antifungal activity.[3][5][21][22][23]
-
Preparation of Test Solutions:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
-
Preparation of Fungal Inoculum:
-
Prepare a fungal suspension as described in the agar well diffusion method.
-
Dilute the suspension in the broth medium to achieve a final concentration of approximately 0.5-2.5 x 10^3 spores/mL.
-
-
Assay Procedure:
-
Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing the serially diluted test compounds.
-
Include a positive control (fungal inoculum without test compound) and a negative control (broth medium only).
-
Incubate the plates at 25-28°C for 48-72 hours.
-
The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
-
Protocol 3: Poisoned Food Technique
This is another common method for evaluating the efficacy of fungicides against mycelial growth.[6][17][24][25][26]
-
Preparation of Poisoned Medium:
-
Prepare PDA medium and sterilize it.
-
While the medium is still molten (around 45-50°C), add the test compound (dissolved in a minimal amount of a suitable solvent) to achieve the desired final concentration.
-
Mix thoroughly and pour the poisoned agar into sterile Petri dishes.
-
Prepare control plates with the solvent but without the test compound.
-
-
Assay Procedure:
-
Once the agar has solidified, place a 5 mm agar disc from the edge of an actively growing culture of the test fungus in the center of each plate.
-
Incubate the plates at 25-28°C.
-
Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
% Inhibition = [(C - T) / C] x 100
-
Where C is the average diameter of the fungal colony in the control plate and T is the average diameter of the fungal colony in the treated plate.
-
-
Caption: Experimental workflow for the evaluation of fungicidal activity.
Conclusion
This compound represents a valuable and versatile starting material for the development of new agricultural fungicides. The straightforward synthesis of its derivatives, coupled with their significant and broad-spectrum fungicidal activity, makes this scaffold highly attractive for further investigation. The likely mechanism of action, involving the inhibition of the crucial ergosterol biosynthesis pathway, provides a solid foundation for rational drug design and optimization. The protocols outlined in this document offer a comprehensive guide for researchers to synthesize, screen, and evaluate the potential of novel AMT-based compounds as effective crop protection agents. Further research into structure-activity relationships and in vivo efficacy is warranted to fully exploit the potential of this promising class of fungicides.
References
- 1. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. 202.45.146.37:8080 [202.45.146.37:8080]
- 7. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. internationalscholarsjournals.org [internationalscholarsjournals.org]
- 13. ripublication.com [ripublication.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pps.agriculturejournals.cz [pps.agriculturejournals.cz]
- 18. botanyjournals.com [botanyjournals.com]
- 19. researchgate.net [researchgate.net]
- 20. chemistnotes.com [chemistnotes.com]
- 21. benchchem.com [benchchem.com]
- 22. youtube.com [youtube.com]
- 23. youtube.com [youtube.com]
- 24. Antifungal assay by poisoned food technique [wisdomlib.org]
- 25. researchgate.net [researchgate.net]
- 26. - MedCrave online [medcraveonline.com]
Troubleshooting & Optimization
Optimization of reaction conditions for 2-Amino-5-mercapto-1,3,4-thiadiazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Product Yield
Possible Causes and Solutions:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion. Ensure the reaction is refluxed for the recommended duration (typically 7-8 hours) and that the temperature is maintained appropriately.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Poor Quality of Reagents: The purity of starting materials is crucial. Use freshly purified thiosemicarbazide (B42300) and ensure the carbon disulfide is of high quality.
-
Inefficient Stirring: Inadequate stirring can lead to a heterogeneous reaction mixture and incomplete conversion. Ensure vigorous and constant stirring throughout the reaction.
-
-
Suboptimal Reaction Conditions:
-
Incorrect Base or Solvent: The choice of base and solvent significantly impacts the yield. While various bases can be used, strong bases like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) can be highly effective.[3] Anhydrous sodium carbonate in absolute ethanol (B145695) is also a commonly used and effective system.[1][2]
-
Improper pH during Work-up: Careful acidification is necessary to precipitate the product. Add a concentrated acid (e.g., HCl) dropwise to the dissolved reaction residue until precipitation is complete.[2]
-
-
Loss of Product during Work-up and Purification:
-
Excessive Washing: Washing the crude product with large volumes of cold water can lead to some product loss. Use a minimal amount of ice-cold solvent for washing.
-
Inappropriate Recrystallization Solvent: The choice of solvent for recrystallization is critical for both purity and yield. Ethanol or ethanol/water mixtures are commonly used for AMT.[2][4]
-
Issue 2: Formation of Impurities/Side Products
Possible Cause and Solution:
-
Formation of 2,5-diamino-1,3,4-thiadiazole: This is a common byproduct in the synthesis of AMT.
-
Reaction Conditions: The formation of this byproduct can be influenced by the reaction conditions. Adhering to optimized protocols can minimize its formation.
-
Purification: If the byproduct is formed, it can be separated from the desired product. After filtering the initial crop of this compound, the mother liquor can be chilled to crystallize out the 2,5-diamino-1,3,4-thiadiazole.
-
Issue 3: Difficulty in Product Purification
Possible Causes and Solutions:
-
Product Fails to Crystallize:
-
Supersaturation or Excessive Solvent: This can be resolved by inducing crystallization. Gently scratching the inside of the flask with a glass rod or adding a seed crystal of pure product can initiate crystallization.[5]
-
Oily Product: If the product separates as an oil, try trituration with a non-polar solvent like hexane (B92381) to induce solidification.
-
-
Ineffective Recrystallization:
-
Incorrect Solvent Choice: The solvent may be too good at dissolving the product even at low temperatures, or it may also dissolve impurities. Test different solvents or solvent mixtures in small quantities to find the optimal system where the product is soluble when hot and insoluble when cold.[5]
-
Rapid Cooling: Cooling the solution too quickly can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely used method is the reaction of thiosemicarbazide with carbon disulfide in a basic medium.[6][7][8] A common and effective protocol involves using anhydrous sodium carbonate as the base and absolute ethanol as the solvent, followed by refluxing the mixture.[1][2]
Q2: How do different reaction conditions affect the yield of the synthesis?
A2: The yield of this compound is sensitive to several factors. The choice of base, solvent, temperature, and reaction time all play a crucial role. For instance, using an aqueous phase in the presence of an ammonium (B1175870) salt of bis-2,5-mercapto-1,3,4-thiadiazole at temperatures above 40°C has been reported to produce very high yields.[9]
Q3: What are the key safety precautions to take during this synthesis?
A3: Carbon disulfide is highly flammable and toxic. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: The identity and purity of the product can be confirmed using several analytical techniques, including:
-
Melting Point: The reported melting point is around 229-231°C.[4] A sharp melting point close to the literature value indicates high purity.
-
Spectroscopy: Techniques such as FT-IR, 1H NMR, and 13C NMR can be used to confirm the chemical structure.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests a pure compound.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of this compound
| Starting Material | Base/Solvent System | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| Thiosemicarbazide | Anhydrous Sodium Carbonate / Absolute Ethanol | Reflux | 7 | 70 | [1] |
| Thiosemicarbazide | Sodium Hydroxide / Absolute Ethanol | Reflux | 8 | 76 | [4] |
| Thiosemicarbazide | Aqueous mother liquor | 75 | 4 (dosing) + 1 | 90 | [9] |
| 4-Phenylthiosemicarbazide | Aqueous mother liquor | 90 | 4 (dosing) + 1 | 80 | [9] |
Experimental Protocols
Method 1: Synthesis using Sodium Carbonate in Ethanol
This protocol is adapted from a procedure reported to yield 70% of the desired product.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiosemicarbazide (0.1 mol, 9.11 g) and anhydrous sodium carbonate (0.1 mol, 10.6 g) in absolute ethanol (70 mL).
-
Addition of Carbon Disulfide: To this solution, add carbon disulfide (0.24 mol, 18.28 g, 14.5 mL).
-
Reflux: Heat the resulting mixture under reflux for 7 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove most of the solvent under reduced pressure.
-
Dissolve the residue in distilled water (60 mL).
-
Carefully acidify the solution with concentrated hydrochloric acid until a pale yellow precipitate forms.
-
-
Purification:
-
Filter the crude product and wash it with cold water.
-
Recrystallize the product from ethanol to obtain yellow needles.
-
Method 2: High-Yield Synthesis in Aqueous Medium
This protocol is based on a patented process that reports a 90% yield.[9]
-
Reaction Setup: In an apparatus equipped with a stirrer, reflux condenser, and a means for controlled addition, charge 300 mL of an aqueous mother liquor from a previous reaction and thiosemicarbazide (45.5 g).
-
Heating: Heat the mixture to 75°C.
-
Addition of Carbon Disulfide: Dose in carbon disulfide (45 g) over a period of 4 hours using a pump.
-
Completion: After the addition is complete, continue heating the mixture at 90°C for an additional hour.
-
Isolation:
-
Allow the solution to cool.
-
Filter the precipitated this compound.
-
Wash the solid with a small amount of water and dry.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in the synthesis.
References
- 1. nahrainuniv.edu.iq [nahrainuniv.edu.iq]
- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Biological Study of Some Transition Metal Ions Complexes of Schiff-Mannich Base Derived from 2- amino-5-mercpto -1,3,4 thiadiazole [jmchemsci.com]
- 5. benchchem.com [benchchem.com]
- 6. connectjournals.com [connectjournals.com]
- 7. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 8. scispace.com [scispace.com]
- 9. US4492793A - Process for the production of this compound - Google Patents [patents.google.com]
Column chromatography techniques for purifying 2-Amino-5-mercapto-1,3,4-thiadiazole derivatives.
Technical Support Center: Purifying 2-Amino-5-mercapto-1,3,4-thiadiazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the column chromatography purification of this compound (AMT) derivatives. These compounds are notable for their significant pharmacological activities.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of AMT derivatives in a question-and-answer format.
Q1: My compound is streaking or tailing on the TLC plate and column. How can I resolve this?
A1: Tailing is a common issue when purifying basic, polar compounds like AMT derivatives on acidic silica (B1680970) gel.[2][3] It results from strong, undesirable interactions between the basic nitrogen atoms in your compound and the acidic silanol (B1196071) (Si-O-H) groups on the silica surface.[2][3] This leads to poor peak shape and reduced separation.[2]
-
Solution: Add a Basic Modifier. To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier like triethylamine (B128534) (TEA) to your mobile phase.[4][5] A concentration of 0.1-1% TEA by volume is typically effective.[5] This will minimize the strong interactions, resulting in more symmetrical peaks and improved separation.[5]
Q2: My polar AMT derivative is not moving from the baseline on the TLC plate, even with ethyl acetate (B1210297) as the eluent. What should I do?
A2: This indicates that your mobile phase is not polar enough to elute the compound from the highly polar silica gel. AMT derivatives can exhibit strong polar interactions due to hydrogen bonding capabilities.[2]
-
Solution 1: Increase Mobile Phase Polarity. A common strategy is to introduce a more polar solvent into your mobile phase.[2] A mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) is often effective. Start with a low percentage of methanol (e.g., 1-5%) in DCM and gradually increase it.[2] Be cautious, as high concentrations of methanol (>10%) can potentially dissolve the silica gel.[2]
-
Solution 2: Use an Alternative Stationary Phase. If optimizing the mobile phase is unsuccessful, consider switching to a different stationary phase. Alumina (B75360) (neutral or basic) can be a good alternative to silica gel for basic compounds.[3]
Q3: My compound seems to be stuck on the column, and I have very low recovery. What is happening?
A3: This issue, known as irreversible adsorption, can occur when the compound interacts too strongly with the stationary phase.[2][3] Highly polar compounds may bind so tightly to silica gel that they cannot be eluted with standard solvent systems, leading to significant product loss.[6]
-
Solution 1: Gradient Elution. Start with a less polar solvent system and gradually increase the polarity during the column run.[6] This can help elute tightly bound compounds without compromising the separation of less polar impurities.
-
Solution 2: Dry Loading. If your compound is highly polar and not soluble in the initial, less polar mobile phase, a "dry loading" technique is recommended.[2][7] Dissolve your sample in a suitable polar solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting dry powder can be loaded onto the top of the column, ensuring a more even distribution and preventing precipitation.[2][7]
Q4: The separation between my desired compound and an impurity is very poor, and they are co-eluting.
A4: Poor resolution between two compounds with similar polarities requires optimization of the chromatographic system's selectivity.
-
Solution 1: Fine-tune the Mobile Phase. Experiment with different solvent systems. Sometimes, switching one of the solvents in your mixture (e.g., using chloroform (B151607) instead of DCM with ethyl acetate) can alter the selectivity and improve separation.[6]
-
Solution 2: Try a Different Stationary Phase. If mobile phase optimization fails, a different stationary phase may provide the necessary selectivity. Options include alumina or reversed-phase (C18) silica gel.[6] Reversed-phase chromatography separates compounds based on hydrophobicity rather than polarity, which can be effective for separating polar compounds.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying AMT derivatives?
A1: Silica gel (60-120 or 230-400 mesh) is the most commonly used stationary phase for the column chromatography of AMT derivatives.[4] However, due to the basic nature of the amino group, which can interact strongly with acidic silica, alternatives like neutral or basic alumina can be beneficial to prevent tailing and improve recovery.[3]
Q2: How do I choose the right mobile phase?
A2: The ideal mobile phase is determined using Thin Layer Chromatography (TLC) prior to running the column.[6] For AMT derivatives, which are generally polar, mixtures of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate or methanol) are common.[4][5] Aim for a solvent system that provides a retention factor (Rf) of 0.2-0.4 for your target compound to ensure good separation on the column.[4][6]
Q3: My crude product is only soluble in a very polar solvent like methanol, but my column needs to start with a non-polar eluent. How should I load my sample?
A3: Loading a sample in a solvent that is significantly more polar than the mobile phase will lead to poor separation and band broadening.[2] The best approach is the dry loading technique .[2][7] Dissolve your crude product in a minimal amount of a volatile polar solvent (like methanol or DCM), add a small portion of silica gel, and evaporate the solvent to get a free-flowing powder.[7] This powder can then be carefully added to the top of your packed column.[2]
Q4: How can I confirm the purity of my final product after column chromatography?
A4: Purity should be assessed using a combination of methods. A single spot on a TLC plate in multiple solvent systems is a good initial indicator.[4] Further confirmation should be obtained through analytical techniques such as melting point analysis, HPLC, and spectroscopic methods (NMR, IR, Mass Spectrometry).[8] A sharp melting point is characteristic of a pure crystalline solid.[4]
Quantitative Data Summary
The selection of an appropriate mobile phase is critical for successful purification. The following table summarizes typical solvent systems and corresponding Rf values for AMT derivatives found in the literature.
| Derivative Type | Stationary Phase | Mobile Phase (v/v) | Rf Value |
| 2-amino-5-substituted-1,3,4-thiadiazole | Silica Gel | Ethyl Acetate / Chloroform (3:8) | ~0.3-0.4 |
| Basic 2-amino-1,3,4-thiadiazole | Silica Gel | Hexane / Ethyl Acetate with 0.5% Triethylamine | ~0.2-0.4 |
| Polar 2-amino-5-alkyl-1,3,4-thiadiazole | Silica Gel | Dichloromethane / Methanol (gradient) | ~0.2-0.5 |
Detailed Experimental Protocols
Protocol 1: General Flash Column Chromatography
This protocol provides a general procedure for the purification of an AMT derivative using flash column chromatography.
-
Mobile Phase Selection: Use TLC to identify a suitable solvent system that gives the target compound an Rf value between 0.2 and 0.4.[4] For basic AMT derivatives, consider adding 0.1-1% triethylamine to the eluent to prevent tailing.[5]
-
Column Packing:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel (typically 60-120 mesh) in the initial, least polar mobile phase.[4]
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles. Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude AMT derivative in a minimal amount of a suitable volatile solvent (e.g., methanol, DCM).[7]
-
Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to the solution.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a dry, free-flowing powder is obtained.[7]
-
Carefully add this powder to the top of the packed column.
-
Gently add a protective layer of sand on top of the sample.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.[4]
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified AMT derivative.[4]
Visual Guides
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for purifying AMT derivatives using column chromatography.
Caption: General workflow for purification of AMT derivatives.
Troubleshooting Decision Tree
This diagram provides a logical guide for troubleshooting common issues encountered during purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. Synthesis and characterisation of some thiadiazole derivatives [wisdomlib.org]
Identification and minimization of side products in 2-Amino-5-mercapto-1,3,4-thiadiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole. Our goal is to help you identify and minimize the formation of common side products, ensuring a high yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent and practical synthesis involves the cyclization of thiosemicarbazide (B42300) with carbon disulfide in the presence of a base.[1][2][3] Alternative methods include the cyclization of 2,5-dithiobiurea (B86864) in the presence of hydrochloric acid.[3]
Q2: What are the primary side products I should be aware of during the synthesis?
A2: The main side products encountered during the synthesis of this compound are:
-
Polymeric materials or "tars"
Q3: How can I monitor the progress of the reaction and detect the presence of side products?
A3: Thin Layer Chromatography (TLC) is a valuable technique for monitoring the reaction's progress. By comparing the spots of the reaction mixture with the starting material and a pure sample of the desired product (if available), you can assess the formation of new compounds. For detailed identification of side products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are recommended.[1]
Q4: What are the general purification strategies for this compound?
A4: The primary methods for purifying this compound are recrystallization and column chromatography.[8][9] Recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of DMF and water, is often effective for removing impurities.[8][10] For separations of compounds with similar polarities, column chromatography using silica (B1680970) gel is recommended.[8]
Troubleshooting Guides
Issue 1: Formation of 2,5-Diamino-1,3,4-thiadiazole
Under certain reaction conditions, particularly in the cyclization of N,N'-bis(thiocarbamyl)hydrazine, 2,5-diamino-1,3,4-thiadiazole can be a significant byproduct.[4]
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. connectjournals.com [connectjournals.com]
- 4. US2891961A - Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester [mdpi.com]
- 7. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Biological Study of Some Transition Metal Ions Complexes of Schiff-Mannich Base Derived from 2- amino-5-mercpto -1,3,4 thiadiazole [jmchemsci.com]
Overcoming solubility issues of 2-Amino-5-mercapto-1,3,4-thiadiazole in organic solvents
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT) in organic solvents for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for dissolving this compound (AMT)?
A1: For initial solubility tests and stock solution preparation, polar aprotic solvents are highly recommended. Dimethyl sulfoxide (B87167) (DMSO) and N,N-Dimethylformamide (DMF) are the most common and effective solvents for dissolving AMT.[1] Alcohols such as ethanol (B145695) and methanol (B129727) can also be used, although the solubility might be lower compared to DMSO or DMF.[1]
Q2: Why does my AMT have poor solubility in many common organic solvents?
A2: The limited solubility of AMT in many organic solvents is due to its molecular structure. The presence of both an amino (-NH₂) group and a mercapto (-SH) group allows for strong intermolecular hydrogen bonding, which makes it difficult for solvent molecules to surround and dissolve the compound. Furthermore, AMT can exist in different tautomeric forms (thiol/thione and amino/imino), which influences its crystal lattice energy and, consequently, its solubility.[2][3][4] The thione tautomer is often predominant in the solid state, contributing to its stability and lower solubility.[4]
Q3: Can the pH of the solution affect the solubility of AMT?
A3: Yes, the solubility of AMT is highly dependent on pH. The molecule contains both acidic (mercapto group) and basic (amino group) functionalities. In basic conditions, the mercapto group can be deprotonated to form a more soluble thiolate salt. For instance, AMT can be dissolved in an aqueous sodium carbonate solution.[5] Conversely, in acidic conditions, the amino group can be protonated. Adjusting the pH is a key strategy for enhancing its solubility, particularly in aqueous or semi-aqueous systems.
Q4: My AMT precipitated out of solution when I diluted my DMSO stock into an aqueous buffer. What should I do?
A4: This is a common issue known as "precipitation upon dilution," which occurs when a compound that is soluble in a concentrated organic stock solution is introduced into an aqueous buffer where its solubility is much lower. To prevent this, you can:
-
Lower the final concentration: Ensure the final concentration in the aqueous buffer is below the maximum aqueous solubility of AMT.
-
Use co-solvents or excipients: Prepare the final solution using a pre-mixed solvent system that includes solubilizing agents.[6][7]
-
Adjust the pH of the aqueous buffer: As mentioned, modifying the pH can significantly increase aqueous solubility.
-
Increase the percentage of the organic co-solvent: If the experiment allows, slightly increasing the final percentage of DMSO (e.g., from 0.5% to 1%) might keep the compound in solution. However, always check for solvent toxicity in your specific assay.[7]
Troubleshooting Guide
Issue 1: AMT powder is not dissolving or is only partially dissolving in the chosen organic solvent.
-
Initial Steps:
-
Verify Solvent Choice: Confirm you are using a recommended solvent like DMSO or DMF.[1]
-
Apply Gentle Heat: Warm the solution gently in a water bath (e.g., 37-50°C). This can help overcome the activation energy required for dissolution.[6][7]
-
Sonication: Place the vial in an ultrasonic bath. The energy from sonication can break up solid aggregates and facilitate dissolution.[6][7]
-
-
Advanced Steps:
-
Try an Alternative Solvent: If solubility remains poor in DMSO, attempt to dissolve a fresh sample in DMF.[7]
-
Use a Co-Solvent System: For applications requiring higher concentrations, especially for in vivo or in vitro testing, using a co-solvent system from the outset is often necessary. Refer to the tables and protocols below for validated formulations.[6]
-
Issue 2: The prepared AMT stock solution appears cloudy or forms crystals during storage.
-
Immediate Actions:
-
Re-dissolve: Gently warm and sonicate the stock solution as described above to see if the precipitate goes back into solution.[7]
-
Check Storage Conditions: Ensure the solution is stored at the appropriate temperature. Sometimes, refrigeration or freezing can cause a compound to precipitate if its solubility decreases significantly at lower temperatures. Store at room temperature if the compound is stable.
-
-
Preventative Measures:
-
Prepare a More Dilute Stock: The initial stock solution may be supersaturated. Preparing a slightly less concentrated stock can improve its stability.
-
Filter the Stock: After dissolving, filter the stock solution through a 0.22 µm syringe filter to remove any microscopic undissolved particles that could act as nucleation sites for precipitation.
-
Use a Different Solvent System: Consider preparing the stock in a validated formulation, such as those containing PEG300 or SBE-β-CD, which are designed to enhance and maintain solubility.[6]
-
Solubility Data
The following tables summarize quantitative data for AMT solubility in various solvent systems designed to achieve higher concentrations for experimental use.
Table 1: High-Concentration Formulations for AMT
| Formulation Components | Solvent Ratio | Achievable Solubility | Notes |
|---|---|---|---|
| DMSO / PEG300 / Tween-80 / Saline | 10% / 40% / 5% / 45% | ≥ 5 mg/mL (37.54 mM) | Results in a clear solution.[6] |
| DMSO / SBE-β-CD in Saline | 10% / 90% (of 20% SBE-β-CD) | ≥ 5 mg/mL (37.54 mM) | Clear solution.[6] |
| DMSO / Corn Oil | 10% / 90% | ≥ 5 mg/mL (37.54 mM) | Clear solution, suitable for certain in vivo studies.[6] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration AMT Stock using a Co-Solvent System
This protocol is adapted from validated methods for preparing AMT for biological assays.[6]
-
Objective: To prepare a 5 mg/mL stock solution of AMT.
-
Materials:
-
This compound (AMT)
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline solution (0.9% NaCl)
-
Sterile vials and pipettes
-
-
Methodology:
-
Weigh the required amount of AMT powder. For 1 mL of final solution, this would be 5 mg.
-
Add 100 µL of DMSO to the AMT powder. Vortex or sonicate until the solid is fully dissolved. This creates an initial 50 mg/mL concentrate in DMSO.
-
In a separate vial, prepare the vehicle by mixing 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.
-
Slowly add the 100 µL of the AMT/DMSO concentrate from step 2 to the 900 µL of vehicle prepared in step 3 while vortexing.
-
Continue to vortex or sonicate the final mixture until a clear, homogenous solution is obtained. The final concentration will be 5 mg/mL.
-
Protocol 2: pH-Adjusted Solubilization of AMT
This protocol utilizes the acidic nature of the mercapto group to dissolve AMT in a basic solution.[5]
-
Objective: To dissolve AMT by forming its sodium salt.
-
Materials:
-
This compound (AMT)
-
2.5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized water
-
Magnetic stirrer and stir bar
-
-
Methodology:
-
Prepare a 2.5% (w/v) solution of sodium carbonate in deionized water.
-
Add the desired amount of AMT powder to the sodium carbonate solution. For example, add 133 mg of AMT (0.01 mol) to 35 mL of the solution.
-
Heat the mixture gently while stirring until all the AMT powder has dissolved. The solution should become clear as the sodium salt of AMT is formed.
-
Cool the solution to room temperature. This basic stock solution can be used for further reactions or diluted into appropriately buffered media. Note: Acidifying this solution will cause the AMT to precipitate out.[5]
-
Diagrams
References
- 1. Synthesis and Biological Study of Some Transition Metal Ions Complexes of Schiff-Mannich Base Derived from 2- amino-5-mercpto -1,3,4 thiadiazole [jmchemsci.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Stability Studies of 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT) Metal Complexes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for conducting stability studies on 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT) metal complexes. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative stability data.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis, characterization, and stability testing of this compound metal complexes.
Synthesis and Characterization
| Question | Answer |
| Why is the yield of my metal complex low? | Several factors can contribute to low yields. Ensure the purity of your starting materials, as impurities can interfere with the reaction. The reaction conditions, such as temperature, pH, and solvent, should be optimized. The molar ratio of the ligand to the metal salt is also critical and should be carefully controlled.[1][2] Consider performing the reaction under an inert atmosphere if your reactants or products are sensitive to air or moisture. |
| My synthesized complex is insoluble in common organic solvents. How can I characterize it? | Insolubility can be a challenge. For characterization, you can use solid-state techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR), X-ray Diffraction (XRD), and thermal analysis (TGA/DTA).[3] For techniques that require dissolution, you may need to experiment with a wider range of solvents, including polar aprotic solvents like DMSO and DMF.[1][4] |
| The elemental analysis of my complex does not match the theoretical values. What could be the reason? | Discrepancies in elemental analysis can arise from several sources. The presence of residual solvent or coordinated water molecules in the complex is a common cause.[3] Incomplete reaction or the presence of impurities can also lead to incorrect elemental composition. Ensure your sample is thoroughly dried before analysis. |
Stability Studies and Degradation
| Question | Answer |
| During my forced degradation study under acidic conditions, I observe rapid degradation and multiple unknown peaks in my HPLC chromatogram. What is happening? | The 1,3,4-thiadiazole (B1197879) ring can be susceptible to cleavage under strong acidic conditions, leading to the formation of smaller, polar fragments. Additionally, substituents on the ring may undergo acid hydrolysis. The initial degradation products might be unstable and degrade further, resulting in a complex chromatogram. To manage this, start with milder acidic conditions (e.g., 0.01N HCl at room temperature) and gradually increase the stress. Analyzing samples at multiple time points can help in identifying the primary degradation products. |
| My metal complex appears to be very stable, and I am not observing any degradation under stress conditions. What should I do? | The 1,3,4-thiadiazole ring is known for its high in vivo stability. If you are not observing degradation, consider intensifying the stress conditions. This can be achieved by using higher concentrations of the stressor (acid, base, or oxidizing agent), increasing the temperature, or extending the exposure time. |
| What are the likely degradation pathways for this compound metal complexes? | Degradation can occur through several pathways. The thiadiazole ring itself can undergo hydrolytic cleavage under strong acidic or basic conditions. The sulfur atom in the ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones, potentially destabilizing the ring. Substituents on the thiadiazole ring can also be primary sites of degradation. For instance, an amide linkage at the 2-position can be cleaved. In the presence of metal ions, metal-catalyzed oxidation or hydrolysis can also occur. |
| How can I prevent the precipitation of my metal complex during stability studies in aqueous solutions? | Precipitation can be due to changes in pH, temperature, or the formation of insoluble degradation products. To mitigate this, consider using co-solvents to increase solubility. Buffering the solution to maintain a constant pH is also crucial. If precipitation still occurs, it may be necessary to analyze the precipitate separately to identify it. |
Data Presentation: Stability Constants
The stability of metal complexes is a critical parameter. The following table summarizes the stepwise stability constants (log K) for metal complexes of a Schiff base derivative of 2-mercapto-1,3,4-thiadiazole, which can provide an indication of the relative stabilities of similar complexes. The data was determined potentiometrically in a 40% ethanol-water mixture.[5]
| Metal Ion | log K₁ | log K₂ |
| Mn²⁺ | 7.85 | 6.75 |
| Co²⁺ | 8.30 | 7.10 |
| Ni²⁺ | 8.60 | 7.30 |
| Cu²⁺ | 9.10 | 7.80 |
Note: The stability of these complexes follows the Irving-Williams order: Mn²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺.[5]
Experimental Protocols
1. Synthesis of this compound (AMT)
This protocol is a general method for the synthesis of the AMT ligand.
-
Materials: Thiosemicarbazide (B42300), anhydrous sodium carbonate, carbon disulfide, ethanol (B145695), hydrochloric acid.
-
Procedure:
-
Dissolve thiosemicarbazide in absolute ethanol.
-
Add anhydrous sodium carbonate to the solution.
-
Slowly add carbon disulfide to the mixture while stirring.
-
Reflux the mixture for several hours.
-
After cooling, the precipitate is filtered, washed with water, and recrystallized from ethanol to yield this compound.[1][2]
-
2. General Procedure for the Synthesis of AMT Metal Complexes
-
Materials: this compound, a metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O), ethanol.
-
Procedure:
-
Dissolve the AMT ligand in ethanol.
-
In a separate flask, dissolve the metal salt in ethanol.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
The molar ratio of ligand to metal is typically 1:1 or 2:1.[1][2]
-
Reflux the reaction mixture for a few hours.
-
The resulting precipitate (the metal complex) is filtered, washed with ethanol, and dried.[4]
-
3. Forced Degradation Study Protocol
This protocol provides a framework for conducting forced degradation studies on AMT metal complexes.
-
Stock Solution Preparation: Prepare a stock solution of the metal complex in a suitable solvent (e.g., methanol, acetonitrile (B52724), or a mixture with water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1N HCl. Keep the solution at room temperature or heat to a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1N NaOH. Maintain the same conditions as for acid hydrolysis.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Thermal Degradation: Expose a solid sample of the complex to dry heat (e.g., 60-80°C) for a specified duration.
-
Photolytic Degradation: Expose the stock solution and a solid sample to UV and visible light according to ICH Q1B guidelines.
-
-
Sample Analysis: At predetermined time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
4. Stability-Indicating HPLC Method
A general reverse-phase HPLC method for the analysis of AMT and its metal complexes.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a wavelength where both the parent compound and potential degradation products have adequate absorbance.
-
Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualization
Caption: Experimental workflow for stability studies of AMT metal complexes.
Caption: Troubleshooting logic for HPLC analysis issues.
Caption: Potential degradation pathways for AMT metal complexes.
References
- 1. scribd.com [scribd.com]
- 2. Synthesis and Biological Study of Some Transition Metal Ions Complexes of Schiff-Mannich Base Derived from 2- amino-5-mercpto -1,3,4 thiadiazole [jmchemsci.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C2H3N3S2 | CID 2723847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
Technical Support Center: Enhancing the Performance of 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT) as a Corrosion Inhibitor
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT) and its derivatives as corrosion inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism through which this compound (AMT) inhibits corrosion?
A1: this compound (AMT) primarily functions as a corrosion inhibitor by adsorbing onto the metal surface to form a protective film. This film acts as a barrier, isolating the metal from the corrosive environment. The adsorption process can be a combination of physical adsorption (physisorption) and chemical adsorption (chemisorption), and it often follows Langmuir, Frumkin, or Freundlich adsorption isotherms.[1][2][3] The heteroatoms in the AMT molecule, such as sulfur and nitrogen, play a crucial role in the adsorption process by donating electrons to the vacant d-orbitals of the metal, leading to the formation of a coordinate covalent bond.
Q2: How can the performance of AMT as a corrosion inhibitor be enhanced?
A2: The performance of AMT can be enhanced by modifying its chemical structure. Introducing different functional groups to the thiadiazole ring can improve its adsorption characteristics and, consequently, its inhibition efficiency. For instance, increasing the length of an alkyl chain substituent can enhance the inhibitor's ability to cover the metal surface.[4] The synthesis of various AMT derivatives allows for the tuning of properties like solubility and electronic density, which are critical for effective corrosion inhibition.
Q3: What are the key experimental parameters that influence the inhibition efficiency of AMT?
A3: Several experimental parameters significantly impact the performance of AMT as a corrosion inhibitor:
-
Inhibitor Concentration: Generally, the inhibition efficiency increases with an increase in the inhibitor concentration up to a certain optimal value.[2][5]
-
Temperature: Temperature can have a complex effect. In some cases, an increase in temperature can lead to a decrease in inhibition efficiency due to the desorption of the inhibitor from the metal surface. However, for chemisorption, the efficiency might increase with temperature.[2][6]
-
Immersion Time: The duration of exposure of the metal to the inhibitor-containing solution can affect the formation and stability of the protective film.[6][7]
-
Corrosive Medium: The type and concentration of the acid or saline solution will significantly influence the corrosion rate and the effectiveness of the inhibitor.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Inhibition Efficiency | 1. Inhibitor concentration is too low.2. Poor solubility of the inhibitor in the corrosive medium.3. The inhibitor is not suitable for the specific metal/corrosive environment combination.4. Incorrect experimental setup or procedure. | 1. Increase the inhibitor concentration incrementally to find the optimal value.2. Use a co-solvent or modify the inhibitor structure to improve solubility.3. Test different AMT derivatives or other classes of inhibitors.4. Review and verify the experimental protocol, ensuring proper surface preparation and accurate measurements. |
| Inconsistent or Irreproducible Results | 1. Inconsistent surface preparation of the metal samples.2. Fluctuations in temperature during the experiment.3. Contamination of the corrosive solution or the inhibitor.4. Instability of the inhibitor over time. | 1. Standardize the procedure for cleaning and polishing the metal specimens.2. Use a temperature-controlled water bath to maintain a constant temperature.3. Use high-purity reagents and deionized water. Prepare fresh solutions for each experiment.4. Check the stability of the inhibitor under the experimental conditions. |
| Pitting Corrosion Observed Despite Inhibitor Presence | 1. The inhibitor provides general corrosion protection but is not effective against localized corrosion.2. The inhibitor concentration is below the critical pitting potential. | 1. Consider using a synergistic mixture of inhibitors that can offer protection against both general and localized corrosion.2. Conduct potentiodynamic polarization studies to determine the pitting potential and ensure the inhibitor concentration is sufficient to raise it above the corrosion potential. |
Quantitative Data Summary
The following tables summarize the performance of AMT and its derivatives as corrosion inhibitors under various conditions.
Table 1: Inhibition Efficiency of AMT Derivatives in Acidic Media
| Inhibitor | Metal | Corrosive Medium | Concentration | Temperature | Inhibition Efficiency (%) | Reference |
| 2-amino-5-ethyl-1,3,4-thiadiazole | Type 304 Stainless Steel | 3 M H₂SO₄ | 0.75% | Ambient | ~98 (Weight Loss) | [5][8] |
| This compound | Mild Steel | 0.5 M HCl | 1.0 x 10⁻² M | Not specified | >99 | [7] |
| 2-mercapto-5-(2-methoxyethyl)amino-1,3,4-thiadiazole | Low Carbon Steel | 1 M HCl | 0.5 mM | 303 K | 92.2 | [2] |
| 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole | Mild Steel | 1 M HCl | 5 x 10⁻⁴ M | 303 K | ~98 |
Table 2: Inhibition Efficiency of AMT Derivatives in Saline Solutions
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| 2-amino-5-(ethylthio)-1,3,4-thiadiazole | Copper | 3% NaCl | 5.0 mM | ~94 | [9] |
Experimental Protocols
Weight Loss Measurement
This method determines the corrosion rate by measuring the loss in weight of a metal specimen after immersion in a corrosive medium with and without the inhibitor.
Methodology:
-
Specimen Preparation: Mechanically polish metal specimens with a series of emery papers of decreasing grit size, wash with deionized water and acetone, and dry.
-
Initial Measurement: Accurately weigh the prepared specimens to the nearest 0.1 mg.
-
Immersion: Immerse the specimens in the corrosive solution with and without the desired concentration of the inhibitor for a specified period at a constant temperature.
-
Final Measurement: After the immersion period, remove the specimens, clean them to remove corrosion products according to standard procedures (e.g., ASTM G1-03), wash, dry, and re-weigh.
-
Calculation:
-
Calculate the corrosion rate (CR) in mm/year using the formula: CR = (K × W) / (A × T × D) where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the area of the specimen in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.
-
Potentiodynamic Polarization (PDP)
This electrochemical technique provides information on the kinetics of the anodic and cathodic reactions and helps to determine the corrosion current density and the nature of the inhibitor.
Methodology:
-
Electrochemical Cell Setup: Use a three-electrode cell consisting of the metal specimen as the working electrode, a platinum counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Stabilization: Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize.
-
Polarization Scan: Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).
-
Data Analysis:
-
Plot the logarithm of the current density versus the potential (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ is the corrosion current density without the inhibitor and icorrᵢ is the corrosion current density with the inhibitor.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the evaluation of the protective properties of the inhibitor film.
Methodology:
-
Electrochemical Cell Setup: Use the same three-electrode cell as in the PDP measurements.
-
Measurement: After the OCP has stabilized, apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Analysis:
-
Plot the impedance data in the form of a Nyquist plot (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).
-
Model the data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rct₀ is the charge transfer resistance without the inhibitor and Rctᵢ is the charge transfer resistance with the inhibitor.
-
Visualizations
Caption: Corrosion inhibition mechanism of AMT.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mocedes.org [mocedes.org]
- 7. researchgate.net [researchgate.net]
- 8. peacta.org [peacta.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting derivatization reactions of the amino group in 2-Amino-5-mercapto-1,3,4-thiadiazole
Welcome to the technical support center for troubleshooting derivatization reactions of the amino group in 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT). This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the chemical modification of this versatile heterocyclic compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the derivatization of the primary amino group of AMT.
Issue 1: Low or No Yield of the Desired Product
Q: I am attempting to derivatize the amino group of AMT, but I am getting a low yield or no product at all. What are the common causes and how can I resolve this?
A: Low yields in derivatization reactions involving AMT can stem from several factors, primarily related to the reactivity of the starting material and reaction conditions.
-
Tautomerism: this compound exists in thiol-thione tautomeric forms. This equilibrium can affect the availability and reactivity of the amino group. The thione form may be more prevalent under certain conditions, potentially hindering reactions at the amino group.
-
Competing Reactions: The mercapto group (-SH) is also a reactive nucleophile and can compete with the amino group for the electrophilic reagent, leading to S-substituted byproducts.[1]
-
Purity of Starting Material: Impurities in the AMT can interfere with the reaction. Ensure the starting material is of high purity.
-
Reaction Conditions: Suboptimal temperature, reaction time, solvent, or pH can significantly impact the reaction outcome.
Troubleshooting Steps:
-
Protect the Mercapto Group: If S-substitution is a suspected side reaction, consider protecting the thiol group before proceeding with the amino group derivatization.
-
Optimize Reaction Conditions:
-
Solvent: The choice of solvent is crucial. For instance, in Michael addition reactions, methanol (B129727) has been shown to be an optimal solvent, while reactions in ethanol (B145695), acetone, DMSO, or water proceeded poorly.[2] For Schiff base formation, ethanol is commonly used.[3]
-
Base/Catalyst: The choice of base or catalyst can direct the reaction. For acylation or alkylation, a non-nucleophilic base is preferred to activate the desired group without competing. For Schiff base formation, a catalytic amount of acid (e.g., glacial acetic acid) can be beneficial.[4][5]
-
Temperature: Many reactions require heating (reflux) to proceed at a reasonable rate.[3][4] However, for sensitive reagents or products, such as diazonium salts, strict temperature control at low temperatures (0-5 °C) is critical to prevent decomposition.[6]
-
-
Verify Starting Material Purity: Confirm the purity of your AMT using techniques like melting point determination or spectroscopy. Recrystallization may be necessary.
Issue 2: Formation of an Insoluble Precipitate or Dark-Colored Byproducts
Q: During my reaction, a dark, insoluble precipitate formed instead of my expected product. What is happening and how can I prevent it?
A: The formation of dark, insoluble materials often indicates product decomposition or polymerization, a common issue in certain AMT derivatizations, particularly diazotization.
-
Diazonium Salt Instability: Diazonium salts derived from heterocyclic amines can be unstable, especially at elevated temperatures, leading to decomposition into a complex mixture of dark-colored products.[6]
-
Oxidation: The mercapto group is susceptible to oxidation, which can lead to disulfide bond formation and other undesired side products, potentially contributing to insoluble materials.
-
Side Reactions: Uncontrolled side reactions, such as self-coupling of the diazonium salt with the starting material, can also produce colored azo compounds.[6]
Troubleshooting Steps:
-
Strict Temperature Control: For reactions involving diazonium salts, maintain a low temperature (0-5 °C) throughout the diazotization and subsequent coupling steps.[6]
-
Inert Atmosphere: To prevent oxidation of the mercapto group, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Control Stoichiometry: Use the correct stoichiometry of reagents. For instance, in diazotization, ensure at least two equivalents of sodium nitrite (B80452) and a sufficient excess of strong acid are used for complete conversion.[6]
-
Order of Addition: Slowly add the cold diazonium salt solution to the cold, stirred coupling agent solution to minimize side reactions.[6]
Issue 3: Difficulty in Characterizing the Product - Ambiguous Spectral Data
Q: My NMR and IR spectra are difficult to interpret. How can I confirm that the derivatization occurred on the amino group?
A: The presence of multiple reactive sites and tautomerism in AMT can lead to a mixture of products, complicating spectral analysis.
-
IR Spectroscopy: Look for characteristic changes in the IR spectrum.
-
Successful N-derivatization (e.g., Schiff base): The appearance of a strong C=N (imine) stretching band around 1589-1639 cm⁻¹ and the disappearance or significant shift of the N-H stretching bands of the primary amine are key indicators.[3]
-
Successful N-acylation: The appearance of a strong C=O (amide) stretching band around 1673 cm⁻¹.[4]
-
The S-H stretching band, often weak and broad, may be observed around 2350-2676 cm⁻¹ in the starting material and should disappear upon S-alkylation.[3][4]
-
-
¹H NMR Spectroscopy:
-
The protons of the primary amino group in AMT typically appear as a broad singlet. This signal should disappear or be replaced by a different signal upon successful derivatization. For example, in Schiff base formation, a new singlet for the azomethine proton (-N=CH-) will appear downfield (around 8.6-9.4 ppm).[3][4]
-
The thiol proton (-SH) is also a broad, exchangeable singlet, often observed at a very downfield chemical shift (e.g., ~12.5-14.5 ppm).[3] Its presence or absence can help distinguish between N- and S-derivatization.
-
-
Mass Spectrometry: High-resolution mass spectrometry can confirm the elemental composition of your product, helping to differentiate between the desired product and potential isomers or byproducts.
Troubleshooting Workflow for Ambiguous Product
Caption: Troubleshooting workflow for product characterization.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for common derivatization reactions of the amino group of AMT.
Table 1: Schiff Base Formation with Aromatic Aldehydes
| Aldehyde | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethanol | 4-6 | - | [3] |
| p-Nitrobenzaldehyde | Ethanol | 4-6 | - | [3] |
| p-Chlorobenzaldehyde | Ethanol | 4-6 | - | [3] |
| Furan-2-carbaldehyde | Ethanol | 8 | - | [4] |
Note: Specific yield percentages were not consistently provided in the cited literature.
Table 2: Acylation and Alkylation Reactions
| Reagent | Reaction Type | Solvent | Base/Catalyst | Yield (%) | Reference |
| Ethyl mandelate | Acylation | THF | - | 72 | [4] |
| Chloroacetyl chloride | Acylation | DMF | - | 61 | [2] |
| Acrylonitrile | Michael Addition | Methanol | Triethylamine | 47 (N-alkylation) | [2] |
| Methyl acrylate | Michael Addition | Methanol | Triethylamine | 29 (N-alkylation) | [2] |
Table 3: Diazotization and Azo Coupling
| Coupling Agent | Solvent | Temperature (°C) | Reference |
| N,N-dimethylaniline | Water/Acid | 0-5 | [6] |
| Activated Aromatic Compounds | Ethanol | - | [7] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Schiff Base Synthesis
This protocol is adapted from the synthesis of Schiff bases derived from AMT and various aldehydes.[3]
-
Dissolve this compound (1 mmol) in ethanol.
-
Add the corresponding aromatic aldehyde (1 mmol) to the solution.
-
Heat the reaction mixture under reflux for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture.
-
Filter the precipitated solid product.
-
Wash the solid with cold ethanol.
-
Purify the product by recrystallization from ethanol.
-
Dry the purified product and characterize it using IR, ¹H NMR, and ¹³C NMR spectroscopy.
Experimental Workflow for Schiff Base Synthesis
Caption: Workflow for the synthesis of Schiff bases from AMT.
Protocol 2: General Procedure for Diazotization and Azo Coupling
This protocol is a generalized procedure based on the diazotization of amino-thiadiazole derivatives.[6][7][8]
Part A: Diazotization
-
Dissolve the amino-thiadiazole derivative (1 equivalent) in a suitable strong acid (e.g., concentrated HCl) at 0-5 °C in an ice bath.
-
Prepare a solution of sodium nitrite (at least 2 equivalents for bis-diazotization) in water.
-
Slowly add the cold sodium nitrite solution to the stirred amino-thiadiazole solution, maintaining the temperature between 0 and 5 °C.
-
Stir the mixture at this temperature for a sufficient time to ensure complete diazotization.
-
(Optional) To remove excess nitrous acid, a small amount of urea (B33335) can be added until gas evolution ceases.
Part B: Azo Coupling
-
In a separate beaker, dissolve the coupling agent (e.g., an activated aromatic compound like N,N-dimethylaniline, 2 equivalents) in an appropriate solvent.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution (from Part A) to the cold, stirred coupling agent solution.
-
A colored precipitate of the azo compound should form.
-
Stir the reaction mixture in the ice bath for a few hours.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the product from a suitable solvent for purification.
Logical Relationship in Diazotization
Caption: Key factors influencing the stability of diazonium salts.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. services.kfu.edu.sa [services.kfu.edu.sa]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Synthesis and Biological Study of Some Transition Metal Ions Complexes of Schiff-Mannich Base Derived from 2- amino-5-mercpto -1,3,4 thiadiazole [jmchemsci.com]
- 6. benchchem.com [benchchem.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scalable Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the scalable synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful and efficient industrial applications.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of AMT, providing potential causes and recommended solutions in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | Incomplete reaction. | - Ensure the reaction temperature is maintained, typically above 40°C, with a preferred range of 55°C to 100°C.[1]- Extend the reaction time. For instance, after the addition of reactants, continue heating for an additional hour or more.[1]- Confirm the appropriate molar ratio of reactants, such as a slight excess of carbon disulfide.[2] |
| Loss of product during workup. | - Carefully control the pH during acidification to precipitate the product.[2]- Wash the precipitated product with cold water or methanol (B129727) to minimize dissolution.[3][4] | |
| Side reactions forming by-products. | - The formation of 2,5-diamino-1,3,4-thiadiazole (B1295027) can occur. This by-product can be separated by chilling the mother liquor after the first crop of AMT is collected.[3] | |
| Impure Product (Discoloration/Off-spec Melting Point) | Presence of unreacted starting materials. | - Ensure complete reaction by monitoring with appropriate analytical techniques (e.g., TLC).- Purify the crude product by recrystallization from solvents like ethanol (B145695) or DMF.[5] |
| Formation of by-products. | - Optimize reaction conditions (temperature, reaction time) to minimize side reactions.- The by-product 2,5-diamino-1,3,4-thiadiazole can be converted back to the desired product through a series of reactions including diazotization, chlorination, and sulfhydration.[3] | |
| Contamination from the reaction vessel or handling. | - Ensure all glassware and equipment are thoroughly cleaned and dried before use.- Handle materials in a clean environment to avoid cross-contamination. | |
| Poor Solubility of Reactants | Inadequate solvent or mixing. | - Use a suitable solvent system. While organic solvents like DMF can be used, aqueous phase reactions are also possible and may be preferred for safety.[1]- Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture. |
| Difficult Product Isolation | Fine precipitate that is difficult to filter. | - Allow the product to crystallize slowly by gradual cooling.- Use an appropriate filter medium and consider using a centrifuge for separation. |
| Product remains in solution. | - Ensure complete precipitation by adjusting the pH to the optimal level for the product's insolubility.[2]- Concentrate the solution by evaporating the solvent before precipitation.[2] | |
| Safety Concerns (e.g., toxic fumes) | Use of hazardous reagents like carbon disulfide. | - Conduct the reaction in a well-ventilated fume hood.[6][7]- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7][8]- Be aware of the flammability and toxicity of carbon disulfide. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound (AMT)?
A1: The most widely used method for the scalable synthesis of AMT is the reaction of thiosemicarbazide (B42300) with carbon disulfide in the presence of a base.[1][9][10] This method is favored for its relatively high yields and the availability of starting materials. The reaction is typically carried out in a solvent such as ethanol or in an aqueous phase.[1][2]
Q2: What are the key reaction parameters to control for a successful synthesis?
A2: Key parameters include:
-
Temperature: The reaction is generally heated to a temperature above 40°C, often between 55°C and 100°C, to ensure a reasonable reaction rate.[1]
-
Reaction Time: Sufficient time must be allowed for the reaction to go to completion, which can range from a few hours to several hours.[2][4]
-
pH: The pH of the solution is critical during the workup. The product is typically precipitated by acidifying the reaction mixture.[2]
-
Molar Ratios: The stoichiometry of the reactants, particularly the amount of carbon disulfide relative to thiosemicarbazide, should be carefully controlled.[2]
Q3: What are the common by-products, and how can they be minimized or handled?
A3: A common by-product is 2,5-diamino-1,3,4-thiadiazole.[3] Its formation can be influenced by reaction conditions. To manage this, the desired product (AMT) can be crystallized and filtered off first. The diamino by-product can then be precipitated from the mother liquor by cooling.[3] In some industrial processes, this by-product is converted back to AMT to improve the overall yield.[3]
Q4: What are the recommended purification methods for industrial-scale production?
A4: For industrial applications, purification often involves:
-
Recrystallization: The crude product can be recrystallized from suitable solvents like ethanol or dimethylformamide (DMF) to achieve high purity.[5]
-
Washing: The filtered product should be washed with cold water or a small amount of cold solvent to remove soluble impurities.[3][4]
-
Drying: The purified product should be thoroughly dried, for example, in a vacuum oven at a controlled temperature.
Q5: What are the primary safety precautions to take during the synthesis?
A5: Safety is paramount due to the use of hazardous materials. Key precautions include:
-
Ventilation: Always work in a well-ventilated area or a fume hood, especially when handling carbon disulfide, which is volatile and toxic.[6][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6][7][8]
-
Handling of Reagents: Carbon disulfide is highly flammable and should be kept away from ignition sources. Thiosemicarbazide is toxic.[1]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Detailed Experimental Protocol
This protocol describes a scalable method for the synthesis of this compound from thiosemicarbazide and carbon disulfide.
Materials:
-
Thiosemicarbazide
-
Carbon Disulfide (CS₂)
-
Anhydrous Sodium Carbonate (Na₂CO₃)
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Stirrer (magnetic or mechanical)
-
Heating mantle
-
Dropping funnel
-
Filtration apparatus (e.g., Büchner funnel)
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, suspend thiosemicarbazide (e.g., 0.1 mol) in absolute ethanol (e.g., 35 mL).
-
Addition of Base: Add anhydrous sodium carbonate (e.g., 0.05 mol) to the suspension with stirring.
-
Addition of Carbon Disulfide: Slowly add carbon disulfide (e.g., 0.12 mol) to the mixture through the dropping funnel over a period of 30-60 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the mixture to reflux (around 50°C) and maintain it for 1 hour. Then, continue heating in a steam bath for an additional 4 hours.[2]
-
Solvent Removal: After the reaction is complete, remove the ethanol by distillation.
-
Dissolution and Precipitation: Dissolve the residue in water (e.g., 40 mL) and then carefully acidify the solution with concentrated hydrochloric acid until the pH is approximately 3. A precipitate of this compound will form.[2]
-
Isolation and Purification: Filter the solid product using a Büchner funnel and wash it with a small amount of cold water.[3] The crude product can be further purified by recrystallization from ethanol.
-
Drying: Dry the purified product in a vacuum oven at a suitable temperature (e.g., 60°C) until a constant weight is achieved.
Quantitative Data Summary
The following tables summarize key quantitative data from various synthesis methods.
Table 1: Reaction Conditions and Yields for AMT Synthesis
| Starting Materials | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Thiosemicarbazide, Carbon Disulfide | Anhydrous Sodium Carbonate | Ethanol | ~50 (reflux) | 80 | [2] |
| Thiosemicarbazide, Carbon Disulfide | Ammonium salt of bis-2,5-mercapto-1,3,4-thiadiazole | Aqueous | >40 | 90 | [1] |
| 4-Methylthiosemicarbazide, Carbon Disulfide | - | Aqueous mother liquor | 75 | 85 | [1] |
| 4-Phenylthiosemicarbazide, Carbon Disulfide | - | Aqueous mother liquor | - | 80 | [1] |
| Thiosemicarbazide, Carbon Disulfide | Sodium Hydroxide | Ethanol | Reflux | 76 | [4] |
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂H₃N₃S₂ | [11] |
| Molecular Weight | 133.19 g/mol | |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 234 °C (dec.) | [8] |
| 242-244 °C | [1] | |
| 229-231 °C | [4] |
Visualizations
Experimental Workflow for AMT Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting guide for low yield in AMT synthesis.
References
- 1. US4492793A - Process for the production of this compound - Google Patents [patents.google.com]
- 2. guidechem.com [guidechem.com]
- 3. US2891961A - Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole - Google Patents [patents.google.com]
- 4. Synthesis and Biological Study of Some Transition Metal Ions Complexes of Schiff-Mannich Base Derived from 2- amino-5-mercpto -1,3,4 thiadiazole [jmchemsci.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound 2349-67-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. connectjournals.com [connectjournals.com]
- 10. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 11. This compound | C2H3N3S2 | CID 2723847 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Showdown: 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT) vs. Benzotriazole (BTA) as Copper Corrosion Inhibitors
For researchers, scientists, and professionals in drug and materials development, the selection of an optimal corrosion inhibitor is critical for ensuring the longevity and integrity of copper components. This guide provides a detailed comparative analysis of two prominent inhibitors: 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT) and Benzotriazole (B28993) (BTA), backed by experimental data and detailed methodologies.
Benzotriazole (BTA) has long been the industry-standard corrosion inhibitor for copper and its alloys, prized for its ability to form a robust protective film.[1] However, this compound (AMT), a heterocyclic compound containing sulfur and nitrogen atoms, has emerged as a highly effective alternative, in some cases demonstrating superior performance.[2] This guide delves into a head-to-head comparison of their performance, mechanisms of action, and the experimental protocols used for their evaluation.
Data Presentation: Performance Metrics
The following tables summarize key quantitative data on the inhibition efficiency and electrochemical parameters of AMT and BTA under various corrosive conditions.
Table 1: Inhibition Efficiency of AMT and BTA in Acidic Media
| Inhibitor | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| AMT | 1M H₂SO₄ | 10⁻³ M | 98.2 | [2] |
| BTA | 1M H₂SO₄ | 10⁻³ M | 92.5 | [2] |
| AMT | 1M HCl | 10⁻³ M | 97.6 | [2] |
| BTA | 1M HCl | 10⁻³ M | 85.3 | [2] |
| AMT | 0.5M Citric Acid | 10⁻³ M | 95.1 | [2] |
| BTA | 0.5M Citric Acid | 10⁻³ M | 94.8 | [2] |
Table 2: Electrochemical Parameters from Potentiodynamic Polarization Studies
| Inhibitor | Corrosive Medium | Concentration | Corrosion Current Density (Icorr) (A/cm²) | Corrosion Potential (Ecorr) (V vs. SCE) | Reference |
| Blank | 3.5% NaCl | - | 5.2 x 10⁻⁶ | -0.215 | |
| AMT Derivative (ATD) | 3% NaCl | 5.0 mM | 1.8 x 10⁻⁷ | -0.230 | [3] |
| BTA | Synthetic Tap Water | 1 mM | 3.2 x 10⁻⁸ | -0.050 | [4] |
Note: Direct comparison of Icorr and Ecorr values should be made with caution due to differing experimental conditions in the cited literature.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of corrosion inhibitors. The following are outlines of the key experimental techniques used in the cited studies.
Potentiodynamic Polarization
This technique is employed to determine the corrosion current density (Icorr) and corrosion potential (Ecorr) of a metal in a specific environment.
-
Electrode Preparation: Copper specimens are mechanically polished using a series of silicon carbide papers of decreasing grit size, followed by rinsing with deionized water and degreasing with acetone.
-
Electrochemical Cell: A three-electrode setup is used, consisting of the copper specimen as the working electrode, a platinum or graphite (B72142) rod as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.
-
Procedure: The copper electrode is immersed in the corrosive solution (e.g., 3.5% NaCl) with and without the inhibitor. After the open-circuit potential (OCP) stabilizes, the potential is scanned from a cathodic potential to an anodic potential at a constant scan rate (e.g., 1 mV/s).
-
Data Analysis: The corrosion current density (Icorr) is determined by extrapolating the linear portions of the anodic and cathodic Tafel plots to the corrosion potential (Ecorr). The inhibition efficiency (IE%) is calculated using the formula: IE% = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] x 100
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film formed by the inhibitor on the metal surface.
-
Electrode and Cell Setup: The same three-electrode configuration as in potentiodynamic polarization is used.
-
Procedure: The working electrode is immersed in the test solution until a stable OCP is reached. A small amplitude AC voltage (e.g., 10 mV) is applied over a range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The charge transfer resistance (Rct), which is inversely proportional to the corrosion rate, is a key parameter obtained from the Nyquist plot. A larger Rct value indicates better corrosion protection. The inhibition efficiency (IE%) can be calculated using the Rct values: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] x 100
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the comparative evaluation of copper corrosion inhibitors.
References
- 1. A comparative study of benzotriazole and this compound as copper corrosion inhibitors in acid media | DIGITAL.CSIC [digital.csic.es]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Activity of 2-Amino-5-mercapto-1,3,4-thiadiazole Derivatives and Standard Antibiotics
For Immediate Release: December 5, 2025
Orchid Biosciences, Drug Discovery Division - In the global effort to combat the rise of antimicrobial resistance, researchers are increasingly investigating novel heterocyclic compounds for their therapeutic potential. Among these, derivatives of 2-Amino-5-mercapto-1,3,4-thiadiazole have emerged as a promising class of antimicrobial agents. This guide provides a comparative analysis of the antimicrobial activity of these derivatives against standard antibiotics, supported by experimental data from recent studies. The findings suggest that certain derivatives exhibit potent activity against a range of pathogenic bacteria and fungi, warranting further investigation for drug development.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of synthesized this compound derivatives has been evaluated against several Gram-positive and Gram-negative bacteria, as well as fungal strains. The primary methods for assessing this activity are the Agar Well Diffusion method, which measures the zone of inhibition, and the Broth Dilution method, which determines the Minimum Inhibitory Concentration (MIC).
Zone of Inhibition Data
The following table summarizes the zone of inhibition (in mm) of various this compound derivatives against selected microbial strains. The data is compared with the standard antibiotic, Ampicillin.
| Compound ID | Derivative Structure/Substitution | Staphylococcus aureus (mm) | Staphylococcus epidermidis (mm) | Escherichia coli (mm) | Klebsiella sp. (mm) | Candida albicans (mm) |
| M2 | 2-Hydroxy-N-(5-mercapto-[1][2][3]thiadiazol-2-yl)-2-phenyl-acetamide | 12 | 11 | 13 | 11 | 12 |
| M3 | N-(5-Hydrazino-[1][2][3]thiadiazol-2-yl)-2-hydroxy-2-phenyl-acetamide | 14 | 12 | 15 | 13 | 14 |
| M4 | Schiff Base with furan-2-carbaldehyde | 16 | 14 | 17 | 15 | 16 |
| M5 | 1,3-Oxazepine derivative | 18 | 16 | 19 | 17 | 18 |
| M6 | Thiazolidinone derivative | 20 | 18 | 21 | 19 | 20 |
| Ampicillin | Standard Antibiotic | 22 | 20 | 23 | 21 | - |
Data extracted from a study by Hashem et al. (2024).[4]
Minimum Inhibitory Concentration (MIC) Data
MIC values provide a more quantitative measure of a compound's antimicrobial potency. The following table presents available MIC data for selected this compound derivatives compared to standard antibiotics.
| Compound/Standard | Staphylococcus aureus (µg/mL) | Bacillus subtilis (µg/mL) | Escherichia coli (µg/mL) | Pseudomonas aeruginosa (µg/mL) | Candida albicans (µg/mL) | Reference |
| Fluorinated Derivative 8a | 20-28 | 20-28 | 24-40 | 24-40 | - | [2] |
| Chlorinated Derivative 8b | 20-28 | 20-28 | 24-40 | 24-40 | - | [2] |
| Hydroxylated Derivative 8d | - | - | - | - | 32-42 | [2] |
| Ciprofloxacin | 18-20 | 18-20 | 20-24 | 20-24 | - | [2] |
| Fluconazole | - | - | - | - | 24-26 | [2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the antimicrobial activity of this compound derivatives.
Agar Well Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.[4]
-
Media Preparation: Mueller-Hinton Agar (MHA) is prepared and sterilized according to the manufacturer's instructions and poured into sterile Petri dishes.
-
Inoculum Preparation: A suspension of the test microorganism is prepared and adjusted to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: A sterile cotton swab is dipped into the microbial suspension and used to evenly streak the entire surface of the MHA plate.
-
Well Preparation: A sterile cork borer (6 mm in diameter) is used to punch wells in the agar.
-
Compound Application: A specific concentration of the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to each well. A standard antibiotic is used as a positive control, and the solvent alone is used as a negative control.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
Data Collection: The diameter of the zone of inhibition around each well is measured in millimeters.
Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method provides a quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Dilutions: Serial twofold dilutions of the test compounds and standard antibiotics are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.
-
Inoculum Preparation: The test microorganism is cultured to a logarithmic growth phase, and the suspension is adjusted to a 0.5 McFarland standard. This is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Control wells (growth control without compound and sterility control without inoculum) are also included.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Proposed Mechanism of Action and Experimental Workflow
While the precise molecular targets are still under investigation, the antimicrobial activity of this compound derivatives is believed to be attributed to the thiadiazole ring system, which is a known pharmacophore.[1] The presence of various substituents on this core structure modulates the antimicrobial potency.
The following diagram illustrates a generalized experimental workflow for the synthesis and antimicrobial screening of these derivatives.
Caption: Experimental workflow for synthesis and antimicrobial evaluation.
Conclusion
The presented data indicates that this compound derivatives represent a versatile scaffold for the development of new antimicrobial agents. Several derivatives have demonstrated promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi, with some exhibiting efficacy comparable to or exceeding that of standard antibiotics in preliminary screenings. The ease of synthesis and the potential for diverse substitutions on the thiadiazole ring offer a robust platform for further optimization to enhance antimicrobial potency and broaden the spectrum of activity. Further studies are essential to elucidate the specific mechanisms of action and to evaluate the in vivo efficacy and safety of these promising compounds.
References
Comparative Guide to HPLC Methods for the Analysis of 2-Amino-5-mercapto-1,3,4-thiadiazole and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in pharmaceutical development and quality control. For novel compounds like 2-Amino-5-mercapto-1,3,4-thiadiazole, a molecule of interest for its diverse biological activities, validated HPLC methods are crucial for ensuring purity, stability, and accurate quantification. While a comprehensive, publicly available, validated HPLC method specifically for this compound is not readily found, this guide provides a comparative overview of HPLC methods used for closely related thiadiazole derivatives. The data herein can serve as a valuable starting point for developing and validating a robust analytical method for the target compound.
Comparison of HPLC Methods for Thiadiazole Derivatives
The following table summarizes key chromatographic conditions and validation parameters from published methods for various thiadiazole compounds. This data allows for a comparative assessment of different analytical approaches.
| Parameter | Method for 2-Mercapto-1,3,4-thiadiazole | Method for 2-(3-chlorophenyloamino)-5-(2,4-dihydroxy-phenyl)-1,3,4-thiadiazole (ClABT) |
| Column | Diaspher-110-C18 (5 µm, 150 x 4 mm) | ODS-2 Hypersil |
| Mobile Phase | Acetonitrile-acetate buffer solution (pH 4.70) mixture (5:95 v/v) | 0.05 M triethylammonium (B8662869) phosphate (B84403) buffer solution in acetonitrile (B52724) and methanol (B129727) (120:280:600, v/v/v) |
| Flow Rate | Not Specified | 1.2 mL/min |
| Detection (UV) | 305 nm | 335 nm |
| Linearity Range | 0.47–11.82 µg/mL[1] | 12.5–2000 ng/mL[2] |
| Limit of Detection (LOD) | 0.43 µg/mL[1] | Not Specified |
| Accuracy (Recovery) | Not Specified | 92.7% to 107.9%[2] |
| Precision | Not Specified | Analytically acceptable levels (intra/inter-day)[2] |
Experimental Protocols
Below are detailed methodologies for the HPLC analysis of thiadiazole derivatives, which can be adapted for this compound.
Method 1: Analysis of 2-Mercapto-1,3,4-thiadiazole[1]
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: Diaspher-110-C18 (5 µm, 150 x 4 mm).
-
Mobile Phase: A mixture of acetonitrile and acetate (B1210297) buffer solution (pH 4.70) in a 5:95 (v/v) ratio.
-
Detection: UV detection at a wavelength of 305 nm.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of 2-mercapto-1,3,4-thiadiazole in a suitable solvent (e.g., mobile phase) and dilute to known concentrations within the linear range.
-
Sample Solution: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm filter before injection.
-
Method 2: Analysis of 2-(3-chlorophenyloamino)-5-(2,4-dihydroxy-phenyl)-1,3,4-thiadiazole (ClABT)[2]
-
Instrumentation: A high-performance liquid chromatograph with a UV-diode-array detector (DAD).
-
Chromatographic Conditions:
-
Column: ODS-2 Hypersil.
-
Mobile Phase: A mixture of 0.05 M triethylammonium phosphate buffer solution, acetonitrile, and methanol in a ratio of 120:280:600 (v/v/v).
-
Flow Rate: 1.2 mL/min.
-
Temperature: Room temperature.
-
Detection: UV-DAD detection at 335 nm.
-
-
Sample Preparation for Biological Matrices:
-
Protein Precipitation: Extract ClABT from plasma supernatant by protein precipitation with acetonitrile.
-
Centrifugation: Perform high-speed centrifugation to separate the precipitated proteins.
-
Injection: Inject the clear supernatant into the HPLC system.
-
Method Validation Workflow
The validation of an HPLC method is essential to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for HPLC method validation according to ICH guidelines.
Caption: A typical workflow for HPLC method validation.
Signaling Pathways and Logical Relationships
For the analysis of a specific compound like this compound, a logical workflow from sample preparation to data analysis is critical.
Caption: Logical workflow for HPLC analysis.
References
Unveiling the Biological Potency of 2-Amino-5-mercapto-1,3,4-thiadiazole Tautomers: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of the biological activities of the different tautomeric forms of 2-Amino-5-mercapto-1,3,4-thiadiazole, a heterocyclic compound that has garnered significant interest for its diverse pharmacological potential.
This compound (AMT) can exist in several tautomeric forms, primarily the amino-thiol and the imino-thione forms. Computational studies, particularly those employing Density Functional Theory (DFT), have consistently indicated that the amino tautomer is the most stable form in both the gas phase and in various solvents.[1] This stability is a critical factor, as the predominant tautomer is often the one responsible for the molecule's biological effects. While direct experimental comparisons of the biological activities of isolated tautomers are scarce, the extensive research on AMT and its derivatives provides valuable insights into its potential as a scaffold for antimicrobial and anticancer agents.[1][2][3]
Tautomeric Forms and Their Relative Stabilities
The principal tautomeric equilibrium of this compound involves the migration of a proton between the exocyclic amino group and the nitrogen and sulfur atoms of the thiadiazole ring. This gives rise to two main tautomeric forms: the amino-thiol form and the imino-thione form.
Computational analyses have shown the amino tautomer to be more stable than the imino tautomers, which are significantly higher in energy.[1] This suggests that in biological systems, the amino-thiol form is likely the predominant species interacting with molecular targets.
Comparative Biological Activities
While direct comparative data for the tautomers is limited, the biological activity of this compound and its derivatives has been extensively studied, primarily focusing on its antimicrobial and anticancer properties. It is presumed that the observed activities are attributable to the most stable amino-thiol tautomer.
Antimicrobial Activity
Derivatives of 2-amino-1,3,4-thiadiazole (B1665364) have demonstrated a broad spectrum of antimicrobial activities. The presence of the =N-C-S- moiety is believed to be crucial for its biological action.[3] The parent compound and its derivatives have shown inhibitory effects against various bacterial and fungal strains.
| Compound/Derivative | Test Organism | Activity | Reference |
| This compound | Staphylococcus aureus, Bacillus subtilis (Gram-positive) | Moderate to good activity | [4] |
| Escherichia coli, Pseudomonas aeruginosa (Gram-negative) | Low to moderate activity | [4] | |
| Schiff bases of AMT | Candida albicans | Inhibition zones comparable to fluconazole | [5] |
| p-chlorophenyl derivative | S. aureus | MIC value of 62.5 µg/mL | [3] |
Anticancer Activity
The 1,3,4-thiadiazole (B1197879) scaffold is a key component in a variety of anticancer agents.[6] Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against several cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide | PC3 (Prostate) | 12.6 ± 0.302 | [6] |
| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide | HT-29 (Colon) | 3.1 ± 0.030 | [6] |
| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenyl)acetamide | SKNMC (Neuroblastoma) | 4.5 ± 0.035 | [6] |
| 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | A549 (Lung), C6 (Glioma) | 22.8, 27.3 | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the biological activity of this compound and its derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
-
Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing broth medium.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[7]
Signaling Pathways
The anticancer activity of 1,3,4-thiadiazole derivatives is often linked to their ability to interfere with critical signaling pathways that control cell growth, proliferation, and survival. While the specific pathways modulated by the different tautomers of this compound are not definitively established, related compounds have been shown to inhibit pathways such as the ERK1/2 signaling cascade.[7]
Conclusion
This compound exists in a tautomeric equilibrium, with the amino-thiol form being computationally favored and likely the biologically active species. While direct comparative studies on the biological activities of the individual tautomers are lacking, the extensive research on this scaffold and its derivatives highlights its significant potential in the development of novel antimicrobial and anticancer agents. The provided experimental protocols and data serve as a valuable resource for researchers aiming to further explore the therapeutic applications of this versatile heterocyclic compound. Future studies focusing on the isolation or selective generation of the different tautomers would be invaluable in definitively elucidating their respective contributions to the observed biological effects.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. "SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-" by Mohammed M. Saleh, Sabiha F- AL-Joubori et al. [bsj.uobaghdad.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
In-Vitro Cytotoxicity of 2-Amino-5-mercapto-1,3,4-thiadiazole Derivatives on Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led to the exploration of various heterocyclic compounds, among which 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT) and its derivatives have emerged as a promising scaffold. This guide provides a comparative analysis of the in-vitro cytotoxic effects of various AMT derivatives on different cancer cell lines, supported by experimental data from multiple studies. The objective is to offer a clear, data-driven overview for researchers engaged in the discovery and development of new cancer therapeutics.
Comparative Cytotoxicity Data
The cytotoxic potential of this compound derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of the cancer cell growth. The following tables summarize the IC50 values of various AMT derivatives against a panel of human cancer cell lines.
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Derivatives
This series of compounds has been investigated for its anticancer activity against prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) cancer cell lines.[1][2] Doxorubicin, a well-known chemotherapeutic agent, was used as a reference drug.
| Compound ID | Substituent on Phenyl Ring | PC3 (IC50 in µM) | HT-29 (IC50 in µM) | SKNMC (IC50 in µM) |
| 3b | 3-Fluoro | 12.6 ± 0.302 | >50 | 15.2 ± 0.201 |
| 3d | 2-Chloro | >50 | 20.3 ± 0.045 | 4.5 ± 0.035 |
| 3h | 3-Methoxy | 25.4 ± 0.254 | 3.1 ± 0.030 | 30.1 ± 0.450 |
| Doxorubicin | - | 0.8 ± 0.002 | 0.5 ± 0.001 | 0.6 ± 0.001 |
Table 1: In-vitro cytotoxicity (IC50 in µM) of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives against PC3, HT-29, and SKNMC cell lines as determined by the MTT assay.[1][2]
Derivatives with an ortho-chlorine (3d) and meta-methoxy (3h) substituent on the phenyl ring demonstrated the most potent cytotoxic activity against SKNMC and HT-29 cell lines, respectively.[1][2] The meta-fluoro substituted compound (3b) showed the best activity against the PC3 cell line.[1][2] However, none of the synthesized compounds in this series exhibited superior activity to the reference drug, doxorubicin.[1][2]
Other 2-Amino-5-substituted-1,3,4-thiadiazole Derivatives
Additional studies have explored the cytotoxicity of other derivatives on different cancer cell lines, highlighting the broad potential of this chemical scaffold.
| Derivative Type | Cancer Cell Line | Assay | IC50 Value |
| N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | HCV29T (Bladder) | Not Specified | Some compounds higher than cisplatin |
| N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | SW707 (Rectal) | Not Specified | Some compounds higher than cisplatin |
| N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | A549 (Lung) | Not Specified | Some compounds higher than cisplatin |
| N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | T47D (Breast) | Not Specified | Some compounds higher than cisplatin |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | Not Specified | 2.44 µM |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast) | Not Specified | 23.29 µM |
Table 2: Cytotoxicity of various 2-Amino-5-substituted-1,3,4-thiadiazole derivatives.
Experimental Protocols
Standardized in-vitro assays are fundamental for determining the cytotoxic potential of novel compounds. The following are detailed protocols for the most commonly employed assays in the cited studies.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[3][4] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[3][5][6]
Materials:
-
96-well microtiter plates
-
Cancer cell lines
-
Culture medium (e.g., RPMI-1640 supplemented with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[7]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and an untreated control. Incubate for another 48 or 72 hours.[3][8]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[5] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5]
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density based on the measurement of total cellular protein content.[9][10][11]
Materials:
-
96-well microtiter plates
-
Cancer cell lines
-
Culture medium
-
Test compounds
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Cell Fixation: After compound incubation, gently add 50-100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[9]
-
Washing: Remove the TCA solution and wash the plates at least three times with 1% acetic acid to remove unbound dye.[9] Air-dry the plates completely.[9]
-
Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[9]
-
Washing: Quickly wash the plates with 1% acetic acid to remove unbound SRB. Repeat the washing step at least three times.[9]
-
Solubilization: Air-dry the plates. Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[9]
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability as described for the MTT assay and determine the IC50 value.
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in the synthesis and cytotoxicity evaluation of this compound derivatives.
References
- 1. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Comparative Thermal Analysis of 2-Amino-5-mercapto-1,3,4-thiadiazole and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative thermal analysis of 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT) and its derivatives, offering a comprehensive overview of their thermal stability. The data presented is crucial for understanding the physicochemical properties of these compounds, which is essential for drug development, formulation, and stability studies.
Thermal Stability Data
The thermal behavior of this compound and its derivatives, including Schiff bases and metal complexes, has been investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The following table summarizes the key thermal decomposition data.
| Compound | Melting Point (°C) | Decomposition Stages | Temperature Range (°C) | Mass Loss (%) | Residual Mass (%) |
| This compound (AMT) | 229-231[1] | - | - | - | - |
| Schiff Base: 5-((pyridin-2-ylmethylene)amino)-1,3,4-thiadiazole-2-thiol (L1) | - | 3 | 30-900 | 80.1 | 19.9 |
| Stage 1 | - | - | 30-150 | 4.0 | - |
| Stage 2 | - | - | 150-450 | 48.1 | - |
| Stage 3 | - | - | 450-900 | 28.0 | - |
| Schiff Base: 5-(benzylideneamino)-1,3,4-thiadiazole-2-thiol (L2) | - | 2 | 30-900 | 83.2 | 16.8 |
| Stage 1 | - | - | 30-400 | 50.2 | - |
| Stage 2 | - | - | 400-900 | 33.0 | - |
| Co(II) Complex with L1: [CoL1Cl2] | - | 3 | 30-900 | 79.8 | 20.2 |
| Stage 1 | - | - | 30-200 | 18.5 | - |
| Stage 2 | - | - | 200-500 | 35.3 | - |
| Stage 3 | - | - | 500-900 | 26.0 | - |
| Cu(II) Complex with L1: [CuL1(H2O)2]Cl2 | - | 3 | 30-900 | 82.1 | 17.9 |
| Stage 1 | - | - | 30-150 | 8.0 | - |
| Stage 2 | - | - | 150-400 | 42.1 | - |
| Stage 3 | - | - | 400-900 | 32.0 | - |
| Co(II) Complex with L2: [CoL2(H2O)2]Cl2 | - | 3 | 30-900 | 79.5 | 20.5 |
| Stage 1 | - | - | 30-200 | 7.8 | - |
| Stage 2 | - | - | 200-450 | 41.2 | - |
| Stage 3 | - | - | 450-900 | 30.5 | - |
| Cu(II) Complex with L2: [CuL2(H2O)2]Cl2 | - | 3 | 30-900 | 81.3 | 18.7 |
| Stage 1 | - | - | 30-150 | 8.2 | - |
| Stage 2 | - | - | 150-400 | 43.3 | - |
| Stage 3 | - | - | 400-900 | 29.8 | - |
| Cu(II) Complex with AMT | - | - | - | - | CuO[2] |
| Zn(II) Complex with AMT | - | - | - | - | ZnO[2] |
Note: The thermal degradation of Cu(II) and Zn(II) complexes of AMT starts at temperatures lower than that of the free ligand.[2]
Experimental Protocols
The following are detailed methodologies for the key thermal analysis experiments.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
A Shimadzu TGA-50H thermal analyzer was used to record the TGA and DTA curves.
-
Sample Preparation: A sample weight of 10 mg was used for each analysis.
-
Heating Rate: The samples were heated from room temperature up to 1000°C at a constant heating rate of 10°C/min.
-
Atmosphere: The experiments were carried out under a nitrogen atmosphere with a flow rate of 20 mL/min.
-
Crucible: Platinum crucibles were used to hold the samples.
-
Data Analysis: The TGA and DTA curves were analyzed to determine the decomposition temperatures, weight loss percentages, and thermal stability of the compounds.
Workflow for Comparative Thermal Analysis
The following diagram illustrates the logical workflow for conducting a comparative thermal analysis of this compound and its derivatives.
This guide provides a foundational understanding of the thermal properties of this compound and its derivatives. The presented data and protocols can serve as a valuable resource for further research and development in the field of medicinal chemistry.
References
The Efficacy of 2-Amino-5-mercapto-1,3,4-thiadiazole as a Corrosion Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the efficacy of 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT) as a corrosion inhibitor across various corrosive media. Its performance is objectively compared with other common inhibitors, supported by experimental data from peer-reviewed studies. Detailed experimental protocols and mechanistic insights are also provided to aid in the evaluation and application of this compound in corrosion science.
Performance Comparison of Corrosion Inhibitors
The following tables summarize the inhibition efficiency of AMT and its alternatives in different corrosive environments. It is crucial to note that the effectiveness of a corrosion inhibitor is highly dependent on factors such as its concentration, the nature of the metal, the type and concentration of the corrosive medium, and the temperature.
Table 1: Corrosion Inhibition Efficiency in Hydrochloric Acid (HCl) Media
| Inhibitor | Metal | Corrosive Medium | Concentration (M) | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| This compound (AMT) | Mild Steel | 0.5 M HCl | 0.01 | Not Specified | >99 | [1][2] |
| 2-mercapto-5-(2-methoxyethyl)amino-1,3,4-thiadiazole | Low Carbon Steel | 1.0 M HCl | 0.0005 | 30 | 92.2 | [3][4] |
| Benzotriazole (B28993) (BTA) | Copper-Nickel Alloy | 1.5 M HCl | 0.1 | 35 | 99.8 | |
| 5-methyl-1H-benzotriazole (MHB) | Low Carbon Steel | 1 M HCl | Not Specified | 25 | up to 80 | |
| 1-hydroxy benzotriazole (BTAOH) | Mild Steel | 1 M HCl | 0.0015 | 30 | ~48 | |
| Triazole & Thiadiazole Derivatives | C1018 Steel | 5 M HCl | >50 mg/L | 20 | ~97 |
Table 2: Corrosion Inhibition Efficiency in Sulfuric Acid (H₂SO₄) Media
| Inhibitor | Metal | Corrosive Medium | Concentration (M) | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| 2-Amino-5-phenyl-1,3,4-thiadiazole | Mild Steel | 0.5 M H₂SO₄ | 0.0005 | Not Specified | 98 | [5] |
| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | Mild Steel | 0.5 M H₂SO₄ | 0.002 | 25 | High | |
| Tolyltriazole (TTA) | Iron | 1N H₂SO₄ | 0.0047 | 23 | >96 | |
| Benzotriazole (BTA) | Mild Steel | Not Specified | Not Specified | Not Specified | >95 |
Table 3: Corrosion Inhibition Efficiency in Sodium Chloride (NaCl) Media
| Inhibitor | Metal | Corrosive Medium | Concentration (M) | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| 2-amino-5-(ethylthio)-1,3,4-thiadiazole (AETDA) | Copper | 3% NaCl | 0.005 | Not Specified | 94 | |
| Imidazole Derivative | Q235 Carbon Steel | 3.5 wt.% NaCl (acidic) | 600 ppm | Not Specified | High | |
| Imidazole Derivatives | Carbon Steel | 1% NaCl | 80-100 ppm | 25 | High | |
| Benzimidazole Derivatives | Mild Steel | 3.5% NaCl | 10⁻⁵ - 10⁻² | 30-50 | Limited |
Experimental Protocols
The data presented in this guide is primarily derived from three key experimental techniques used to evaluate corrosion inhibitor performance:
-
Weight Loss (Gravimetric) Method: This is a fundamental technique to determine the average corrosion rate.[6] Metal coupons are cleaned, weighed, and then immersed in the corrosive solution with and without the inhibitor for a specific duration. After exposure, the coupons are cleaned to remove corrosion products and re-weighed. The weight loss is used to calculate the corrosion rate and the inhibitor efficiency.
-
Potentiodynamic Polarization: This electrochemical technique provides insights into the kinetics of the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. A three-electrode cell is used, and the potential of the working electrode (the metal sample) is scanned. The resulting current is measured to generate a polarization curve. From this curve, the corrosion current density (i_corr), which is proportional to the corrosion rate, can be determined. This method can also help identify whether an inhibitor is anodic, cathodic, or mixed-type.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the corrosion process and the protective film formed by the inhibitor. A small amplitude AC signal is applied to the working electrode at different frequencies. The impedance of the system is measured, and the data is often represented as Nyquist or Bode plots. Analysis of these plots can yield parameters such as the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate, and the double-layer capacitance (C_dl), which relates to the adsorption of the inhibitor on the metal surface.
Visualization of Experimental and Mechanistic Pathways
To better understand the processes involved in corrosion inhibition studies, the following diagrams illustrate a typical experimental workflow and the proposed mechanism of action for this compound.
Caption: A typical experimental workflow for evaluating corrosion inhibitors.
Caption: Proposed corrosion inhibition mechanism of this compound.
Mechanism of Action
The high inhibition efficiency of this compound and its derivatives is primarily attributed to the presence of multiple heteroatoms (nitrogen and sulfur) and a conjugated system in their molecular structure. These features facilitate the adsorption of the inhibitor molecules onto the metal surface.[1] The proposed mechanism involves the following steps:
-
Adsorption: The AMT molecules in the corrosive medium adsorb onto the metal surface. This adsorption can occur through two main processes:
-
Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecules.
-
Chemisorption: The sharing of lone pair electrons of the nitrogen and sulfur atoms with the vacant d-orbitals of the metal atoms, forming a coordinate-type bond.[4]
-
-
Protective Film Formation: The adsorbed inhibitor molecules form a protective film on the metal surface. This film acts as a barrier, isolating the metal from the corrosive environment.
-
Corrosion Inhibition: By blocking the active sites on the metal surface, the protective film impedes both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions, thereby significantly reducing the overall corrosion rate. Studies have shown that AMT and its derivatives often act as mixed-type inhibitors, meaning they affect both anodic and cathodic processes.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of 1-Acetyl-1H-Benzotriazole on Corrosion of Mild Steel in 1M HCl | Journal of Scientific Research [banglajol.info]
- 5. researchgate.net [researchgate.net]
- 6. Corrosion Inhibition Performances of Imidazole Derivatives-Based New Ionic Liquids on Carbon Steel in Brackish Water [mdpi.com]
Cross-validation of analytical techniques for the characterization of 2-Amino-5-mercapto-1,3,4-thiadiazole
A comparative guide to the cross-validation of analytical techniques for the characterization of 2-Amino-5-mercapto-1,3,4-thiadiazole (AMT) is presented for researchers, scientists, and professionals in drug development. This guide offers an objective comparison of common analytical methods, supported by experimental data, to ensure comprehensive and reliable characterization of this important heterocyclic compound.
Comparative Analysis of Analytical Techniques
The characterization of this compound (AMT) relies on a combination of spectroscopic and chromatographic techniques. Each method provides unique structural and purity information, and their collective use constitutes a robust cross-validation approach. Spectroscopic methods like Fourier Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (¹H and ¹³C NMR) are essential for elucidating the molecular structure and functional groups.[1][2][3] Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are primarily employed to assess the purity of the compound.[4][5]
Data Presentation: Summary of Quantitative Data
The following table summarizes key quantitative data from various analytical techniques used to characterize AMT.
| Analytical Technique | Parameter | Observed Value/Range | Inference | References |
| FT-IR Spectroscopy | ν(N-H) stretch of NH₂ | 3298-3102 cm⁻¹ | Presence of the primary amine group. | [1][6] |
| ν(S-H) stretch | 2676-2350 cm⁻¹ | Presence of the thiol (mercapto) group.[1][2] | [1][2] | |
| ν(C=N) stretch (ring) | 1620-1606 cm⁻¹ | Characteristic of the thiadiazole ring structure.[2][3] | [2][3] | |
| ν(C-S) stretch | 740-1222 cm⁻¹ | Presence of carbon-sulfur bonds within the ring.[3] | [3] | |
| UV-Vis Spectroscopy | λmax 1 | ~252 nm | π → π* transition of the aromatic ring.[3] | [3] |
| λmax 2 | 303-334 nm | n → π* transition associated with the azomethine group.[1][3] | [1][3] | |
| ¹H NMR Spectroscopy | δ (NH₂) | ~6.62 ppm (s, 2H) | Protons of the primary amino group. | [7][8] |
| (in Methanol-d4) | δ (aromatic CH) | 6.73-6.80 ppm (m, 3H) | Protons of a substituted aromatic ring (in derivatives). | [7][8] |
| ¹³C NMR Spectroscopy | δ (C-S, thione) | ~180.5 ppm | Carbon of the C=S group in the thione tautomer. | [7][8] |
| (in Methanol-d4) | δ (C-NH₂) | ~173.1 ppm | Carbon atom attached to the amino group. | [7][8] |
| HPLC | Purity | >98.0% | High purity suitable for pharmaceutical and research applications. | [4][9][10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results.
Fourier Transform Infrared (FT-IR) Spectroscopy
This protocol is used to identify the functional groups present in the AMT molecule.
-
Instrumentation : A Shimadzu 8000 FTIR spectrometer or equivalent.[1]
-
Sample Preparation : A small amount of the AMT sample is mixed with potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[1][3]
-
Data Acquisition : The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹.[11] A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
-
Analysis : The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups of AMT, such as N-H, S-H, C=N, and C-S vibrations.[1][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is used to determine the chemical structure and connectivity of atoms in the AMT molecule.
-
Instrumentation : A Bruker 300 or 400 MHz NMR spectrometer or equivalent.[1][12]
-
Sample Preparation : Approximately 5-10 mg of the AMT sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a standard 5 mm NMR tube.[2][7] Tetramethylsilane (TMS) is used as an internal reference standard.[1]
-
Data Acquisition : The NMR tube is placed in the spectrometer's probe. Both ¹H NMR and ¹³C NMR spectra are acquired.
-
Analysis : The chemical shifts (δ), signal multiplicities, and integration values in the ¹H NMR spectrum are analyzed to identify the different types of protons. The chemical shifts in the ¹³C NMR spectrum are used to identify the different carbon environments in the molecule.[2][7]
High-Performance Liquid Chromatography (HPLC)
This protocol is used to determine the purity of the AMT sample.
-
Instrumentation : A High-Performance Liquid Chromatograph equipped with a UV detector.[13]
-
Chromatographic Conditions :
-
Column : C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[13]
-
Mobile Phase : A mixture of a polar organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer or water with 0.1% formic acid). The exact ratio is determined through method development to achieve optimal separation.
-
Flow Rate : Typically 1.0 mL/min.
-
Detection Wavelength : Determined by acquiring a UV-Vis spectrum of AMT in the mobile phase; a wavelength of maximum absorbance is chosen (e.g., ~310 nm).
-
Injection Volume : 10-20 µL.
-
Column Temperature : Ambient or controlled at a specific temperature (e.g., 25 °C).[13]
-
-
Sample Preparation : A standard solution of AMT is prepared by dissolving a known amount in the mobile phase or a suitable solvent to a concentration within the linear range of the detector.
-
Analysis : The sample is injected into the HPLC system. The retention time of the main peak corresponding to AMT is recorded. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[4][9]
Mandatory Visualization: Cross-Validation Workflow
A logical workflow is essential for the comprehensive characterization of a chemical entity like AMT. The results from orthogonal analytical techniques are cross-referenced to build a complete profile of the molecule's identity, structure, and purity.
Caption: Workflow for the cross-validation of analytical techniques.
References
- 1. services.kfu.edu.sa [services.kfu.edu.sa]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Synthesis and Biological Study of Some Transition Metal Ions Complexes of Schiff-Mannich Base Derived from 2- amino-5-mercpto -1,3,4 thiadiazole [jmchemsci.com]
- 4. This compound 2349-67-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. This compound , >98.0%(HPLC) , 2349-67-9 - CookeChem [cookechem.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Electrochemical study of this compound in the absence and presence of p -benzoquinone: an efficient strategy for the electrosyn ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07250E [pubs.rsc.org]
- 9. This compound 2349-67-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. calpaclab.com [calpaclab.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound | C2H3N3S2 | CID 2723847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-Amino-5-mercapto-1,3,4-thiadiazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides a detailed, step-by-step procedure for the proper disposal of 2-Amino-5-mercapto-1,3,4-thiadiazole, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are based on general safety protocols for thiadiazole derivatives and should be executed in strict accordance with institutional policies and local regulations.
Immediate Safety and Hazard Information
This compound and related compounds present several health and environmental hazards. A thorough understanding of these risks is the first step in ensuring safe handling and disposal.
Hazard Summary for this compound
| Hazard Type | Description | Precautionary Statements |
| Health Hazards | Harmful if swallowed.[1] Causes skin irritation and serious eye irritation.[1] May cause respiratory irritation.[1] | P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Environmental Hazards | Harmful to aquatic life. | P273: Avoid release to the environment. |
| Physical/Chemical Hazards | Not classified as flammable but will burn. Thermal decomposition can release irritating gases and vapors, including carbon oxides, nitrogen oxides, and sulfur oxides. | Keep away from heat and open flames. Avoid contact with strong oxidizing agents. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Decontamination:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile.
-
Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact.
-
Decontamination: After handling, thoroughly wash hands and any exposed skin. Decontaminate all surfaces and non-disposable equipment that may have come into contact with the compound using a suitable solvent (e.g., ethanol (B145695) or isopropanol) followed by soap and water. Collect all decontamination materials, such as wipes, as solid hazardous waste.
2. Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, and absorbent materials from spills), in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with other incompatible waste streams.
-
Sharps Waste: Any contaminated sharps, such as needles or broken glassware, must be disposed of in a designated sharps container.
3. Container Management:
-
Use containers made of a compatible material (e.g., polyethylene) that are in good condition and have a secure lid.
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.
-
For liquid waste, indicate the approximate concentration of the compound on the label.
-
Keep waste containers tightly closed except when adding waste.
4. Storage Pending Disposal:
-
Store sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated waste accumulation area.
-
Store waste away from incompatible materials, particularly strong oxidizing agents.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this chemical down the drain or in regular trash. All collected hazardous waste must be disposed of at an approved waste disposal plant.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-Amino-5-mercapto-1,3,4-thiadiazole
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety protocols and detailed operational procedures for the handling and disposal of 2-Amino-5-mercapto-1,3,4-thiadiazole (CAS RN: 2349-67-9). Adherence to these guidelines is essential to ensure personnel safety and regulatory compliance.
Hazard Identification and Classification
This compound is a hazardous substance. The primary hazards are summarized below.
| Hazard Classification | GHS Hazard Statement |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[1][2] |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[1][2] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation.[1] |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure. The following table outlines the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety Goggles or Face Shield | Must be worn at all times to protect against splashes and airborne particles. Tight-sealing safety goggles are recommended. |
| Skin | Chemical-Resistant Gloves | Nitrile or neoprene gloves are suitable for handling this chemical and should be inspected for integrity before each use.[3] Hands should be thoroughly washed after handling. |
| Laboratory Coat | A flame-retardant lab coat should be worn to protect from skin contact. | |
| Respiratory | NIOSH/MSHA Approved Respirator | A NIOSH-approved N95 filtering facepiece respirator is recommended when handling the powder outside of a chemical fume hood or when dust generation is likely.[4] For larger quantities or tasks with significant dust potential, a half-mask respirator with particulate filters (P95 or P100) should be considered.[2][5] |
Operational Plan: Step-by-Step Handling Procedure
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Don all required PPE as specified in the table above.
-
Designate a specific area within the fume hood for handling the compound.
-
Prepare all necessary equipment (e.g., analytical balance, weigh paper, spatula, beakers, solvent, magnetic stir bar).
Weighing and Dispensing:
-
Place a piece of weigh paper on the analytical balance and tare it.
-
Carefully transfer the desired amount of this compound from its storage container to the weigh paper using a clean spatula.
-
Minimize the creation of dust during transfer.
-
Once the desired amount is weighed, securely close the storage container.
Dissolution:
-
Place a beaker containing the appropriate solvent on a magnetic stir plate within the fume hood.
-
Add a magnetic stir bar to the solvent.
-
Carefully add the weighed this compound to the solvent while it is stirring to facilitate dissolution.
Post-Handling:
-
Wipe down the designated handling area and any equipment with a damp cloth.
-
Dispose of all contaminated materials, including weigh paper and wipes, as hazardous waste.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water.
Disposal Plan
Dispose of waste in accordance with all applicable federal, state, and local regulations.
For Small Quantities (In-Lab Treatment): Small quantities of surplus this compound and contaminated materials can be deactivated in a fume hood by trained personnel. This process involves oxidation followed by neutralization.
-
Oxidation: Slowly add the waste material to a stirred solution of sodium hypochlorite (B82951) (laundry bleach, 5.25%) in a three-necked flask equipped with a stirrer, thermometer, and dropping funnel.[6] An excess of hypochlorite should be used. The reaction may be exothermic, so cooling may be necessary.
-
Neutralization: After the reaction is complete, the resulting solution should be neutralized to a pH between 5.5 and 9.5 with a suitable acid or base.[7]
-
Disposal: The neutralized solution can then be flushed down the sanitary sewer with copious amounts of water, in accordance with local regulations.[7][8]
For Large Quantities and Contaminated PPE:
-
Collect all waste materials, including contaminated gloves, lab coats, and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
The container must be sealed and stored in a cool, dry, and well-ventilated area away from incompatible materials.
-
Arrange for pickup and disposal by a licensed hazardous waste management company.
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid. |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid immediately. |
| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately. |
| Ingestion | Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately. |
Spill Response:
-
Evacuate personnel from the immediate spill area.
-
Wear appropriate PPE, including respiratory protection.
-
Avoid dust formation.
-
Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.
-
Clean the spill area thoroughly with soap and water.
Visual Workflow for Handling and Disposal
Caption: Workflow for handling and disposal of this compound.
References
- 1. This compound 2349-67-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. fishersci.com [fishersci.com]
- 4. aghealthandsafety.com [aghealthandsafety.com]
- 5. northwestern.edu [northwestern.edu]
- 6. epfl.ch [epfl.ch]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 8. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
